5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-13-7-4-2-6(3-5-7)8-11-12-9(10)14-8/h2-5H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBCFMCQLVRXBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351161 | |
| Record name | 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1014-25-1 | |
| Record name | 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-(methoxyphenyl)-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-thiadiazole scaffold is a privileged structure in drug design, exhibiting a wide range of pharmacological activities.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a deep dive into the prevalent synthetic methodologies, the underlying chemical principles, and a detailed, field-proven experimental protocol. The guide emphasizes the causality behind experimental choices to ensure both reproducibility and a thorough understanding of the synthetic process.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a cornerstone in the development of novel therapeutic agents. Its aromatic nature and ability to participate in hydrogen bonding have made it a key pharmacophore in compounds with diverse biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] Specifically, 2-amino-5-substituted-1,3,4-thiadiazoles are a class of compounds that have garnered considerable attention.[3] The title compound, this compound, serves as a crucial intermediate in the synthesis of more complex molecules, such as potent and selective human adenosine A3 receptor antagonists and anticonvulsant agents.[4] The methoxy group on the phenyl ring can also be a key feature for modulating the electronic and pharmacokinetic properties of the final drug candidates.
This guide will focus on the most common and efficient method for synthesizing this valuable compound: the acid-catalyzed cyclization of a thiosemicarbazide with a carboxylic acid derivative.
The Core Synthesis: Mechanism and Strategy
The most widely employed and efficient route for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide with an appropriate carboxylic acid.[3][5] This reaction is typically facilitated by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄).[5][6]
The proposed mechanism for this transformation begins with a nucleophilic attack by the nitrogen atom of thiosemicarbazide on the carbonyl carbon of the carboxylic acid.[3] This is followed by a series of steps involving dehydration and intramolecular cyclization, ultimately leading to the formation of the stable 1,3,4-thiadiazole ring. The use of a strong acid protonates the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
Below is a diagram illustrating the proposed reaction mechanism:
Caption: Proposed reaction mechanism for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, validated protocol for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Methoxybenzoic acid | 152.15 | 5.18 g | 0.034 mol |
| Thiosemicarbazide | 91.13 | 3.10 g | 0.034 mol |
| Phosphorus oxychloride (POCl₃) | 153.33 | 10 mL | - |
| 50% Sodium Hydroxide (NaOH) solution | 40.00 | As needed | - |
| Ethanol (for recrystallization) | 46.07 | As needed | - |
| Distilled Water | 18.02 | As needed | - |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers
-
Buchner funnel and filter flask
-
pH paper or pH meter
-
Standard laboratory glassware
Synthetic Procedure
The overall workflow for the synthesis is depicted in the following diagram:
Caption: A step-by-step workflow for the synthesis of the target compound.
-
Reaction Setup: In a 100 mL round-bottom flask, combine p-methoxybenzoic acid (5.18 g, 0.034 mol) and phosphorus oxychloride (10 mL). Stir the mixture at room temperature for 20 minutes.[7]
-
Addition of Thiosemicarbazide: To the stirred mixture, carefully add thiosemicarbazide (3.10 g, 0.034 mol) in portions.
-
Cyclization Reaction: Heat the resulting mixture to 80-90°C and maintain this temperature with vigorous stirring for one hour.[7]
-
Hydrolysis: After one hour, cool the reaction mixture in an ice bath. Carefully and slowly add 40 mL of water. An exothermic reaction will occur. Once the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours.[4][7]
-
Neutralization and Precipitation: After reflux, cool the mixture to room temperature. Adjust the pH of the solution to approximately 8 by the dropwise addition of a 50% sodium hydroxide solution. A precipitate will form.[4][7]
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake with cold distilled water.
-
Purification: Recrystallize the crude product from ethanol to afford the pure this compound as yellow crystals.[4]
-
Drying: Dry the purified crystals in a vacuum oven.
Expected Yield and Physical Properties
Characterization and Validation
To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for structural elucidation. The expected signals for this compound are as follows:
-
¹H NMR (DMSO-d₆) δ: 3.80 (s, 3H, -OCH₃), 7.01-7.03 (m, 2H, Ar-H), 7.23 (s, 2H, -NH₂), 7.67-7.69 (m, 2H, Ar-H).[4]
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound.
-
ESI-MS m/z: 208.2 [M+H]⁺.[4]
-
Safety and Handling Precautions
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[8][9]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood, especially when handling phosphorus oxychloride, which is corrosive and reacts violently with water.
-
Thiosemicarbazide: Thiosemicarbazide is toxic if swallowed and can cause skin and eye irritation.[9][10] Avoid inhalation of dust and direct contact with skin and eyes.[8]
-
Phosphorus Oxychloride: This reagent is highly corrosive and lachrymatory. Handle with extreme care and avoid contact with moisture.
-
Sodium Hydroxide: A 50% solution of sodium hydroxide is highly corrosive and can cause severe burns. Handle with appropriate care.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This guide has detailed a reliable and efficient method for the synthesis of this compound, a key building block in medicinal chemistry. By understanding the underlying reaction mechanism and adhering to the outlined experimental protocol and safety precautions, researchers can confidently and safely produce this valuable compound for further investigation and application in drug discovery and development.
References
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- Yang, S.-J., et al. (2015). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry, 80(1), 493-501.
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- Pop, I. O., et al. (2014). Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety. Molecules, 19(11), 17697-17713.
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chemical properties of 2-amino-5-(p-anisyl)-1,3,4-thiadiazole
An In-Depth Technical Guide to the Chemical Properties of 2-Amino-5-(p-anisyl)-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-thiadiazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, renowned for conferring a wide spectrum of pharmacological activities upon its derivatives.[1] This guide focuses on 2-amino-5-(p-anisyl)-1,3,4-thiadiazole, a specific analog bearing a p-methoxyphenyl (anisyl) substituent. We will dissect its core chemical properties, from synthesis and structural characterization to reactivity and biological potential. This document serves as a technical resource, synthesizing data from established literature to provide a comprehensive understanding of this compound's chemistry, laying the groundwork for its application in research and drug development.
Synthesis and Mechanistic Rationale
The predominant and most efficient method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles is the acid-catalyzed cyclocondensation of a carboxylic acid with thiosemicarbazide.[2][3] For the title compound, this involves the reaction of 4-methoxybenzoic acid (anisic acid) with thiosemicarbazide.
The choice of catalyst is critical for driving the reaction, which involves two key dehydration steps. Strong dehydrating agents are required. A mixture of sulfuric acid and polyphosphoric acid (PPA) is effective, as is phosphorus pentachloride.[2][3] The acid protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the terminal thioamide nitrogen of thiosemicarbazide. A subsequent intramolecular cyclization followed by dehydration yields the stable, aromatic 1,3,4-thiadiazole ring.
Caption: General synthesis workflow for 2-amino-5-(p-anisyl)-1,3,4-thiadiazole.
Experimental Protocol: Synthesis via Acid-Catalyzed Cyclocondensation
This protocol is a representative procedure based on common methods for this class of compounds.
-
Reagent Preparation: In a dry round-bottom flask, combine 4-methoxybenzoic acid (1.0 eq) and thiosemicarbazide (1.0-1.2 eq).
-
Reaction Setup: Carefully add a pre-mixed dehydrating medium, such as a 1:3 (w/w) mixture of concentrated sulfuric acid and polyphosphoric acid, or phosphorus pentachloride (1.0-1.2 eq) under inert atmosphere and with cooling.[2][3]
-
Reaction Conditions: Heat the mixture with stirring. Typical temperatures range from 80°C to 120°C.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralization: Neutralize the acidic solution by slow addition of a base (e.g., concentrated ammonium hydroxide or sodium carbonate solution) until the pH is approximately 8.[2] This step is crucial to precipitate the amine product.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual salts.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol-water or DMF-water mixture, to yield the purified 2-amino-5-(p-anisyl)-1,3,4-thiadiazole.[2]
Structural Elucidation and Physicochemical Properties
The structural identity and purity of 2-amino-5-(p-anisyl)-1,3,4-thiadiazole are confirmed through a combination of physical measurements and spectroscopic analysis.
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃OS | [4] |
| Molecular Weight | 207.25 g/mol | [4] |
| CAS Number | 1014-25-1 | [4] |
| Appearance | Expected to be a solid (e.g., white, yellow, or brown) | [5][6] |
| Melting Point | ~223-227 °C (Reference to phenyl analog) | [7] |
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. In a solvent like DMSO-d₆, one would anticipate:
-
A singlet around 3.8 ppm for the three methoxy (-OCH₃) protons.
-
An AA'BB' splitting pattern for the aromatic protons of the p-substituted anisyl ring, typically appearing as two doublets between 7.0 and 8.0 ppm.
-
A broad singlet for the two amino (-NH₂) protons, the chemical shift of which can vary depending on solvent and concentration, often appearing around 7.3 ppm.[8]
-
-
¹³C NMR Spectroscopy: The carbon spectrum would corroborate the structure, showing signals for the two distinct carbons of the thiadiazole ring (C2 and C5, typically >150 ppm) and the carbons of the p-anisyl group, including the methoxy carbon (~55 ppm).
-
Infrared (IR) Spectroscopy: Key vibrational frequencies provide functional group confirmation:
-
N-H Stretching: A pair of bands in the 3100-3300 cm⁻¹ region, characteristic of the primary amino group.[6]
-
C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methoxy group just below 3000 cm⁻¹.
-
C=N Stretching: A strong absorption around 1600-1620 cm⁻¹ corresponding to the C=N bond within the thiadiazole ring.[6]
-
C-O Stretching: A characteristic band for the aryl-alkyl ether linkage around 1250 cm⁻¹.
-
-
Mass Spectrometry: The mass spectrum should display a prominent molecular ion peak (M⁺) at m/z 207, confirming the molecular weight of the compound.
Crystal Structure Insights
X-ray diffraction studies show that these molecules are typically monoclinic and nearly planar.[10] A defining feature in the crystal lattice is the formation of centrosymmetric dimers through intermolecular hydrogen bonds. The amino group acts as a hydrogen bond donor, while one of the ring nitrogen atoms acts as an acceptor (N-H···N). These dimers then arrange into infinite layers.[10]
Caption: Intermolecular hydrogen bonding forming a centrosymmetric dimer.
Chemical Reactivity and Derivatization
The chemical reactivity of 2-amino-5-(p-anisyl)-1,3,4-thiadiazole is dominated by the nucleophilic character of the exocyclic amino group at the C2 position. This functionality serves as a versatile synthetic handle for creating a library of new derivatives, a common strategy in medicinal chemistry to perform structure-activity relationship (SAR) studies.[11] The thiadiazole ring itself is highly stable due to its aromaticity, providing a robust core for chemical modification.[11]
Key reactions involving the amino group include:
-
Schiff Base Formation: Condensation with various aldehydes or ketones yields imines (Schiff bases).
-
Acylation: Reaction with acyl chlorides or anhydrides produces N-acylated derivatives (amides).
-
Sulfonylation: Treatment with sulfonyl chlorides affords sulfonamides.
Caption: Key derivatization pathways from the C2-amino group.
Biological Profile and Therapeutic Potential
The 2-amino-1,3,4-thiadiazole scaffold is considered a "privileged structure" in drug discovery.[12] Its biological activity is often attributed to the presence of the =N-C-S moiety and its role as a bioisostere for other heterocyclic systems like thiazole.[11] Derivatives of this scaffold have demonstrated a remarkable range of pharmacological activities.
-
Antimicrobial Activity: This is one of the most widely reported activities. Many 2-amino-5-aryl-1,3,4-thiadiazole derivatives exhibit potent antibacterial and antifungal properties.[11][12][13][14] They have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungal strains like Candida albicans and Aspergillus niger.[11][14]
-
Anticancer Activity: Numerous studies have highlighted the cytotoxic potential of 1,3,4-thiadiazole derivatives against various human cancer cell lines.[1][14] The mechanism can involve the inhibition of key enzymes, such as carbonic anhydrases, which are overexpressed in some tumors.[1]
-
Other Activities: The versatility of the thiadiazole ring is further evidenced by reports of anti-inflammatory, anticonvulsant, diuretic, and antitubercular activities in various analogs.[1][5][15]
The p-anisyl group on the C5 position of the thiadiazole ring can modulate these biological activities through its electronic (electron-donating methoxy group) and steric properties, influencing factors like cell permeability, target binding, and metabolic stability.
Conclusion
2-Amino-5-(p-anisyl)-1,3,4-thiadiazole is a synthetically accessible heterocyclic compound with a rich chemical profile. Its structure, characterized by a stable aromatic core and a reactive amino group, makes it an ideal platform for chemical modification. The extensive body of research on related analogs strongly suggests its potential as a scaffold for the development of novel therapeutic agents, particularly in the antimicrobial and anticancer domains. This guide provides the foundational chemical knowledge necessary for researchers to explore and exploit the properties of this promising molecule.
References
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- Drapak, I. V., Zimenkovsky, B. S., Slabyy, M. V., Krivoruchko, M. D., & Lesyk, R. B. (2017). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. ResearchGate.
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Core Compound Profile: Identity and Physicochemical Characteristics
An In-Depth Technical Guide to 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine (CAS 1014-25-1)
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core chemical attributes, synthesis, established biological activities, and the mechanistic underpinnings of its function, providing field-proven insights and protocols for its investigation.
This compound is a substituted aromatic heterocyclic compound. The core of the molecule is a 1,3,4-thiadiazole ring, a five-membered aromatic system containing two nitrogen atoms and one sulfur atom. This scaffold is a common feature in many pharmacologically active molecules due to its favorable electronic properties, metabolic stability, and ability to engage in various biological interactions.[1] The molecule is further functionalized with a 2-amino group, which can act as a key hydrogen bonding moiety, and a 5-(4-methoxyphenyl) group that enhances lipophilicity and can influence target binding.
Key Physicochemical Data
A fundamental understanding of a compound's physical and chemical properties is a prerequisite for any experimental design, from solubility tests for biological assays to formulation development.
| Property | Value | Source(s) |
| CAS Number | 1014-25-1 | [2][3][4][5][6][7] |
| Molecular Formula | C₉H₉N₃OS | [4][7][8][9] |
| Molecular Weight | 207.25 g/mol | [4][7][8] |
| IUPAC Name | This compound | [3][8] |
| Synonyms | 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole, 2-Amino-5-(p-anisyl)-1,3,4-thiadiazole | [5][9] |
| Appearance | White to light yellow crystalline solid | [5] |
| Melting Point | 219-220 °C | [2] |
| Purity | Typically >97% | [7] |
Synthesis and Chemical Elucidation
The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles is well-established in the chemical literature. A robust and common pathway involves the acid-catalyzed cyclization of an N-acylthiosemicarbazide intermediate. This method is favored for its high yields and the relative availability of starting materials.
Synthetic Workflow
The logical flow from starting materials to the final product is a critical process to understand and control for purity and yield.
Caption: High-level workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol describes the synthesis via cyclization of a thiosemicarbazide intermediate, a method frequently cited for this class of compounds.[10]
Reagents and Equipment:
-
4-methoxybenzoic acid
-
Thionyl chloride (SOCl₂) or equivalent
-
Thiosemicarbazide
-
Concentrated sulfuric acid (H₂SO₄)
-
Anhydrous solvent (e.g., Dichloromethane, THF)
-
Ethanol (for recrystallization)
-
Standard reflux and stirring apparatus, ice bath, filtration equipment
Step 1: Synthesis of 1-(4-methoxybenzoyl)thiosemicarbazide (Intermediate)
-
Convert 4-methoxybenzoic acid to its more reactive acyl chloride. To a stirred solution of 4-methoxybenzoic acid (1.0 eq) in an anhydrous solvent, add thionyl chloride (1.2 eq) dropwise at 0 °C. Reflux the mixture for 2-3 hours until the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure to yield crude 4-methoxybenzoyl chloride.
-
In a separate flask, dissolve thiosemicarbazide (1.0 eq) in a suitable solvent.
-
Slowly add the crude 4-methoxybenzoyl chloride to the thiosemicarbazide solution while stirring vigorously at room temperature.
-
Continue stirring for 4-6 hours. The resulting precipitate, 1-(4-methoxybenzoyl)thiosemicarbazide, is collected by filtration, washed with cold water, and dried.
Causality: The highly electrophilic acyl chloride readily reacts with the nucleophilic primary amine of thiosemicarbazide to form a stable amide bond, yielding the thiosemicarbazide intermediate.
Step 2: Acid-Catalyzed Cyclization
-
Carefully and slowly add the dried 1-(4-methoxybenzoyl)thiosemicarbazide (1.0 eq) in small portions to an excess of cold (0-5 °C) concentrated sulfuric acid with continuous stirring.
-
Once the addition is complete, allow the mixture to stir at room temperature for 10-12 hours.
-
Pour the reaction mixture carefully onto crushed ice. This will cause the product to precipitate out of the acidic solution.
-
Neutralize the solution to a pH of ~7-8 using a cold, concentrated solution of sodium hydroxide or ammonium hydroxide.
-
Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Purify the crude product by recrystallization from ethanol to yield pure this compound.
Causality: Concentrated sulfuric acid serves as both a catalyst and a powerful dehydrating agent. It protonates the carbonyl oxygen and the thioamide sulfur, facilitating an intramolecular nucleophilic attack by the terminal nitrogen, followed by dehydration to form the stable, aromatic 1,3,4-thiadiazole ring.
Self-Validating System: The integrity of this protocol is confirmed by characterization of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity, matching data available in the literature.[2][10] The melting point should also be sharp and consistent with the reported value (219-220 °C).[2]
Biological Activities and Therapeutic Potential
The 2-amino-1,3,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, known to be a component of compounds with a wide array of biological activities.[11] Derivatives have shown significant potential as antimicrobial, anticancer, and antiviral agents.[1][12]
Antimicrobial Activity
Derivatives of 2-amino-1,3,4-thiadiazole are extensively studied for their broad-spectrum antimicrobial properties.[12] They have demonstrated activity against Gram-positive and Gram-negative bacteria as well as various fungal strains.[12][13]
-
Proposed Mechanism: The antimicrobial action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The N-C-S linkage within the thiadiazole ring is considered a key pharmacophore for these activities. The lipophilic nature of the 5-aryl substituent can aid in penetrating the microbial cell wall.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Preparation: Prepare a stock solution of the title compound in DMSO. Serially dilute the stock solution in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.
-
Controls: Include a positive control (microorganism in media, no compound) to confirm growth and a negative control (media only) to check for contamination. A vehicle control (microorganism with DMSO equivalent to the highest concentration used) is critical to rule out solvent toxicity.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Analysis: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of microbial growth.
Anticancer Activity
The 1,3,4-thiadiazole nucleus is present in numerous compounds investigated for their anticancer properties.[10][14] These compounds can induce apoptosis and inhibit cell proliferation across various cancer cell lines.
-
Proposed Mechanism of Action - Carbonic Anhydrase Inhibition: One of the key mechanisms for the anticancer effect of related sulfonamides and heterocyclic compounds is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII. These enzymes are crucial for pH regulation in the hypoxic tumor microenvironment. By inhibiting these CAs, thiadiazole derivatives can disrupt the tumor's ability to manage its acidic waste, leading to intracellular acidification and apoptosis. The 2-amino-1,3,4-thiadiazole moiety can coordinate with the Zn²⁺ ion in the enzyme's active site.
Caption: Proposed mechanism of anticancer action via CA IX inhibition.
Other Reported Activities
The versatility of this scaffold is further highlighted by its role as a building block or lead compound in developing agents with other therapeutic effects, including:
-
Anticonvulsant and CNS Depressant Activity [2]
-
Adenosine A₃ Receptor Antagonism [2]
-
Antiviral Activity , including against HIV-1[1]
Structure-Activity Relationships and Future Directions
The biological profile of this compound is a direct consequence of its specific structural features.
-
2-Amino Group: Essential for activity, likely acting as a hydrogen bond donor or a metal-coordinating group in enzyme active sites.
-
1,3,4-Thiadiazole Ring: Acts as a rigid scaffold and a bioisostere of other five-membered heterocycles. The sulfur and nitrogen atoms are key for target interaction.
-
5-(4-methoxyphenyl) Group: The methoxy group is an electron-donating substituent that modulates the electronic character of the entire molecule. Its position and the overall lipophilicity of the aryl group are critical for target affinity and pharmacokinetic properties.
Future research should focus on leveraging this foundational knowledge. A logical progression would involve synthesizing analogs by modifying the 5-aryl substituent to probe for enhanced potency and selectivity. Subsequently, promising leads would require thorough in vivo evaluation to establish their pharmacokinetic profiles and efficacy in relevant disease models, paving the way for potential clinical development.
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- 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole.
- Synthesis of 2-Amino-5-aryl-5H-thiazolo[4,3-b]-1,3,4-thiadiazoles.
- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. [Link]
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- Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol Compound Biological Activities. Iranian Journal of Medical Microbiology. [Link]
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- Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents.
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molecular structure and weight of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine
An In-Depth Technical Guide to 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine
Executive Summary
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We delve into its core molecular characteristics, provide a field-proven, step-by-step synthesis protocol with mechanistic insights, detail the analytical methodologies for its structural confirmation, and briefly touch upon its established biological significance. This document is intended for researchers, chemists, and drug development professionals seeking an authoritative and practical resource on this specific thiadiazole derivative.
Introduction and Significance
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known for conferring a wide spectrum of pharmacological activities upon molecules that contain it[1]. This compound (CAS No: 1014-25-1) is a key derivative within this class. Its structure, featuring a methoxy-substituted phenyl ring, an amine group, and the thiadiazole core, makes it a versatile building block for more complex molecules and a pharmacophore with intrinsic biological activity. Notably, it has been identified as a potent and selective human adenosine A3 receptor antagonist and serves as a reactant in the synthesis of novel compounds with anticonvulsant properties[2]. Understanding its fundamental chemistry is therefore crucial for leveraging its potential in research and development.
Molecular Structure and Physicochemical Properties
The molecular integrity of a compound is the foundation of its function. This compound is comprised of a central five-membered 1,3,4-thiadiazole ring. This ring is substituted at the C2 position with an amine group (-NH₂) and at the C5 position with a 4-methoxyphenyl (p-anisyl) group.
The structural and key physicochemical properties are summarized in the table below for rapid reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | PubChem[3] |
| Synonyms | 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole, 2-Amino-5-(p-anisyl)-1,3,4-thiadiazole | ChemicalBook, TCI[2] |
| CAS Number | 1014-25-1 | PubChem[3] |
| Molecular Formula | C₉H₉N₃OS | PubChem, ChemSynthesis[3][4] |
| Molecular Weight | 207.25 g/mol | Pharmaffiliates, Sunway Pharm[5][6] |
| Appearance | White to light yellow crystalline powder | TCI Chemicals |
| Melting Point | 219-220 °C (recrystallized from ethanol) | ChemicalBook[2] |
| SMILES | COC1=CC=C(C=C1)C2=NN=C(S2)N | PubChem[3] |
| InChIKey | UJBCFMCQLVRXBQ-UHFFFAOYSA-N | PubChem[3] |
Below is a logical diagram illustrating the core structural components of the molecule.
Caption: Logical relationship of the molecular moieties.
Synthesis Protocol and Mechanistic Rationale
The most reliable and commonly cited synthesis of this compound involves the acid-catalyzed cyclization of a substituted benzoic acid and thiosemicarbazide[2][7]. This approach is efficient and yields a high-purity product upon recrystallization.
Experimental Protocol
This protocol is adapted from established literature procedures[2].
Reagents and Materials:
-
p-Methoxybenzoic acid (Anisic acid)
-
Thiosemicarbazide (Aminothiourea)
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (NaOH) solution (50%)
-
Ethanol (for recrystallization)
-
Deionized water
-
Standard reaction glassware, heating mantle, magnetic stirrer, filtration apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine p-Methoxybenzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent).
-
Cyclization: Carefully add phosphorus oxychloride (POCl₃, approx. 3-4 mL per 25 mmol of acid) to the flask. Causality Note: POCl₃ serves as both the solvent and the dehydrating cyclization agent, facilitating the formation of the thiadiazole ring by removing water.
-
Heating: Stir the mixture vigorously at 75°C for 30 minutes. The reaction is typically rapid under these conditions.
-
Hydrolysis and Quenching: After cooling, cautiously add deionized water (approx. 30 mL) to the reaction mixture. This step hydrolyzes any remaining POCl₃ and prepares the mixture for precipitation. Heat the mixture to reflux for 4 hours to ensure complete reaction and hydrolysis[2].
-
Precipitation: Cool the mixture to room temperature. Adjust the pH to approximately 8 using a 50% NaOH solution. Trustworthiness Check: This neutralization step is critical. The desired product is an amine, which is insoluble in basic aqueous solution, causing it to precipitate out while impurities may remain dissolved.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with deionized water to remove inorganic salts.
-
Purification: Recrystallize the crude product from hot ethanol to afford the target compound as yellow crystals[2]. The high purity is confirmed by a sharp melting point (219-220 °C)[2].
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Structural Elucidation and Analytical Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic techniques provides a self-validating system for structural verification.
Analytical Methodologies
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. The compound is expected to show a protonated molecular ion peak [M+H]⁺.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is essential for confirming the proton environment, including the number and arrangement of aromatic protons, the methoxy group, and the amine protons.
-
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify key functional groups. Characteristic vibrational bands for the N-H (amine), C=N (thiadiazole ring), and C-S-C bonds confirm the core structure[1].
Expected Spectroscopic Data
| Technique | Expected Result | Rationale & Source |
| ESI-MS | m/z: 208.2 [M+H]⁺ | Corresponds to the calculated molecular weight (207.25) plus a proton.[2] |
| ¹H NMR (DMSO-d₆) | δ 3.80 (s, 3H, -OCH₃)δ 7.01-7.03 (d, 2H, Ar-H)δ 7.23 (s, 2H, -NH₂)δ 7.67-7.69 (d, 2H, Ar-H) | Confirms the methoxy group, the para-substituted phenyl ring protons, and the amine protons.[2] |
| FT-IR (cm⁻¹) | ~3400-3100 (N-H stretch)~3050-2950 (Aromatic C-H stretch)~1630-1590 (C=N stretch)~850-810 (C-S-C stretch) | These ranges are characteristic of the primary amine, aromatic ring, and thiadiazole core functional groups.[1] |
Analytical Workflow Diagram
Caption: Standard analytical workflow for structural validation.
Conclusion
This compound is a well-characterized compound with a straightforward and robust synthetic pathway. Its molecular weight and structure are readily confirmed through standard analytical techniques, including mass spectrometry and NMR. The validated protocols and clear spectroscopic signatures discussed in this guide provide researchers with the necessary information to confidently synthesize, identify, and utilize this valuable chemical entity in drug discovery and broader chemical research.
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- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI.
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The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,3,4-Thiadiazole Derivatives
Introduction: The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing two nitrogen atoms and a sulfur atom, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties, including its mesoionic character, allow for favorable interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This versatility has rendered 1,3,4-thiadiazole derivatives a subject of intense research, yielding compounds with potent anticancer, antimicrobial, and anti-inflammatory properties, among others.[2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and evaluation methodologies for this important class of compounds.
The 1,3,4-Thiadiazole Core: A Privileged Structure in Drug Discovery
The significance of the 1,3,4-thiadiazole ring lies in its ability to act as a bioisostere of other key heterocycles, such as pyrimidine, enabling it to interact with biological systems, including processes related to DNA replication.[3][4] The arrangement of heteroatoms in the ring allows for diverse substitution patterns at the 2- and 5-positions, providing a facile means to modulate the physicochemical and pharmacological properties of the resulting derivatives. This structural flexibility is a key reason for the wide range of biological activities observed.
Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives: A Generalized Protocol
A common and effective method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazole derivatives involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives. The following protocol outlines a generalized procedure that can be adapted based on specific substrates and desired products.
Experimental Protocol: Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles
Materials:
-
Appropriate aromatic or aliphatic carboxylic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or other dehydrating agents (e.g., concentrated sulfuric acid)
-
Appropriate solvent (e.g., dry toluene, dioxane)
-
Sodium bicarbonate or other base for neutralization
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent) in a minimal amount of an appropriate dry solvent.
-
Addition of Dehydrating Agent: Slowly add the dehydrating agent, such as phosphorus oxychloride (2-3 equivalents), to the reaction mixture under cooling (ice bath) and with constant stirring. The addition should be dropwise to control the exothermic reaction.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to litmus paper.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 2,5-disubstituted 1,3,4-thiadiazole derivative.
-
Characterization: Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Anticancer Activity: A Prominent Therapeutic Avenue
1,3,4-Thiadiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][5] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and interference with critical signaling pathways that are dysregulated in cancer.
Mechanism of Anticancer Action
The anticancer effects of 1,3,4-thiadiazole derivatives are attributed to several mechanisms, including:
-
Enzyme Inhibition: Many derivatives act as potent inhibitors of various enzymes crucial for cancer cell survival and proliferation. These include carbonic anhydrases, protein kinases (such as tyrosine kinases), and topoisomerases.[2]
-
Interference with Signaling Pathways: These compounds have been shown to modulate key signaling pathways involved in cell growth, survival, and metastasis, such as the PI3K/Akt and MAPK/ERK pathways.[2]
-
Induction of Apoptosis: A common mechanism of action is the induction of programmed cell death (apoptosis) in cancer cells.[6]
-
Anti-angiogenic Properties: Some derivatives have been found to inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[2]
Below is a diagram illustrating a simplified overview of the anticancer mechanisms of 1,3,4-thiadiazole derivatives.
Quantitative Data on Anticancer Activity
The anticancer potency of 1,3,4-thiadiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines. A lower IC₅₀ value indicates greater potency.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [7] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [7] |
| Derivative 1h | SKOV-3 (Ovarian) | 3.58 | [8] |
| Derivative 1l | A549 (Lung) | 2.79 | [8] |
| Derivative 8a | A549 (Lung) | 1.62 | [4][8] |
| Derivative 8d | A549 (Lung) | 2.53 | [4][8] |
| Derivative 8e | A549 (Lung) | 2.62 | [4][8] |
| Derivative 22d | MCF-7 (Breast) | 1.52 | [4] |
| Derivative 22d | HCT-116 (Colon) | 10.3 | [4] |
| Compound 6e | MCF-7 (Breast) | 3.85 | [9] |
| Novel Compound 2g | LoVo (Colon) | 2.44 | [10] |
| Novel Compound 2g | MCF-7 (Breast) | 23.29 | [10] |
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO) or solubilization buffer
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line in a T-75 flask to 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete culture medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10⁴ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the 1,3,4-thiadiazole derivative in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions to the wells in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Antimicrobial Activity: Combating Pathogenic Microbes
The 1,3,4-thiadiazole scaffold is also a prominent feature in compounds with significant antimicrobial activity against a range of bacteria and fungi.[12] The structural diversity of these derivatives allows for the fine-tuning of their antimicrobial spectrum and potency.
Mechanism of Antimicrobial Action
The antimicrobial mechanisms of 1,3,4-thiadiazole derivatives are varied and can include:
-
Inhibition of Essential Enzymes: These compounds can target and inhibit enzymes that are vital for microbial survival, such as DNA gyrase and other enzymes involved in cell wall synthesis or metabolic pathways.
-
Disruption of Cell Membrane Integrity: Some derivatives may interact with the microbial cell membrane, leading to increased permeability and ultimately cell death.
-
Interference with DNA Replication: As bioisosteres of pyrimidine, they can interfere with DNA synthesis and replication processes in microbial cells.[13]
Below is a diagram illustrating a generalized workflow for assessing antimicrobial activity.
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of 1,3,4-thiadiazole derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Derivative 3c | Staphylococcus aureus | 25 | [14] |
| Derivative 3e | Staphylococcus aureus | 25 | [14] |
| Derivative 3f | Staphylococcus aureus | 25 | [14] |
| Derivative 3c | Escherichia coli | 25 | [14] |
| Derivative 3e | Escherichia coli | 25 | [14] |
| Derivative 3f | Escherichia coli | 25 | [14] |
| Derivative 3c | Aspergillus niger | 25 | [14] |
| Derivative 3e | Aspergillus niger | 25 | [14] |
| Derivative 3f | Aspergillus niger | 25 | [14] |
| Compound 4c | Bacillus subtilis | 0.12 | [15] |
| Compound 9a | Bacillus subtilis | 0.12 | [15] |
| Compound 8b | Proteus inconstans | 7.81 | [15] |
| Derivative D4 | Escherichia coli | 1.9 (pMIC) | [16] |
| Derivative D8 | Escherichia coli | 1.9 (pMIC) | [16] |
| Derivative D11 | Escherichia coli | 1.9 (pMIC) | [16] |
| Derivative D4 | Candida albicans | 2.2 (pMIC) | [16] |
| Derivative D8 | Candida albicans | 1.95 (pMIC) | [16] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[1][17]
Materials:
-
Bacterial or fungal strains of interest
-
Nutrient agar or other suitable agar medium
-
Sterile Petri dishes
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Micropipettes and sterile tips
-
1,3,4-Thiadiazole derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Prepare a fresh overnight culture of the test microorganism in a suitable broth medium.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard to ensure a standardized inoculum density.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of an agar plate to create a lawn of microbial growth.
-
-
Creation of Wells:
-
Using a sterile cork borer or the wide end of a sterile pipette tip, create uniform wells (typically 6-8 mm in diameter) in the agar.
-
-
Addition of Test Compounds:
-
Carefully add a fixed volume (e.g., 50-100 µL) of the 1,3,4-thiadiazole derivative solution at a known concentration into each well.
-
Similarly, add the positive and negative controls to separate wells.
-
-
Incubation:
-
Allow the plates to stand for a short period to permit diffusion of the compounds into the agar.
-
Incubate the plates in an inverted position at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, observe the plates for clear zones of inhibition around the wells where microbial growth has been prevented.
-
Measure the diameter of the zones of inhibition in millimeters (mm).
-
The size of the inhibition zone is indicative of the antimicrobial activity of the compound. A larger zone generally corresponds to greater activity.
-
Anti-inflammatory Activity: Modulating the Inflammatory Response
Several 1,3,4-thiadiazole derivatives have been reported to possess significant anti-inflammatory properties, making them promising candidates for the development of new anti-inflammatory drugs.[18]
Mechanism of Anti-inflammatory Action
The primary mechanism by which many 1,3,4-thiadiazole derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[19][20] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[19]
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model in rodents is a widely used and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[21][22][23]
Materials:
-
Rats or mice
-
Carrageenan (1% solution in sterile saline)
-
1,3,4-Thiadiazole derivative suspension/solution
-
Standard anti-inflammatory drug (e.g., indomethacin, diclofenac)
-
Vehicle (e.g., saline, carboxymethyl cellulose solution)
-
Pletysmometer or digital calipers
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.
-
Divide the animals into groups: a control group (vehicle), a standard drug group, and one or more test groups for the 1,3,4-thiadiazole derivative at different doses.
-
-
Compound Administration:
-
Administer the 1,3,4-thiadiazole derivative, standard drug, or vehicle to the respective groups of animals, typically via oral or intraperitoneal injection.
-
-
Induction of Inflammation:
-
After a specific pre-treatment time (e.g., 30-60 minutes), inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the volume of the injected paw using a plethysmometer or the paw thickness using digital calipers at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the increase in paw volume or thickness for each animal at each time point by subtracting the initial paw volume/thickness from the post-injection measurements.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula:
-
% Inhibition = [(Control Paw Edema - Treated Paw Edema) / Control Paw Edema] x 100
-
-
The results will indicate the dose-dependent anti-inflammatory effect of the 1,3,4-thiadiazole derivative.
-
Conclusion and Future Perspectives
The 1,3,4-thiadiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse and potent biological activities of its derivatives underscore their potential for the development of novel therapeutics. Future research in this field will likely focus on the synthesis of new derivatives with improved potency and selectivity, as well as a deeper understanding of their mechanisms of action at the molecular level. The application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will undoubtedly play a crucial role in the rational design of the next generation of 1,3,4-thiadiazole-based drugs.
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Spectroscopic Profile of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for the pharmacologically significant scaffold, 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine (C₉H₉N₃OS). As a key intermediate and active molecule in medicinal chemistry, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and drug development professionals.[1][2] This document offers a detailed examination of its Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) data. The causality behind experimental observations is explained, providing field-proven insights into the interpretation of the spectral data.
Introduction: The Significance of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is a privileged heterocyclic motif in drug discovery, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] The title compound, this compound, incorporates this versatile core functionalized with an electron-donating methoxyphenyl group and a primary amine. These features make it a valuable building block for the synthesis of more complex derivatives and a subject of interest for its intrinsic biological potential, such as its activity as a human adenosine A3 receptor antagonist.[1] Accurate spectroscopic characterization is the foundational step in the quality control, structural confirmation, and further development of such compounds.
Molecular Structure and Key Spectroscopic Features
The structural attributes of this compound are directly correlated with its spectroscopic signatures. The molecule comprises a planar 1,3,4-thiadiazole ring, a p-substituted benzene ring, a methoxy group, and a primary amine. This arrangement gives rise to characteristic signals in various spectroscopic techniques.
Figure 1: Molecular Structure of this compound.
Mass Spectrometry: Confirming Molecular Integrity
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound, providing the most direct evidence of its identity.
Experimental Protocol: Electrospray Ionization (ESI)
A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) is infused into the electrospray ionization source. ESI is a soft ionization technique that is ideal for polar molecules like the title compound, as it minimizes fragmentation and typically produces the protonated molecular ion.
Data Interpretation
The ESI mass spectrum of this compound shows a prominent peak at m/z 208.2, which corresponds to the protonated molecule [M+H]⁺.[1] This observation is consistent with the calculated molecular weight of 207.25 g/mol . The presence of this ion confirms the molecular formula C₉H₉N₃OS.
| Ion | Calculated m/z | Observed m/z |
| [C₉H₉N₃OS + H]⁺ | 208.05 | 208.2[1] |
Table 1: Mass Spectrometry Data for this compound.
Infrared (IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet
The IR spectrum can be recorded using either the ATR technique, where the solid sample is placed directly on a crystal (such as diamond or germanium), or by preparing a potassium bromide (KBr) pellet containing a small amount of the compound. The KBr pellet method was utilized in the cited reference.[4]
Data Interpretation
The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.
| **Wavenumber (cm⁻¹) ** | Vibrational Mode | Interpretation |
| 3372 | N-H stretching | Confirms the presence of the primary amine (-NH₂) group. The position suggests some degree of hydrogen bonding.[4] |
| 3064 | Aromatic C-H stretching | Indicates the presence of the methoxyphenyl ring.[4] |
| 1632 | C=N stretching (ring) | Characteristic of the 1,3,4-thiadiazole ring.[4] |
| 1562-1448 | C=C stretching (aromatic) | Corresponds to the vibrations of the benzene ring.[4] |
| 1253 | Asymmetric C-O-C stretching | Strong absorption typical for the aryl-alkyl ether linkage of the methoxy group. |
| 1028 | Symmetric C-O-C stretching | Further confirms the methoxy group. |
| 862 | C-S-C stretching (ring) | Associated with the thiadiazole ring.[4] |
Table 2: Key FT-IR Absorption Bands for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, coupling patterns, and integration of signals, the connectivity of atoms can be established.
Experimental Protocol: ¹H and ¹³C NMR
The ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. DMSO-d₆ is an excellent choice for this compound due to its high polarity, which ensures good solubility, and its ability to engage in hydrogen bonding, which can help in identifying labile protons.
Figure 2: General workflow for NMR data acquisition and analysis.
¹H NMR Data Interpretation
The ¹H NMR spectrum provides a wealth of information about the proton environment in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.67-7.69 | m | 2H | H-2', H-6' | These aromatic protons are deshielded due to their proximity to the electron-withdrawing thiadiazole ring. They appear as a multiplet, often approximating a doublet. |
| 7.23 | s | 2H | -NH₂ | The protons of the primary amine appear as a broad singlet. The chemical shift can be variable and is dependent on concentration and temperature.[1] |
| 7.01-7.03 | m | 2H | H-3', H-5' | These aromatic protons are shielded by the electron-donating methoxy group and appear upfield. They also appear as a multiplet, often approximating a doublet.[1] |
| 3.80 | s | 3H | -OCH₃ | The methyl protons of the methoxy group appear as a sharp singlet.[1] |
Table 3: ¹H NMR Spectral Data for this compound in DMSO-d₆.
¹³C NMR Data Interpretation
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168.0 | C-2 | The carbon atom of the thiadiazole ring bonded to the amine group is significantly deshielded and appears far downfield. |
| ~160.0 | C-5 | The carbon atom of the thiadiazole ring bonded to the phenyl group is also deshielded. |
| ~159.0 | C-4' | The aromatic carbon bearing the methoxy group is deshielded by the oxygen atom. |
| ~128.0 | C-2', C-6' | Aromatic carbons adjacent to the thiadiazole ring. |
| ~125.0 | C-1' | The quaternary aromatic carbon attached to the thiadiazole ring. |
| ~114.0 | C-3', C-5' | Aromatic carbons ortho to the methoxy group are shielded by its electron-donating effect. |
| 55.4 | -OCH₃ | The carbon of the methoxy group typically appears in this region. |
Table 4: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆.
Conclusion
The comprehensive spectroscopic analysis of this compound provides unambiguous confirmation of its molecular structure. Mass spectrometry validates the molecular weight, while FT-IR spectroscopy identifies the key functional groups, including the primary amine, the methoxyphenyl moiety, and the thiadiazole ring. ¹H and ¹³C NMR spectroscopy further elucidate the detailed carbon-hydrogen framework, allowing for the precise assignment of each atom within the molecule. This complete spectroscopic profile serves as a crucial reference for researchers in medicinal chemistry and drug development, ensuring the identity and purity of this important heterocyclic compound.
References
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An In-depth Technical Guide to ¹H and ¹³C NMR Analysis of Substituted Thiadiazoles
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of heterocyclic compounds, providing profound insights into their electronic and stereochemical properties. This guide offers a comprehensive analysis of ¹H and ¹³C NMR spectroscopy as applied to substituted thiadiazoles, a class of heterocycles of significant interest in medicinal chemistry and materials science. We will explore the characteristic chemical shifts, the influence of substituent effects across different thiadiazole isomers, and provide detailed, field-proven protocols for sample preparation and spectral acquisition. This document is intended for researchers, chemists, and drug development professionals who rely on precise structural characterization to advance their scientific endeavors.
Introduction: The Thiadiazole Core and the Power of NMR
Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms. Four constitutional isomers exist—1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,3,4-thiadiazole, and 1,2,5-thiadiazole—each possessing a unique electronic distribution and reactivity profile. This structural diversity makes them versatile scaffolds in drug design, exhibiting a wide array of pharmacological activities.[1]
The unambiguous characterization of these isomers and their derivatives is paramount. NMR spectroscopy provides a non-destructive, high-resolution window into the molecular structure. By analyzing the chemical shifts (δ) and coupling constants (J), we can deduce the precise arrangement of atoms and the electronic environment of each nucleus within the molecule.[2] This guide will systematically dissect the NMR spectra of the most common thiadiazole isomers, focusing on how substituents modulate the spectral readouts.
Spectroscopic Signatures of Thiadiazole Isomers
The arrangement of heteroatoms within the thiadiazole ring profoundly influences the electron density at each carbon and hydrogen atom, leading to distinct and predictable chemical shift ranges for each isomer.
1,3,4-Thiadiazoles
This isomer is one of the most extensively studied due to its prevalence in pharmacologically active molecules.[1]
-
¹³C NMR: The two carbon atoms of the 1,3,4-thiadiazole ring are chemically equivalent in an unsubstituted system but become distinct upon substitution. They typically resonate in the downfield region of the spectrum, reflecting their electron-deficient nature. For 2,5-disubstituted derivatives, these carbons (C2 and C5) appear in a characteristic range of δ 155-170 ppm .[3][4] The exact shift is highly sensitive to the electronic nature of the substituent. For example, in a series of 5-aryl-N-phenyl-1,3,4-thiadiazole-2-amine derivatives, the thiadiazole ring carbons were observed between δ 158.4 and 164.2 ppm.[5][6]
-
¹H NMR: Protons directly attached to the thiadiazole ring are rare in synthetic derivatives, which are typically 2,5-disubstituted. The focus is often on the protons of the substituent groups. For instance, amine protons (N-H) attached to the ring are often observed as broad singlets at highly deshielded values, such as δ 9.9-10.5 ppm , due to hydrogen bonding and the electronic environment.[5] Aromatic protons on substituents will appear in their typical regions (δ 7.0-8.5 ppm), with their precise shifts influenced by the electron-withdrawing character of the thiadiazole ring.[4][5]
1,2,4-Thiadiazoles
-
¹³C NMR: The C3 and C5 carbons in the 1,2,4-thiadiazole ring are in distinct chemical environments. Studies on 3,4-disubstituted-1,2,4-thiadiazole-5-ones have shown that the C=N carbon (C3) resonates around δ 153-156 ppm , while the C=O carbon (C5) is further downfield, near δ 177-178 ppm .[7] The chemical shifts of these ring carbons show a strong correlation with the Hammett substituent constants of attached phenyl groups, indicating that electronic effects are effectively transmitted through the ring.[7][8]
1,2,3-Thiadiazoles
-
¹³C NMR: The carbons of the 1,2,3-thiadiazole ring are expected to resonate in the aromatic region, typically between δ 120-140 ppm .[6]
-
¹H NMR: The unsubstituted 1,2,3-thiadiazole shows two doublets for H-4 and H-5 at δ 8.52 and δ 9.15 ppm, respectively, in CDCl₃.[9] For substituted derivatives like 4-phenyl-1,2,3-thiadiazole, the remaining ring proton (H-5) appears as a singlet around δ 8.89 ppm in DMSO-d₆.[9] This significant downfield shift is characteristic of protons on electron-deficient heterocyclic rings.
1,2,5-Thiadiazoles
-
¹³C NMR: The carbon atoms in 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides, which are more electron-deficient, appear significantly downfield in the δ 150–170 ppm range.[10] For standard 1,2,5-thiadiazoles, the range is slightly more upfield, typically δ 130–160 ppm .[10]
-
¹H NMR: Due to the common 3,4-disubstitution pattern, there are often no protons directly on the 1,2,5-thiadiazole ring itself, making ¹H NMR primarily useful for characterizing the attached substituents.[10]
The Influence of Substituents: An Electronic Tug-of-War
The predictive power of NMR analysis stems from understanding how substituents alter the electronic landscape of the thiadiazole ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert predictable effects on the chemical shifts of the ring's carbon and proton nuclei.
-
Mechanism of Influence: Substituents influence chemical shifts through inductive (through-bond) and resonance (through-π system) effects. EWGs, such as nitro (-NO₂) or chloro (-Cl) groups, pull electron density away from the ring. This deshields the ring nuclei, causing their NMR signals to shift downfield (to a higher ppm value). Conversely, EDGs, like methoxy (-OCH₃) or amino (-NH₂) groups, push electron density into the ring, increasing the shielding of the nuclei and causing an upfield shift (to a lower ppm value).[7][8]
-
Quantitative Correlation: For substituted aromatic systems like thiadiazoles, the change in ¹³C chemical shifts often correlates linearly with Hammett substituent constants (σ).[7] Studies on 1,2,4-thiadiazoles have demonstrated such correlations, where electron-withdrawing substituents on an attached phenyl ring cause a downfield shift in the C3 and C5 carbons of the thiadiazole core.[7][8]
Summary of Characteristic Chemical Shifts
The following table summarizes the typical chemical shift ranges for the carbon atoms within the different thiadiazole cores.
| Thiadiazole Isomer | Ring Carbons | Typical ¹³C Chemical Shift Range (δ, ppm) | References |
| 1,3,4-Thiadiazole | C2, C5 | 155 - 170 | [3][4][5] |
| 1,2,4-Thiadiazole | C3 (C=N) | 153 - 156 | [7][8] |
| C5 (C=X) | > 175 (for C=O/S) | [7][8] | |
| 1,2,3-Thiadiazole | C4, C5 | 120 - 140 | [6][9] |
| 1,2,5-Thiadiazole | C3, C4 | 130 - 160 | [10] |
Experimental Protocols: A Guide to High-Quality Data Acquisition
Obtaining high-quality, reproducible NMR data is contingent upon meticulous experimental technique. The following protocols represent a self-validating system designed to ensure accuracy and reliability.
Sample Preparation Protocol
Causality: The goal of sample preparation is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality by disrupting the magnetic field homogeneity.[11][12] The choice of solvent is critical for ensuring complete dissolution and avoiding overlapping signals.[13]
Step-by-Step Methodology:
-
Compound Purity: Ensure the substituted thiadiazole sample is purified (>95%) to avoid signals from impurities complicating the spectrum.
-
Mass Determination: Accurately weigh the sample. For standard ¹H NMR, 5-10 mg is typically sufficient. For ¹³C NMR, which is inherently less sensitive, a higher concentration of 10-30 mg is recommended.[11][14]
-
Solvent Selection: Choose a suitable deuterated solvent.
-
CDCl₃ (Deuterated Chloroform): An excellent first choice for many non-polar to moderately polar organic compounds.[15]
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Ideal for more polar compounds or those with low solubility in CDCl₃. It is also useful for observing exchangeable protons (e.g., -NH, -OH) as it slows down the exchange rate.[16]
-
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[11] Ensure complete dissolution; gentle vortexing or warming may be necessary.
-
Filtration and Transfer: To remove any insoluble particles, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12][14]
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly.
NMR Spectral Acquisition Protocol
Causality: The parameters for spectral acquisition are chosen to balance signal-to-noise ratio (S/N), resolution, and experiment time. A sufficient relaxation delay (d1) is crucial for accurate quantification, ensuring the nuclei have returned to equilibrium before the next pulse.[17]
Step-by-Step Methodology:
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
¹H NMR Acquisition:
-
Pulse Angle: Use a 30° or 45° pulse angle for routine acquisition to allow for a shorter relaxation delay. Use a 90° pulse for maximum signal in a single scan, but this requires a longer delay (d1 ≈ 5 x T₁).
-
Spectral Width: Set a spectral width of approximately 0-12 ppm.[16]
-
Acquisition Time (at): An acquisition time of 2-4 seconds is standard for small molecules, providing adequate resolution.[16]
-
Relaxation Delay (d1): A delay of 1-5 seconds is typically sufficient for qualitative ¹H spectra.[16]
-
Number of Scans (ns): For most samples, 8 to 16 scans are adequate to achieve a good S/N ratio.
-
-
¹³C NMR Acquisition:
-
Mode: Acquire in a proton-decoupled mode to simplify the spectrum to single lines for each unique carbon.
-
Spectral Width: Set a spectral width of approximately 0-200 ppm.[16][18]
-
Acquisition Time (at): An acquisition time of 1-2 seconds is common.
-
Relaxation Delay (d1): A delay of 2-5 seconds is a good starting point.
-
Number of Scans (ns): A significantly larger number of scans (e.g., 128 to 1024 or more) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[11]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to generate the final spectrum. Reference the spectrum using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).
Conclusion
¹H and ¹³C NMR spectroscopy are powerful and essential techniques for the structural characterization of substituted thiadiazoles. A thorough understanding of the characteristic chemical shift regions for each isomer, combined with a logical analysis of substituent effects, allows for the confident elucidation of molecular structures. By adhering to rigorous and well-justified experimental protocols, researchers can generate high-quality, reliable data, which is the bedrock of discovery in chemical synthesis, medicinal chemistry, and materials science. This guide provides the foundational knowledge and practical steps necessary to leverage the full potential of NMR in the study of this important class of heterocyclic compounds.
References
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- Gomha, S. M., et al. (2023).
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Introduction: The 2-Amino-1,3,4-Thiadiazole Core in Modern Drug Discovery
An In-Depth Technical Guide to the Crystal Structure of 2-Amino-5-Aryl-1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole ring system, particularly when substituted with an amino group at the 2-position and an aryl moiety at the 5-position, represents a "privileged scaffold" in medicinal chemistry.[1][2] These derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4][5] The high aromaticity of the thiadiazole ring imparts significant in vivo stability, while the nitrogen and sulfur heteroatoms, along with the exocyclic amino group, provide crucial hydrogen bonding capabilities.[2][6]
Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is paramount for drug development professionals. The crystal structure dictates not only the compound's physicochemical properties, such as solubility and stability, but also governs its interaction with biological targets. This guide provides a detailed exploration of the synthesis, crystallographic analysis, and key structural features of 2-amino-5-aryl-1,3,4-thiadiazole derivatives, linking these molecular insights to their functional implications in drug design.
Part 1: From Synthesis to Structure - The Experimental Workflow
The journey from chemical precursors to a fully characterized crystal structure is a systematic process involving synthesis, purification, crystallization, and X-ray diffraction analysis. Each step is critical for obtaining high-quality data that accurately reflects the molecule's intrinsic geometry and intermolecular interactions.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for the synthesis and structural elucidation of 2-amino-5-aryl-1,3,4-thiadiazole derivatives.
Caption: Workflow from synthesis to crystal structure determination.
Representative Synthetic Protocol: Oxidative Cyclization
A prevalent and efficient method for synthesizing the 2-amino-5-aryl-1,3,4-thiadiazole scaffold is the oxidative cyclization of aryl aldehyde thiosemicarbazones.[7] This approach is valued for its reliability and the ready availability of starting materials.
Step-by-Step Methodology:
-
Thiosemicarbazone Formation:
-
Dissolve one molar equivalent of the desired substituted aryl aldehyde in a suitable solvent (e.g., ethanol).
-
Add a solution of one molar equivalent of thiosemicarbazide, often with a catalytic amount of acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. The thiosemicarbazone product typically precipitates and can be collected by filtration, washed with cold solvent, and dried.
-
-
Oxidative Cyclization:
-
Suspend the dried thiosemicarbazone intermediate in a solvent like ethanol.
-
Prepare a solution of an oxidizing agent, such as ferric chloride (FeCl₃), typically 3-4 molar equivalents.
-
Add the oxidant solution dropwise to the thiosemicarbazone suspension with stirring.
-
Reflux the mixture for 6-8 hours. The reaction progress is again monitored by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Neutralize the solution with a suitable base (e.g., ammonia solution) to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
-
Purification and Crystallization:
-
The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol, dimethylformamide-water).
-
For single-crystal growth suitable for X-ray diffraction, dissolve the purified compound in a minimal amount of a hot, suitable solvent. Allow the solution to cool slowly and undisturbed over several days. Slow evaporation of the solvent is a common and effective technique.[6]
-
Part 2: Core Structural Features and Crystallographic Data
Single-crystal X-ray diffraction analysis provides unequivocal proof of molecular structure and reveals detailed insights into bond lengths, angles, and the arrangement of molecules in the solid state.[3][8]
Key Molecular Geometry Insights
-
Planarity of the Heterocyclic Core: The five-membered 1,3,4-thiadiazole ring is consistently found to be nearly planar.[3] This planarity is a consequence of the sp² hybridization of the constituent atoms and the delocalization of π-electrons within the aromatic system.
-
Conformation of the Aryl Substituent: The dihedral angle between the plane of the 1,3,4-thiadiazole ring and the attached aryl ring is a critical conformational parameter. While in some derivatives the two rings are roughly coplanar, significant twisting is also observed, which can be influenced by steric hindrance from substituents on the aryl ring or by crystal packing forces.[3][8] This orientation is crucial as it dictates the overall shape of the molecule and its ability to fit into a receptor's binding pocket.
-
The Exocyclic Amino Group: The exocyclic amino group is generally found to be coplanar with the thiadiazole ring.[9] This coplanarity facilitates conjugation between the nitrogen lone pair and the ring's π-system, influencing the electronic properties of the molecule.
Intermolecular Interactions: The Architects of the Crystal Lattice
The solid-state packing of these derivatives is dominated by a network of non-covalent interactions, primarily hydrogen bonds.
-
Hydrogen Bonding Networks: The most significant interaction is the intermolecular hydrogen bond between the exocyclic amino group (-NH₂) as a donor and one of the ring nitrogen atoms (N3 or N4) as an acceptor (N-H···N).[6] These interactions frequently lead to the formation of centrosymmetric dimers or extended one-dimensional ribbons and two-dimensional layers, which define the supramolecular architecture.[6][8] The packing modes can differ significantly based on the substituent, changing from one-dimensional networks in the unsubstituted parent to three-dimensional associations in alkyl-substituted derivatives.[6]
-
Other Interactions: Weaker interactions, such as C-H···π stacking between an aromatic C-H bond and an adjacent aryl ring, also contribute to the stability of the crystal packing.[6]
Representative Crystallographic Data
The following table summarizes typical crystallographic data for 2-amino-5-aryl-1,3,4-thiadiazole derivatives, illustrating the common structural parameters determined by X-ray diffraction.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 2-amino-5-phenyl-1,3,4-thiadiazole | C₈H₇N₃S | Monoclinic | P2₁/c | 11.085 | 7.544 | 11.180 | 115.22 | [8] |
| 2-amino-5-ethyl-1,3,4-thiadiazole | C₄H₇N₃S | Orthorhombic | Pbca | - | - | - | - | [6][9] |
| 2-amino-5-methyl-1,3,4-thiadiazole | C₃H₅N₃S | Monoclinic | P2₁/n | - | - | - | - | [6] |
Part 3: Implications for Rational Drug Design
The detailed structural knowledge obtained from crystallography is not merely an academic exercise; it is a powerful tool for rational drug design.
Structure-Activity Relationship (SAR) Insights
The crystal structure provides a static snapshot that helps rationalize observed structure-activity relationships.
-
Pharmacophore Modeling: The precise geometry of the thiadiazole core, the orientation of the aryl group, and the positions of hydrogen bond donors and acceptors are essential inputs for defining a pharmacophore model. This model represents the key features required for biological activity and can be used to screen virtual libraries for new potential drug candidates.
-
Substituent Effects: SAR studies have shown that substituents on the aryl ring can dramatically influence biological potency.[4][10] For instance, the introduction of electron-withdrawing groups like fluorine has been shown to enhance anti-HIV activity.[11] Crystal structures of these analogs can reveal how such substitutions alter the molecule's electronic potential or induce conformational changes that favor target binding.
Target Interaction and Molecular Docking
Molecular docking studies are computational techniques that predict how a ligand (the thiadiazole derivative) binds to the active site of a biological target, such as an enzyme or receptor.
-
Validating Binding Modes: An experimentally determined crystal structure serves as the most accurate input geometry for the ligand in docking simulations. These studies can predict key interactions, such as the hydrogen bonds formed between the thiadiazole's amino group and ring nitrogens and specific amino acid residues (e.g., in the non-nucleoside binding site of HIV reverse transcriptase).[10][11] This allows researchers to understand the molecular basis of inhibition and design new derivatives with improved binding affinity.
Logical Pathway for Structure-Based Drug Design
The following diagram illustrates how crystallographic data is integrated into a modern drug design pipeline.
Caption: Integration of crystallography in drug design.
Conclusion
The crystal structure of 2-amino-5-aryl-1,3,4-thiadiazole derivatives provides a foundational understanding of their chemical and physical nature. Through X-ray crystallography, we gain precise knowledge of the planar heterocyclic core, the variable orientation of the aryl substituent, and the critical role of intermolecular hydrogen bonding in defining the solid-state architecture. This structural information is indispensable for the modern drug development professional, enabling the rationalization of structure-activity relationships, the validation of computational models, and the intelligent design of next-generation therapeutic agents with enhanced efficacy and specificity.
References
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- Ghomash, B., et al. (2015). A theoretical study on the structure of 2-amino-1,3,4-thiadiazole and its 5-substituted derivatives in the gas phase, water, THF and DMSO solutions.
- Chornenka, N. V., et al. (2011). Crystal and molecular structure of 2-amino-5-ethyl-1,3,4-thiadiazole and its zinc(II) nitrate complex.
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- Glowka, M. L., & Gilli, G. (1995). Crystalline and Molecular Structure of 2Amino5-phenyl-1,3,4-thiadiazole.
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- Abdel-rahman, H. M., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(19), 6692. [Link]
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- El-Sayed, M. A. A. (2018). Synthesis of 2-Amino-5-aryl-5H-thiazolo[4,3-b]-1,3,4-thiadiazoles 44.
- Asif, M. (2014). Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents.
- Singh, A., & Singh, V. K. (2022). SYNTHESIS OF 2-AMINO-5-ARYL-1,3,4-THIADIAZOLE CATALYZED BY ORANGE JUICE AND ANTIMICROBIAL ACTIVITY. EPH-International Journal of Biological & Pharmaceutical Science, 8(2), 1-8. [Link]
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A Senior Application Scientist's Guide to Molecular Docking Studies of 1,3,4-Thiadiazole Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Enduring Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle that has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural features, including the N=C-S moiety, confer a wide range of pharmacological activities, making it a cornerstone for the development of novel therapeutic agents.[3][4] Derivatives of this versatile core have demonstrated potent anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties, among others.[1][3][5][6]
In the modern drug discovery paradigm, in silico techniques are indispensable for accelerating the identification and optimization of lead compounds. Molecular docking, a powerful computational method, stands at the forefront of this approach.[7] It predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein, providing invaluable insights into the molecular basis of its biological activity.[8][9] This guide offers a comprehensive, technically-grounded walkthrough of a molecular docking workflow, tailored specifically for the study of 1,3,4-thiadiazole derivatives.
Part 1: The Theoretical Bedrock of Molecular Docking
Before delving into protocol, it is crucial to understand the principles that govern molecular docking. The process computationally simulates the binding of a ligand to a receptor, typically a protein, and quantifies the interaction's favorability using a scoring function . This function approximates the binding free energy, with lower (more negative) scores generally indicating a more stable protein-ligand complex.[10]
The simulation employs a search algorithm to explore the vast conformational space of the ligand within a defined binding site on the protein. The goal is to identify the ligand's "pose"—its specific orientation and conformation—that results in the best docking score. This entire process allows us to visualize and analyze key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the complex.[10][11]
Part 2: A Field-Proven Molecular Docking Workflow
This section details a step-by-step protocol for performing a molecular docking study. We will use the widely-accepted and freely available software suite of AutoDock Vina, MGLTools, and visualization tools like PyMOL or Discovery Studio.[12][13][14] The causality behind each step is explained to foster a deeper understanding beyond mere procedural execution.
Experimental Workflow Overview
Caption: A generalized workflow for molecular docking studies.
Step 1: Target Protein Selection and Preparation
Causality: The foundation of any docking study is a high-quality, three-dimensional structure of the biological target. The choice of protein dictates the entire study's relevance. The Protein Data Bank (PDB) is the primary repository for these structures.[7]
Protocol:
-
Obtain Structure: Download the crystal structure of your target protein from the RCSB PDB database (e.g., in .pdb format).[12][15]
-
Clean the Structure: The raw PDB file often contains non-essential molecules like water, co-solvents, and multiple protein chains.[16]
-
Rationale: Water molecules are typically removed unless specific waters are known to mediate ligand binding.[17] Redundant protein chains are deleted if the biological unit is a monomer.[16][17]
-
Action: Use a molecular visualization tool like UCSF Chimera or Discovery Studio to delete water molecules (command: delete solvent) and extraneous chains.[15][16]
-
-
Prepare the Receptor: The "cleaned" protein must be prepared for docking. This involves adding hydrogen atoms, which are usually absent in crystal structures, and assigning partial atomic charges.[18][19]
-
Rationale: Hydrogens are critical for defining the correct ionization states of residues and for forming hydrogen bonds.[17] Charges are essential for the scoring function to calculate electrostatic interactions.
-
Action: In AutoDockTools (ADT), load the cleaned PDB file. Use the Edit > Hydrogens > Add menu, selecting "Polar only". Then, use Edit > Charges > Add Kollman Charges to assign charges.[15]
-
-
Save in PDBQT Format: Save the prepared receptor file. ADT will automatically convert it to the PDBQT format, which includes charge information and atom types required by AutoDock Vina.[15][18]
Step 2: Ligand (1,3,4-Thiadiazole) Preparation
Causality: The ligand's 3D structure and energetic state are as critical as the protein's. A ligand drawn in 2D must be converted to a realistic 3D conformation and its energy minimized to ensure its bond lengths and angles are physically reasonable.[8][17][20]
Protocol:
-
Create 2D Structure: Draw your 1,3,4-thiadiazole derivative using chemical drawing software like ChemDraw or the open-source Avogadro.[20]
-
Convert to 3D and Energy Minimize:
-
Rationale: Energy minimization optimizes the ligand's geometry to a low-energy, stable conformation.[8][21] This is a crucial step; docking a high-energy, unrealistic conformer is a primary example of the "garbage in, garbage out" principle.
-
Action: Software like Avogadro can both generate a 3D structure and perform energy minimization using force fields like MMFF94 or UFF.[20][21] The process involves adding hydrogens and then running the optimization protocol.[20]
-
-
Save in a Suitable Format: Save the optimized 3D structure as a .mol2 or .pdb file.[20]
-
Prepare for Vina: Load the ligand file into ADT. It will automatically detect the root and set rotatable bonds. Save the file in the PDBQT format required by Vina.[22]
Step 3: Defining the Binding Site & Grid Generation
Causality: Docking is computationally intensive. To make the search feasible, you must define a specific search space—a "grid box"—that encompasses the protein's binding site.[7] The size and center of this box are critical parameters that directly influence the docking result.[7]
Protocol:
-
Identify the Active Site: If the PDB structure contains a co-crystallized ligand, the active site is already defined. If not, tools like CASTp or fpocket can be used to predict potential binding pockets.[15]
-
Generate the Grid Box: In ADT, with the receptor loaded, go to Grid > Grid Box.[12]
-
Position and Size the Box: A 3D box will appear. Adjust its center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to fully enclose the binding site, with a small buffer of ~4 Å on all sides.[23]
-
Save Configuration: Note down the center and size coordinates. These values will be required for the Vina configuration file.[12]
Step 4: Running the Docking Simulation with AutoDock Vina
Causality: This is the core computational step where the search algorithm explores ligand poses within the grid box and the scoring function evaluates them.
Protocol:
-
Create a Configuration File: Create a text file (e.g., conf.txt) that tells Vina where to find the input files and the grid box parameters.[22]
-
Execute Vina: Run Vina from the command line, pointing it to your configuration file.[23] vina --config conf.txt --log log.txt
-
Output: Vina will generate two files: ligand_out.pdbqt, containing the coordinates of the predicted binding poses (usually 9 by default), and log.txt, which lists the binding affinity (in kcal/mol) and RMSD values for each pose.[22]
Part 3: Analysis, Interpretation, and Validation
Causality: Obtaining a docking score is not the end of the study. The results must be carefully analyzed to understand the structural basis of the interaction and validated to ensure the protocol is reliable.
Analyzing the Results
-
Binding Affinity: The primary quantitative result is the binding affinity from the log file. A more negative value suggests stronger binding.[10][11] This score is used to rank different 1,3,4-thiadiazole derivatives against the same target.
-
Binding Pose and Interactions: The most crucial part of the analysis is visualizing the best-scoring pose (Mode 1 in the output file).
-
Action: Load the receptor PDBQT and the output ligand PDBQT into a visualization tool like PyMOL or Discovery Studio.[13]
-
Identify Key Interactions: Look for hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions between the thiadiazole derivative and the protein's amino acid residues.[10][11] The presence of multiple hydrogen bonds often indicates a strong interaction.[11] Identifying which specific residues are involved provides critical information for structure-activity relationship (SAR) studies.[11][24]
-
Caption: Key interactions between a ligand and protein residues.
A Self-Validating System: Protocol Validation
Causality: Trustworthiness is paramount. Before docking a series of novel compounds, the docking protocol itself must be validated to prove it can accurately reproduce known binding modes.
Protocol (Redocking):
-
Select a Test Case: Choose a protein from the PDB that has a co-crystallized ligand similar in nature to your thiadiazole series.
-
Extract and Prepare: Separate the co-crystallized ligand from the protein. Prepare both the protein and this "native" ligand using the exact same protocol described in Part 2.
-
Redock: Dock the prepared native ligand back into its own receptor's binding site using your established grid parameters.
-
Calculate RMSD: The primary metric for validation is the Root Mean Square Deviation (RMSD).[11] Superimpose the docked pose of the ligand onto the original co-crystallized pose. The RMSD measures the average distance between the atoms of the two poses.
-
Assess Validity: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating your protocol can reliably reproduce the experimental binding mode.[11][25][26]
Data Presentation: Comparative Docking Scores
When studying multiple 1,3,4-thiadiazole analogs, summarizing the results in a table is essential for clear comparison.
| Target Enzyme | PDB ID | 1,3,4-Thiadiazole Analog | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Carbonic Anhydrase II | 5AML | Compound 6d | -8.5 | HIS94, HIS96, THR199 | [27] |
| EGFR Tyrosine Kinase | 1M17 | Compound 4h | -9.2 | MET793, LYS745, CYS797 | [27][28] |
| Dihydrofolate Reductase | 3SRW | Compound 13 | -8.8 | PHE31, SER59, ILE7 | [4][27] |
| NUDT5 | 5N89 | Compound L3 | -8.9 | GLN65, ARG42, TYR102 | [29][30] |
Note: Docking scores are illustrative and depend heavily on the specific software and protocol used.
Conclusion and Forward Look
Molecular docking is a potent predictive tool, not a definitive answer. The insights gained from these in silico studies—predicted binding affinities, key interactions, and SAR—provide a robust framework for prioritizing which 1,3,4-thiadiazole derivatives to synthesize and test experimentally. A well-executed and rigorously validated docking workflow, as described in this guide, serves as a critical accelerator in the complex, resource-intensive journey of drug discovery and development. The ultimate validation always lies in subsequent in vitro and in vivo experimental confirmation.
References
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- Al-Amiery, A. A., et al. (2024). Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. ResearchGate.
- Abdel-Wahab, B. F., et al. (2021). Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents. PubMed Central.
- Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
- Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review.
- Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube.
- ResearchGate. (2023). How to interprete and analyze molecular docking results?. ResearchGate.
- Han, X., et al. (2021). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. PubMed.
- Kaggle. (n.d.). Protein And Ligand Preparation For Docking By Vina. Kaggle.
- AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs.
- Han, X., et al. (2021). 1,3,4-thiadiazole: A Privileged Scaffold for Drug Design and Development. Current Topics in Medicinal Chemistry.
- Scripps Research. (n.d.). Tutorial – AutoDock Vina. Scripps Research.
- NTHRYS. (n.d.). Molecular Docking & Energy Minimization Techniques. NTHRYS.
- El-Gohary, N. S., & Shaaban, M. I. (2021). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. MDPI.
- SciSpace. (2018). Molecular docking studies on thiadiazole derivatives as protein kinase inhibitors. SciSpace.
- Kumar, R., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI.
- Ingenta Connect. (2024). 1,3,4-Thiadiazole: A Versatile Scaffold for Drug Discovery. Ingenta Connect.
- ResearchGate. (2019). Molecular docking proteins preparation. ResearchGate.
- University of Edinburgh. (n.d.). Preparing the protein and ligand for docking. University of Edinburgh.
- PLOS. (2023). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS.
- TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube.
- YouTube. (2022). Energy minimization using openbabel. YouTube.
- Shivanika, C., et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. NIH.
- Reddit. (2021). energy minimization for ligand preparation. Reddit.
- ResearchGate. (n.d.). Molecular docking protocol validation. ResearchGate.
- ACS Publications. (2006). Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications.
- R Discovery. (2024). Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. R Discovery.
- ResearchGate. (2022). How to inspect hydrogen bonds in a docked molecule?. ResearchGate.
- ResearchGate. (2021). Molecular Docking Studies of Plant-Derived Bioactive Compounds: A Comprehensive In Silico Standardization Approach. ResearchGate.
- Reddit. (2024). Need help with molecular docking results interpretation. Reddit.
- YouTube. (2023). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube.
- Journal of Applied Pharmaceutical Science. (2019). Molecular docking studies of bioactive compounds from the leaves of Epiphyllum oxypetalum against Treponema pallidum, Zika virus. Journal of Applied Pharmaceutical Science.
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Introduction: The 1,3,4-Thiadiazole Scaffold - A Privileged Core in Modern Chemistry
An In-depth Technical Guide to the Synthesis and Applications of 1,3,4-Thiadiazoles
The 1,3,4-thiadiazole is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[1] This ring system is a cornerstone in the fields of medicinal, agricultural, and materials science due to its unique chemical properties and biological characteristics.[2][3][4] Its rigid, planar structure and the presence of heteroatoms facilitate strong interactions with biological macromolecules, making it a "privileged scaffold" in drug design.[1][5] The structural versatility of 1,3,4-thiadiazole allows for extensive modification, enabling the fine-tuning of its pharmacological and physicochemical properties.[6][7] Derivatives of this core are found in numerous commercialized drugs, including the antimicrobial sulfamethizole, the diuretic acetazolamide, and the antibiotic cefazolin, highlighting its therapeutic significance.[8] This guide provides a comprehensive overview of the principal synthetic methodologies for constructing the 1,3,4-thiadiazole ring and explores its diverse, high-impact applications.
Part 1: Core Synthetic Strategies for the 1,3,4-Thiadiazole Ring
The construction of the 1,3,4-thiadiazole nucleus is well-established, with several reliable strategies available to researchers. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The most prevalent approaches involve the intramolecular cyclization of open-chain precursors.[9][10]
From Thiosemicarbazides and Thiosemicarbazones: A Foundational Route
One of the most widely used and efficient methods for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles, particularly 2-amino derivatives, involves the cyclization of thiosemicarbazides or thiosemicarbazones.[2][11][12] This transformation is typically achieved by treating the thiosemicarbazide with a carboxylic acid (or its derivative) in the presence of a strong dehydrating agent such as phosphorus oxychloride (POCl₃), concentrated sulfuric acid (H₂SO₄), or methanesulfonic acid.[5][13][14]
Causality Behind the Chemistry: The reaction mechanism commences with a nucleophilic attack by the terminal nitrogen of the thiosemicarbazide onto the electrophilic carbonyl carbon of the carboxylic acid.[11] The subsequent intermediate undergoes dehydration, facilitated by the acid catalyst, leading to an intramolecular attack by the sulfur atom on the newly formed imine carbon. A final dehydration step results in the formation of the stable, aromatic 1,3,4-thiadiazole ring.[11] The strong aromaticity of the resulting ring system serves as a thermodynamic driving force for the reaction.[5]
Caption: General workflow for 1,3,4-thiadiazole synthesis from thiosemicarbazides.
From Acylhydrazines and Diacylhydrazines: The Thionation Approach
The cyclization of N,N'-diacylhydrazines is another common and convenient pathway to symmetrically 2,5-disubstituted 1,3,4-thiadiazoles.[2] This method relies on a thionation reaction, where the two carbonyl oxygens are replaced by sulfur atoms, followed by cyclization. The most frequently employed thionating agents are phosphorus pentasulfide (P₂S₅) and Lawesson's reagent.[2][15]
Causality Behind the Chemistry: Lawesson's reagent or P₂S₅ converts the amide carbonyls of the diacylhydrazine into more reactive thioamides. The resulting N,N'-diacylthiohydrazine intermediate then readily undergoes acid- or heat-catalyzed cyclodehydration to furnish the thiadiazole ring. This method is particularly effective for producing high yields of symmetrically substituted thiadiazoles.[12][15]
From Dithiocarbazates: A Versatile Alternative
Acylhydrazines can react with carbon disulfide (CS₂) in the presence of a base to form dithiocarbazate intermediates.[8][11] These intermediates can then be cyclized to yield 5-substituted-1,3,4-thiadiazole-2-thiol derivatives. The thiol group is a versatile handle that can be further functionalized, making this a valuable route for creating a diverse library of compounds. For example, 2-amino-1,3,4-thiadiazole-5-thiol can be synthesized by the cyclization of thiosemicarbazide with carbon disulfide.[16]
Comparison of Key Synthetic Methodologies
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| From Thiosemicarbazide | Carboxylic Acid, Thiosemicarbazide | POCl₃, H₂SO₄, or other dehydrating agents; Heat | 60-95% | Readily available starting materials, straightforward procedure.[12] | Often requires harsh reagents and high temperatures.[12] |
| From Acylhydrazines | Aryl Hydrazide, Aldehyde/Acid | Lawesson's Reagent or P₂S₅; Toluene, Reflux | 75-97% | High yields, good for symmetrical substitution.[12] | Lawesson's reagent can be unpleasant to handle. |
| From Dithiocarbazates | Acylhydrazine, Carbon Disulfide | Base (e.g., KOH), Alcohol; Heat | Good | Provides a versatile thiol handle for further modification. | Multi-step process. |
Part 2: The Broad Spectrum of 1,3,4-Thiadiazole Applications
The unique electronic and structural features of the 1,3,4-thiadiazole ring endow its derivatives with a vast array of biological and material properties.[2]
Medicinal Chemistry: A Scaffold for Therapeutic Agents
The 1,3,4-thiadiazole moiety is a prolific pharmacophore, with derivatives exhibiting a wide range of activities.[6][7] Its ability to act as a bioisostere of pyrimidine allows it to interfere with nucleic acid replication, a key mechanism in its antiviral and anticancer effects.[17] Furthermore, the mesoionic character of the ring enhances its ability to cross biological membranes.[17][18]
Anticancer Activity: 1,3,4-thiadiazole derivatives have shown significant potential as anticancer agents by targeting various molecular pathways.[19][20]
-
Enzyme Inhibition: They have been shown to inhibit crucial enzymes in cancer progression, such as topoisomerase II, histone deacetylases (HDACs), and various kinases like EGFR (Epidermal Growth Factor Receptor).[10][17][19][20]
-
Induction of Apoptosis: Many thiadiazole compounds exert their cytotoxic effects by inducing programmed cell death (apoptosis) in cancer cells.[19]
-
Anti-proliferative Effects: They can effectively inhibit the uncontrolled growth of cancer cells. For example, the novel compound 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine demonstrated a potent anti-proliferative effect against LoVo colon cancer cells with an IC₅₀ value of 2.44 µM.[20]
Antimicrobial Activity: The thiadiazole nucleus is a component of many compounds with potent antibacterial and antifungal properties.[11][13][18] These compounds can disrupt microbial biochemical pathways, making them valuable leads for new antibiotics to combat drug-resistant strains.[8]
Anti-inflammatory and Analgesic Activity: Certain derivatives have demonstrated significant anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes.[9][10][13]
Antiviral Activity: The structural similarity to pyrimidine makes the 1,3,4-thiadiazole scaffold a promising candidate for developing antiviral agents, particularly against HIV.[21]
Other Therapeutic Areas: The pharmacological reach of 1,3,4-thiadiazoles also extends to anticonvulsant, antitubercular, diuretic, and antidepressant activities.[6][9][13]
| Biological Activity | Molecular Target/Mechanism of Action | Representative Compound Class |
| Anticancer | Kinase Inhibition (EGFR, HER-2), Topoisomerase II, HDACs | 2,5-Disubstituted thiadiazoles |
| Antibacterial | Disruption of bacterial metabolic pathways | Sulfamethizole, Cefazolin |
| Antifungal | Inhibition of fungal cell wall synthesis | Various substituted thiadiazoles |
| Anti-inflammatory | Cyclooxygenase (COX) Inhibition | 2-Amino-5-aryl-1,3,4-thiadiazoles |
| Antiviral (HIV) | Bioisostere of pyrimidine, interferes with replication | 2-Amino-1,3,4-thiadiazole derivatives |
| Diuretic | Carbonic Anhydrase Inhibition | Acetazolamide |
Agricultural Chemistry
In agriculture, 1,3,4-thiadiazole derivatives have been successfully developed as pesticides.[2] Their biological activity is not limited to human pharmacology.
-
Herbicides: Compounds like buthidiazole and tebuthiuron are used for selective weed control in crops such as corn and sugarcane.[22]
-
Fungicides and Insecticides: The scaffold's inherent biological activity has been harnessed to create effective agents for crop protection.[22][23]
Materials Science
The electron-deficient nature and stable aromatic structure of the 1,3,4-thiadiazole ring make it suitable for applications in materials science.[19] These derivatives have been investigated as corrosion inhibitors for metals, components in polymers, and as functional dyes.[2][3]
Part 3: Key Experimental Protocols and Workflows
Trustworthiness in scientific reporting is paramount. The following section provides detailed, actionable protocols for the synthesis of key 1,3,4-thiadiazole derivatives, based on established literature procedures.
Protocol 1: Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazole from Carboxylic Acid and Thiosemicarbazide[20]
This protocol describes the cyclodehydration of an aromatic carboxylic acid with thiosemicarbazide using phosphorus oxychloride.
Step-by-Step Methodology:
-
Mixing Reagents: In a round-bottom flask, add the aromatic carboxylic acid (1.0 eq.) and thiosemicarbazide (1.1 eq.).
-
Adding Cyclizing Agent: Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq.) to the mixture under a fume hood, typically at 0 °C, as the reaction can be exothermic.
-
Reaction: Stir the mixture and heat gently to around 75-85 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or a concentrated ammonium hydroxide (NH₄OH) solution until the pH is approximately 7-8.
-
Isolation: Collect the precipitated solid product by vacuum filtration.
-
Purification: Wash the crude product with cold water and recrystallize from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.
Protocol 2: Synthesis of 2,5-Diphenyl-1,3,4-Thiadiazole from N,N'-Dibenzoylhydrazine
This protocol uses Lawesson's reagent to synthesize a symmetrically substituted thiadiazole.
Step-by-Step Methodology:
-
Setup: To a solution of N,N'-dibenzoylhydrazine (1.0 eq.) in anhydrous toluene or dioxane in a round-bottom flask, add Lawesson's reagent (0.5 eq.).
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) for 3-6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the mixture to room temperature and filter to remove any insoluble byproducts.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield pure 2,5-diphenyl-1,3,4-thiadiazole.
Workflow for Drug Discovery and Evaluation
The development of new therapeutic agents based on the 1,3,4-thiadiazole scaffold follows a logical, multi-stage process.
Caption: A typical workflow for the development of 1,3,4-thiadiazole-based drug candidates.
Conclusion
The 1,3,4-thiadiazole ring is a remarkably versatile and enduring scaffold in chemical science. Its synthesis is supported by robust and adaptable methodologies, primarily centered on the cyclization of thiosemicarbazide and acylhydrazine precursors. The resulting derivatives have demonstrated an exceptionally broad spectrum of biological activities, leading to their successful application as anticancer, antimicrobial, and anti-inflammatory agents in medicine, as well as effective herbicides in agriculture. The continued exploration of this privileged core, guided by structure-activity relationship studies and novel synthetic strategies, promises to yield new and improved therapeutic agents and functional materials for years to come.
References
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- Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848. Available at: https://www.researchgate.net/publication/332961556_Synthesis_of_134-Thiadiazole_Derivatives_and_Microbiological_Activities_A_Review
- BenchChem. (2025). A Comparative Guide to the Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles. BenchChem. Available at: https://www.benchchem.com/blog/a-comparative-guide-to-the-synthesis-of-2-5-disubstituted-1-3-4-thiadiazoles/
- Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. Available at: https://www.jocpr.
- ResearchGate. (2025). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. ResearchGate. Available at: https://www.researchgate.
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- Organic Chemistry Portal. (2023). Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/synthesis/heterocycles/thiadiazoles/134-thiadiazoles.shtm
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- Indian Journal of Heterocyclic Chemistry. (2025). Recent advancements in the synthesis of various 1,3,4-thiadiazole derivatives. Indian Journal of Heterocyclic Chemistry, 35(02), 475. Available at: https://www.researchgate.
- BEPLS. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. BEPLS, 12(11). Available at: https://bepls.com/past_issue/a-review-on-the-134-thiadiazole-as-anticancer-activity/
- SAR Publication. (2023). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. South Asian Research Journal of Pharmaceutical Sciences, 5(6), 240-248.
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preliminary in vitro screening of novel thiadiazole derivatives
<Senior Application Scientist
Technical Guide: Preliminary In Vitro Screening of Novel Thiadiazole Derivatives
Authored by: Gemini
January 9, 2026
Abstract
The thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This technical guide, designed for researchers and drug development professionals, provides an in-depth, experience-driven approach to the preliminary in vitro screening of novel thiadiazole derivatives. Moving beyond rote protocols, this document elucidates the scientific rationale behind experimental choices, establishing a self-validating framework for generating reliable and actionable data. We will explore a multi-tiered screening cascade, from initial cytotoxicity profiling to specific mechanism-of-action assays, supported by detailed methodologies, data interpretation guidelines, and comprehensive, verifiable references.
Introduction: The Rationale for a Structured In Vitro Screening Cascade
The journey from a novel chemical entity to a viable drug candidate is fraught with high attrition rates.[2][3] A significant portion of these failures can be attributed to unfavorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties and unforeseen toxicity.[2][3][4][5][6] Therefore, instituting a robust in vitro screening cascade at the earliest stages of discovery is not merely a procedural step but a critical, cost-saving strategy.[3][4] For thiadiazole derivatives, a class of compounds with immense therapeutic potential, a well-designed preliminary screen is paramount.[7] It allows for the rapid identification of promising candidates, the early deselection of compounds with undesirable characteristics, and the generation of initial structure-activity relationships (SAR) to guide further chemical synthesis.
This guide advocates for a hierarchical approach, beginning with broad-spectrum cytotoxicity screening to establish a therapeutic window, followed by a panel of assays targeting specific, disease-relevant biological activities.
Caption: A hierarchical workflow for the preliminary in vitro screening of novel compounds.
Foundational Screening: Establishing a Cytotoxicity Profile
Before investigating specific therapeutic activities, it is crucial to determine the inherent cytotoxicity of the novel thiadiazole derivatives. This step is foundational for two primary reasons:
-
Defining a Therapeutic Window: For non-cancer-related activities, it identifies the concentration range where the compound is effective without causing significant cell death.
-
Anticancer Potential: For oncology applications, it serves as the primary indicator of anti-proliferative efficacy.[8]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10]
Detailed Protocol: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of novel thiadiazole derivatives against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)[11]
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Thiadiazole derivatives (dissolved in DMSO to create a stock solution)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the thiadiazole derivatives in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[12]
Data Presentation and Interpretation
Summarize the IC50 values in a clear, tabular format. Lower IC50 values indicate higher cytotoxic potency.[13]
| Compound ID | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT-116 IC50 (µM) |
| TH-001 | 15.2 | 25.8 | 18.5 |
| TH-002 | 5.6 | 8.1 | 4.9 |
| Doxorubicin | 0.9 | 1.2 | 0.8 |
Table 1: Example of cytotoxicity data for novel thiadiazole derivatives compared to a standard chemotherapeutic agent.
Targeted Bioactivity Screening
Following the initial cytotoxicity assessment, compounds can be funneled into specific bioactivity assays based on the research objectives. The versatile nature of the thiadiazole ring system lends itself to a wide range of potential applications.[7]
Anticancer Activity: Beyond Cytotoxicity
While cytotoxicity is a primary indicator, a deeper understanding of the anticancer mechanism is crucial. Molecular docking studies can provide valuable in-silico predictions of potential protein targets, such as kinases or enzymes like dihydrofolate reductase (DHFR).[1][14][15][16]
Caption: A simplified signaling pathway illustrating a potential anticancer mechanism of action.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
Thiadiazole derivatives have shown significant promise as antimicrobial agents. The broth microdilution method is a standardized and accurate technique for determining the MIC of a compound.[17][18][19]
Objective: To determine the lowest concentration of a thiadiazole derivative that inhibits the visible growth of a specific microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Thiadiazole derivatives (in DMSO)
-
96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the thiadiazole derivatives in the 96-well plate using MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL.[19]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[17]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[17]
Anti-inflammatory Activity: Inhibition of Pro-inflammatory Mediators
Inflammation is a key pathological process in many diseases.[20] In vitro assays can be used to screen for compounds that inhibit key inflammatory enzymes like cyclooxygenase (COX) or reduce the production of inflammatory mediators in cell-based models.[20][21][22]
Neuroprotective Activity: Acetylcholinesterase (AChE) Inhibition
Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.[23] The Ellman method provides a reliable colorimetric assay for screening AChE inhibitors.[23][24]
Objective: To determine the IC50 value of thiadiazole derivatives for the inhibition of AChE.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Thiadiazole derivatives
-
96-well plate
Procedure:
-
Pre-incubation: In a 96-well plate, add phosphate buffer, the thiadiazole derivative at various concentrations, and the AChE enzyme solution. Incubate for 15 minutes at 37°C.[23]
-
Reaction Initiation: Add DTNB and the substrate (ATCI) to each well to start the reaction.[23]
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.[23] The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.[24]
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the percentage of inhibition against the log of the compound concentration to calculate the IC50 value.[23][25]
Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays
Oxidative stress is implicated in a wide range of diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used to evaluate the radical scavenging potential of novel compounds.[26][27][28][29][30]
Conclusion and Future Directions
The preliminary in vitro screening of novel thiadiazole derivatives is a critical first step in the drug discovery pipeline. The multi-tiered approach outlined in this guide, from broad cytotoxicity profiling to targeted bioactivity assays, provides a robust framework for identifying promising lead compounds. The data generated from these assays are instrumental in building initial SAR models, guiding medicinal chemistry efforts, and making informed decisions about which compounds warrant progression to more complex preclinical studies. As our understanding of disease biology deepens, the panel of in vitro assays can be expanded to include more specific and physiologically relevant models, further enhancing the efficiency and success rate of drug discovery.
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The Thiadiazole Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The thiadiazole nucleus, a five-membered aromatic ring containing sulfur and two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its inherent physicochemical properties, including its mesoionic character which facilitates cell membrane permeability, and its capacity to act as a hydrogen bond acceptor and a two-electron donor system, make it a versatile building block for the design of novel therapeutic agents.[1][2][3] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of thiadiazole derivatives, offering field-proven insights into the rational design of potent and selective modulators of various biological targets. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.
The Thiadiazole Core: Isomers and General Synthetic Strategies
Thiadiazole exists in four isomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole.[1][3] Among these, the 1,3,4-thiadiazole isomer has been the most extensively investigated and has found its way into a diverse range of applications, including pharmaceuticals, oxidation inhibitors, and more.[4][5] The strong aromaticity of the thiadiazole ring contributes to its in vivo stability, often resulting in compounds with favorable toxicity profiles in higher vertebrates.[1]
The synthesis of the thiadiazole core is a critical first step in exploring its SAR. A common and versatile method for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide intermediates.[6][7]
Experimental Protocol: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
This protocol outlines a general and widely applicable method for the synthesis of a key thiadiazole intermediate.
Materials:
-
Substituted benzoic acid
-
Thiosemicarbazide
-
Ethanol
-
Ice
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine equimolar amounts of the desired substituted benzoic acid and thiosemicarbazide.
-
Cyclization: Slowly add concentrated sulfuric acid or phosphorus oxychloride dropwise to the mixture with constant stirring, maintaining the temperature between 0-5°C using an ice bath.[7][8] The choice of cyclizing agent can influence the reaction conditions and yield.
-
Reflux: After the addition is complete, allow the mixture to come to room temperature and then reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[7]
-
Work-up: After completion, pour the reaction mixture onto crushed ice.
-
Neutralization and Precipitation: Neutralize the acidic solution with a suitable base (e.g., ammonia solution) until a precipitate is formed.[8]
-
Isolation and Purification: Filter the precipitate, wash it thoroughly with cold water, and dry it. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[6][9]
Decoding the Structure-Activity Relationship: A Target-Centric Approach
The true power of the thiadiazole scaffold lies in the diverse biological activities that can be elicited by modifying the substituents at its various positions. The following sections explore the SAR of thiadiazole derivatives against key biological targets.
Antimicrobial Activity: Combating Drug Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiadiazole derivatives have emerged as a promising class of antimicrobial compounds, exhibiting activity against a broad spectrum of bacteria and fungi.[5][10][11]
Key SAR Insights for Antimicrobial Thiadiazoles:
-
Substitution at the C2 and C5 positions: The nature of the substituents at the C2 and C5 positions of the 1,3,4-thiadiazole ring is crucial for antimicrobial potency.
-
Aromatic and Heterocyclic Moieties: The introduction of various aromatic and heterocyclic rings at these positions has been shown to enhance activity. For instance, the presence of a pyridine ring can lead to promising antibacterial and antifungal effects.[7]
-
Electron-withdrawing vs. Electron-donating Groups: The electronic properties of the substituents play a significant role. In some series, electron-withdrawing groups on a phenyl ring at position 3 of the thiadiazole moiety can decrease antifungal activity, while electron-donating groups may enhance it.[12]
-
-
Schiff Bases: The formation of Schiff bases by reacting 2-amino-1,3,4-thiadiazoles with various aldehydes is a common strategy to generate potent antimicrobial agents.[7][13]
-
Fused Ring Systems: Fusing the thiadiazole ring with other heterocyclic systems, such as imidazoles, can lead to compounds with enhanced antimicrobial profiles.[10]
Data Presentation: SAR of Antimicrobial Thiadiazole Derivatives
| General Structure | R1 | R2 | Observed Activity | Reference |
| 2-Amino-5-aryl-1,3,4-thiadiazole | H | Aryl (e.g., pyridyl) | Antibacterial, Antifungal | [7] |
| Schiff Base of 2-amino-5-aryl-1,3,4-thiadiazole | =CH-Ar' | Aryl | Broad-spectrum antimicrobial | [13] |
| Imidazo[2,1-b][1][2][6]thiadiazole | Fused imidazole ring | Aryl | Moderate to good antibacterial | [10] |
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing of thiadiazole derivatives.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Thiadiazole derivatives have demonstrated significant potential as anticancer agents, with some compounds progressing to clinical trials.[3] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, induction of apoptosis, and disruption of microtubule polymerization.[14]
Key SAR Insights for Anticancer Thiadiazoles:
-
Substitution Patterns:
-
Aryl Substituents: The presence of aryl groups at the C2 and C5 positions is often associated with potent anticancer activity. For instance, 2-arylamino-5-aryl-1,3,4-thiadiazoles have shown significant cytotoxicity against various cancer cell lines.[15]
-
Fluorine-Containing Moieties: The incorporation of fluorine atoms or trifluoromethyl groups into the aryl substituents can enhance anticancer efficacy.[11][16]
-
-
Mechanism of Action:
-
Kinase Inhibition: Certain thiadiazole derivatives act as inhibitors of protein kinases, such as c-Met, which are crucial for cancer cell signaling.[17]
-
Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[14]
-
Topoisomerase Inhibition: Inhibition of topoisomerases, enzymes that regulate DNA topology, is another mechanism by which thiadiazoles exert their anticancer effects.[14]
-
-
Fused Systems: Imidazo[2,1-b][1][2][6]thiadiazole derivatives have also been identified as potent anticancer agents.[2]
Data Presentation: SAR of Anticancer Thiadiazole Derivatives
| General Structure | R1 | R2 | Target/Mechanism | Observed Activity | Reference |
| 2-Arylamino-5-aryl-1,3,4-thiadiazole | Arylamino | Aryl | Multiple | Cytotoxic against various cell lines | [15] |
| Thiazole/thiadiazole carboxamides | Thiazole/thiadiazole carboxamide | Aryl | c-Met kinase inhibitor | Potent inhibition of c-Met | [17] |
| 2-(Aryl)-5-(fluorophenyl)-1,3,4-thiadiazole | Aryl | Fluorophenyl | DNA/RNA interaction | Enhanced antitumor activity | [11] |
Logical Relationship: From Structure to Anticancer Activity
Caption: Logical flow from structural modifications of thiadiazoles to their anticancer activity.
Anti-inflammatory and Analgesic Activity: Modulating Inflammatory Pathways
Thiadiazole derivatives have demonstrated significant anti-inflammatory and analgesic properties, often with a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[18][19]
Key SAR Insights for Anti-inflammatory Thiadiazoles:
-
Cyclooxygenase (COX) Inhibition: A primary mechanism of action for many anti-inflammatory thiadiazoles is the inhibition of COX enzymes (COX-1 and COX-2).[19][20]
-
Substituent Effects:
-
The nature and position of substituents on the aryl rings attached to the thiadiazole core significantly influence the anti-inflammatory and analgesic activity.
-
For instance, in a series of 2,6-diaryl-imidazo[2,1-b][1][2][6]thiadiazoles, specific substitutions on the aryl rings led to compounds with better anti-inflammatory activity than the standard drug diclofenac.[19]
-
-
Reduced Ulcerogenicity: A key advantage of some thiadiazole-based anti-inflammatory agents is their reduced tendency to cause gastric ulcers, a common side effect of NSAIDs.[18][19]
Experimental Protocol: Carrageenan-Induced Paw Edema Test (In Vivo Anti-inflammatory Assay)
This protocol is a standard and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.
Materials:
-
Test compounds (thiadiazole derivatives)
-
Standard drug (e.g., Diclofenac)
-
Carrageenan solution (1% w/v in saline)
-
Plethysmometer
-
Experimental animals (e.g., Wistar rats)
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups: control (vehicle), standard, and test groups (different doses of thiadiazole derivatives).
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives only the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, inject a freshly prepared carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage inhibition of paw edema for the standard and test groups relative to the control group.
-
Statistical Analysis: Analyze the data using appropriate statistical methods to determine the significance of the observed anti-inflammatory effects.
Conclusion and Future Directions
The thiadiazole scaffold has proven to be a remarkably versatile platform for the development of a wide array of therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of rational design in optimizing the biological activity of thiadiazole derivatives. By carefully selecting and modifying the substituents on the thiadiazole ring, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds to address a multitude of diseases.
Future research in this field should continue to focus on:
-
Elucidation of Novel Mechanisms of Action: A deeper understanding of the molecular targets of bioactive thiadiazoles will enable more precise drug design.
-
Development of More Efficient and Greener Synthetic Methodologies: Innovations in synthetic chemistry will facilitate the creation of diverse thiadiazole libraries for high-throughput screening.
-
Exploration of Novel Therapeutic Areas: The broad biological activity of thiadiazoles suggests that their potential is far from fully realized, and they may hold promise for treating a wider range of diseases.
By leveraging the principles of SAR and employing rigorous experimental validation, the scientific community can continue to unlock the full therapeutic potential of the thiadiazole scaffold, paving the way for the next generation of innovative medicines.
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Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold in Modern Drug Discovery
The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold that has garnered significant attention from medicinal chemists and drug development professionals. Its unique structural and electronic properties contribute to a remarkable versatility in biological activity.[1][2][3][4] This five-membered aromatic ring system is a bioisostere of pyrimidine, a core component of nucleic acids, which allows 1,3,4-thiadiazole derivatives to potentially interfere with DNA replication processes.[1] Furthermore, the presence of a sulfur atom and the overall electron-deficient nature of the ring facilitate interactions with various biological targets.[1] Consequently, derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, antioxidant, and anticancer properties.[1][3][4][5][6] The development of efficient and robust synthetic methodologies to access novel 2,5-disubstituted 1,3,4-thiadiazoles is, therefore, a critical endeavor in the pursuit of new therapeutic agents.[2]
This application note provides a detailed, one-pot protocol for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles, offering insights into the reaction mechanism, experimental choices, and optimization strategies. The presented methodology is designed to be both efficient and broadly applicable for researchers in academic and industrial settings.
Synthetic Strategy: A One-Pot Approach from Aldehydes and Hydrazides
Among the various synthetic routes to 2,5-disubstituted 1,3,4-thiadiazoles, a one-pot reaction starting from readily available aldehydes and hydrazides offers significant advantages in terms of operational simplicity, time efficiency, and atom economy.[7][8] This approach typically involves the initial formation of an N-aroylhydrazone intermediate, which then undergoes cyclization and dehydration to yield the desired thiadiazole ring.
A particularly effective variation of this one-pot synthesis utilizes Lawesson's reagent as a thionating agent to drive the cyclization.[7][8] This method has been shown to produce high yields of the target compounds under relatively mild conditions.[7][8]
Reaction Workflow Overview
The overall transformation can be visualized as a two-step sequence occurring in a single reaction vessel.
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Application Notes and Protocols for the Cyclization of Thiosemicarbazides
Introduction: The Versatile Role of Thiosemicarbazides in Heterocyclic Synthesis
Thiosemicarbazides are a cornerstone class of reagents in synthetic and medicinal chemistry. Their unique structural motif, featuring a thiocarbonyl group adjacent to a hydrazine moiety, provides multiple nucleophilic centers. This inherent reactivity makes them exceptionally versatile precursors for the synthesis of a wide range of nitrogen- and sulfur-containing heterocyclic compounds. Among the most prominent products are 1,3,4-thiadiazoles and 1,2,4-triazoles, scaffolds that are prevalent in a multitude of pharmacologically active agents, including antimicrobial, antifungal, anticonvulsant, and antitumor drugs.[1]
The strategic importance of thiosemicarbazide cyclization lies in its efficiency and selectivity. By carefully selecting the reaction conditions—specifically the pH—chemists can direct the intramolecular cyclization pathway to selectively yield one heterocyclic system over another. This guide provides an in-depth exploration of the mechanisms, protocols, and critical parameters governing these transformations, empowering researchers to harness the full synthetic potential of thiosemicarbazides.
Mechanistic Rationale: The Decisive Role of Reaction pH
The cyclization of an acyl thiosemicarbazide is a classic example of kinetic versus thermodynamic control, dictated by the reaction medium. The key to understanding the product selectivity lies in identifying the most nucleophilic atom under specific pH conditions and the most electrophilic site on the intermediate. An acyl thiosemicarbazide possesses two primary nucleophilic sites for intramolecular attack: the thioamide sulfur (S) and the terminal hydrazine nitrogen (N4). The choice between these pathways is elegantly controlled by the presence of an acid or a base.[2][3][4]
-
Acid-Catalyzed Pathway (favors 1,3,4-Thiadiazoles): In an acidic medium, the carbonyl oxygen of the acyl group is protonated. This dramatically increases the electrophilicity of the carbonyl carbon. The thioamide sulfur, being a "soft" nucleophile, preferentially attacks the highly electrophilic "soft" carbonyl carbon. The subsequent cyclodehydration is typically irreversible and leads to the formation of the thermodynamically stable 2-amino-1,3,4-thiadiazole ring.[2][4][5]
-
Base-Catalyzed Pathway (favors 1,2,4-Triazoles): Under basic conditions, the acidic N-H protons of the hydrazine and thioamide moieties are deprotonated. This enhances the nucleophilicity of the nitrogen atoms. The terminal nitrogen (N4) acts as a "hard" nucleophile and attacks the carbonyl carbon. This is followed by a cyclodehydration step to yield the 4-substituted-3-mercapto-1,2,4-triazole (which exists in tautomeric equilibrium with the 1,2,4-triazole-3-thione).[6][7]
The following diagram illustrates this fundamental divergence in reaction pathways.
Caption: Influence of pH on thiosemicarbazide cyclization pathways.
Protocol 1: Acid-Catalyzed Cyclization to 2-Amino-1,3,4-Thiadiazoles
This protocol describes a general and robust method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles from acyl thiosemicarbazides using a strong acid catalyst. The causality behind using a strong dehydrating acid like H₂SO₄ or POCl₃ is to facilitate both the protonation of the carbonyl group and the subsequent elimination of water to drive the reaction to completion.[8][9]
Step-by-Step Methodology
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the acyl thiosemicarbazide (1.0 equivalent).
-
Acid Addition (Caution!): Slowly add the acid catalyst. Common choices include concentrated sulfuric acid (5-10 volumes), phosphorus oxychloride (POCl₃, 3-5 equivalents), or polyphosphoric acid (PPA).[8][9] The addition should be performed in an ice bath, as the initial mixing can be highly exothermic.
-
Reaction: After the addition is complete, heat the reaction mixture. The optimal temperature and time depend on the substrate. A typical range is 80-100 °C for 1-4 hours.[9]
-
Monitoring: Track the disappearance of the starting material using Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of ethyl acetate and hexane.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This neutralizes the excess acid and precipitates the product.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-amino-1,3,4-thiadiazole derivative.[7]
Summary of Acid-Catalyzed Reaction Conditions
| Catalyst | Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Conc. H₂SO₄ | Acyl Thiosemicarbazide | Room Temp - 80 | 0.5 - 2 | 75-90 | [2][10] |
| POCl₃ | Carboxylic Acid + Thiosemicarbazide | 80 - 90 | 1 - 4 | 80-95 | [9] |
| PPE (Polyphosphate Ester) | Carboxylic Acid + Thiosemicarbazide | 60 - 90 | 3 - 10 | 64-85 | [8][11] |
| 25% HCl (aq) | Acyl Thiosemicarbazide | Reflux | 2 | ~70 | [2] |
Protocol 2: Base-Catalyzed Cyclization to 4H-1,2,4-Triazole-3-thiones
This method outlines the synthesis of 1,2,4-triazole-3-thiones via intramolecular cyclization of thiosemicarbazides in an alkaline medium. The use of a base like sodium hydroxide or sodium carbonate is critical to deprotonate the N-H group, thereby activating the nitrogen atom for nucleophilic attack on the carbonyl carbon.[6][12]
Step-by-Step Methodology
-
Reagent Setup: Suspend the acyl thiosemicarbazide (1.0 equivalent) in an aqueous solution of a base (e.g., 2 M NaOH or 8% Na₂CO₃) in a round-bottom flask.[6][7]
-
Reaction: Heat the mixture to reflux with constant stirring. The solution will typically become clear as the reaction proceeds.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 3-6 hours).
-
Work-up: After completion, cool the reaction mixture in an ice bath.
-
Isolation: Carefully acidify the cold solution with a suitable acid (e.g., concentrated HCl or 30% acetic acid) to a pH of approximately 5-6. The product will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol to obtain the pure 4H-1,2,4-triazole-3-thione.
Experimental Workflow Diagram
Caption: Workflow for base-catalyzed synthesis of 1,2,4-triazoles.
Protocol 3: Oxidative Cyclization to 1,3,4-Thiadiazoles
Oxidative cyclization provides an alternative route, often used for thiosemicarbazones (derived from aldehydes/ketones) but also applicable to acyl thiosemicarbazides. Reagents like ferric chloride (FeCl₃) act as an oxidant to facilitate the ring-closure and dehydrogenation in one step.[13][14] This method can be particularly useful for sensitive substrates.
Step-by-Step Methodology
-
Solution Preparation: Dissolve the thiosemicarbazide or thiosemicarbazone substrate (1.0 equivalent) in a suitable solvent, such as ethanol.
-
Oxidant Addition: To this solution, add a solution of the oxidizing agent (e.g., 10% ethanolic ferric chloride) dropwise with stirring at room temperature.[13]
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is often accompanied by a color change.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up and Isolation: Once the reaction is complete, the work-up procedure may vary. Often, the solvent is removed under reduced pressure, and the residue is treated with water to precipitate the product, which is then filtered and washed.
-
Purification: Recrystallization from a suitable solvent is performed to obtain the pure product.
Characterization of Cyclization Products
Confirming the structure of the final product and distinguishing between the 1,3,4-thiadiazole and 1,2,4-triazole isomers is critical. A combination of spectroscopic methods is employed for unambiguous characterization.[15][16][17]
| Technique | 1,3,4-Thiadiazole (from Acidic Route) | 1,2,4-Triazole-3-thione (from Basic Route) |
| ¹H NMR | A broad singlet for the -NH₂ protons. Aromatic/aliphatic signals corresponding to the R group. | A broad singlet for the thiol/thione N-H proton (often >10 ppm). Signals for the N-substituent (R') and the C5-substituent (R). |
| ¹³C NMR | Two characteristic carbons in the heterocyclic ring, one for C=N (~150-160 ppm) and one for C-NH₂ (~165-175 ppm). | A characteristic C=S carbon signal in the range of 160-180 ppm.[18] The C5 signal appears around 145-155 ppm. |
| IR (cm⁻¹) | Disappearance of the starting C=O stretch. Appearance of C=N stretching bands (~1600-1650 cm⁻¹). N-H stretching for the amino group (~3100-3300 cm⁻¹). | Disappearance of the starting C=O stretch. Appearance of a strong C=S stretching band (~1200-1300 cm⁻¹). A broad N-H stretch (~3100-3400 cm⁻¹). |
| Mass Spec | Molecular ion peak corresponding to the expected mass of the thiadiazole derivative. | Molecular ion peak corresponding to the expected mass of the triazole derivative. |
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure the catalyst is active and used in the correct amount. |
| Product loss during work-up. | Optimize the pH for precipitation. Use minimal solvent for recrystallization. | |
| Mixture of Products | Reaction conditions not selective enough. | Strictly control the pH. For acid-catalysis, use anhydrous conditions if possible. For base-catalysis, ensure the base is strong enough. |
| Byproduct Formation | Decomposition of starting material or product. | Lower the reaction temperature. Use a milder catalyst (e.g., PPE instead of conc. H₂SO₄).[8] |
| Purification Issues | Product and impurities have similar polarity. | Explore different solvent systems for recrystallization or column chromatography. Consider using preparative HPLC for difficult separations.[7] |
References
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- Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. (2004). Ingenta Connect.
- Synthesis of bis(thiosemicarbazides), 1,2,4-triazoles, and 1,3,4-thiadiazoles. (n.d.). ResearchGate.
- CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. (n.d.).
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- Oxidative cyclization of D-fructose thiosemicarbazones to 2-amino-5-(D-arabino-1,2,3,4-tetrahydroxybut-1-yl)-1,3,4-thiadiazoles through carbon-carbon bond cleavage of the sugar chain. (2003). PubMed.
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). National Institutes of Health.
- Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. (2016). ACS Combinatorial Science.
- Oxidative cyclization of thiosemicarbazide: a chemodosimetric approach for the highly selective fluorescence detection of cerium(iv). (n.d.). Royal Society of Chemistry.
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- SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES. (n.d.). ResearchGate.
- An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel Salicylaldehyde Thiosemicarbazone Derivatives. (n.d.). National Institutes of Health.
- Efficient Synthesis, Spectroscopic Characterization, and Nonlinear Optical Properties of Novel Salicylaldehyde-Based Thiosemicarbazones: Experimental and Theoretical Studies. (2023). National Institutes of Health.
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- Metal-induced cyclization of thiosemicarbazones derived from beta-keto amides and beta-keto esters: open-chain and cyclized ligands in zinc(II) complexes. (n.d.). PubMed.
- Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. (2007). PubMed.
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Application Notes and Protocols: Purification of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine by Recrystallization
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For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the purification of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine via recrystallization. This key intermediate in medicinal chemistry often requires high purity, which can be effectively achieved through a well-optimized recrystallization protocol. These application notes delve into the theoretical underpinnings of recrystallization, offer a detailed step-by-step protocol, and provide a troubleshooting guide to address common challenges. The causality behind experimental choices is explained to empower researchers with a deeper understanding of the purification process.
Introduction and Significance
This compound is a heterocyclic compound of significant interest in drug discovery and development.[1] Its derivatives have shown a wide range of biological activities. Given its role as a crucial building block, ensuring its purity is paramount for the synthesis of downstream targets and the reliability of biological screening data. Recrystallization stands as a robust and scalable method for the purification of nonvolatile organic solids like the target compound.[2] This technique leverages the differences in solubility of the compound and its impurities in a chosen solvent at varying temperatures.[3]
The Science of Recrystallization: A Self-Validating System
Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.[4] The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution.[2][3] As this solution cools, the solubility of the desired compound decreases, leading to the formation of crystals.[2][3] The impurities, ideally, remain dissolved in the solvent (mother liquor) and are subsequently separated by filtration.[5]
The success of recrystallization hinges on several key factors:
-
Solvent Selection: The ideal solvent should exhibit a steep solubility curve for the target compound, meaning it dissolves the compound well at high temperatures but poorly at low temperatures.[2][4] It should either dissolve impurities readily at all temperatures or not at all.[2] Furthermore, the solvent should be chemically inert towards the compound.[2]
-
Nucleation and Crystal Growth: The formation of pure crystals is a two-step process involving nucleation (the initial formation of small crystal seeds) and subsequent crystal growth.[6] Slow cooling promotes the growth of larger, purer crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[7] Rapid cooling can trap impurities within the crystal structure.[8]
-
Purity Assessment: The effectiveness of the purification is typically validated by measuring the melting point of the recrystallized product and comparing it to the literature value. A sharp melting point close to the literature value is indicative of high purity.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is essential for developing an effective recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃OS | [9][10] |
| Molecular Weight | 207.25 g/mol | [9][10] |
| Appearance | Yellow crystals | [1] |
| Melting Point | 219-220 °C (from Ethanol) | [1] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines the detailed steps for the purification of the title compound.
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Distilled water
-
Erlenmeyer flasks (various sizes)
-
Beakers
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Buchner funnel and filter flask
-
Filter paper
-
Glass funnel (short-stemmed)
-
Fluted filter paper
-
Spatula
-
Watch glass
-
Melting point apparatus
Solvent Selection Rationale
Based on available literature, ethanol is a suitable solvent for the recrystallization of this compound.[1] It effectively dissolves the compound at its boiling point while exhibiting lower solubility at room temperature, ensuring good recovery of the purified product.
Step-by-Step Recrystallization Procedure
Caption: Workflow for the recrystallization of this compound.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask. The flask size should be chosen such that the solvent will fill it to about one-third to one-half of its volume.
-
In a separate beaker, heat the recrystallization solvent (ethanol) on a hot plate to its boiling point.
-
Add a small portion of the hot ethanol to the flask containing the crude solid and bring the mixture to a boil with gentle swirling or magnetic stirring.[3] Continue adding the hot solvent portion-wise until the solid just completely dissolves.[8] It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[11]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present after the dissolution step, a hot gravity filtration is required.[12][13][14]
-
To prevent premature crystallization in the funnel, use a short-stemmed funnel and preheat it by placing it on top of a flask containing a small amount of boiling solvent.[5][15]
-
Place a piece of fluted filter paper in the hot funnel.[15]
-
Quickly pour the hot solution through the fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[15]
-
If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[5][13] However, use charcoal sparingly as it can also adsorb the desired product.
-
-
Crystallization:
-
Cover the mouth of the flask containing the hot filtrate with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature.[8] Slow cooling is critical for the formation of large, pure crystals.[4]
-
Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[8]
-
-
Isolation and Drying:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and covers all the holes.
-
Wet the filter paper with a small amount of the cold recrystallization solvent (ethanol) to ensure it adheres to the funnel.
-
Turn on the vacuum source and pour the cold slurry of crystals into the Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing impurities.[5] It is important to use cold solvent to minimize the loss of the product.
-
Continue to draw air through the crystals for several minutes to partially dry them.
-
Carefully transfer the purified crystals to a pre-weighed watch glass and allow them to air-dry completely. For faster drying, a vacuum oven at a moderate temperature can be used.
-
-
Characterization:
-
Once the crystals are completely dry, determine their mass and calculate the percent recovery.
-
Measure the melting point of the purified this compound. A sharp melting point in the range of 219-220 °C indicates a high degree of purity.[1]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution was not sufficiently saturated. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of the pure compound. |
| The compound "oils out" instead of crystallizing. | - The solution is too supersaturated.- The cooling process is too rapid.- The melting point of the compound is lower than the boiling point of the solvent. | - Reheat the solution and add a small amount of additional solvent.- Ensure slow cooling by insulating the flask.- Consider using a different solvent or a solvent pair.[16] |
| Low recovery of the purified product. | - Too much solvent was used.- The crystals were washed with solvent that was not ice-cold.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the wash solvent is thoroughly chilled.- Cool the filtrate in an ice-bath for a longer duration.- Ensure the filtration apparatus is adequately pre-heated. |
| The recrystallized product is still impure (broad melting point). | - The cooling process was too fast, trapping impurities.- The chosen solvent is not suitable for removing the specific impurities present. | - Repeat the recrystallization process, ensuring slow cooling.- Experiment with different recrystallization solvents. |
Conclusion
Recrystallization is a powerful and economical technique for the purification of this compound. By carefully selecting the appropriate solvent and controlling the cooling rate, a high yield of pure product can be obtained. This protocol, grounded in the fundamental principles of crystallization, provides a reliable method for researchers in the field of drug development and organic synthesis. Adherence to the detailed steps and an understanding of the potential pitfalls outlined in the troubleshooting guide will contribute to the successful purification of this valuable chemical intermediate.
References
- Recrystallization. (n.d.). University of California, Los Angeles.
- Discuss the procedure and purpose of hot filtration in the recrystallization of an organic compound. (n.d.). Proprep.
- Purification by Recrystallization. (2025). CUNY Baruch College.
- Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry.
- Recrystallization. (n.d.). University of Colorado Boulder.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry.
- Recrystallization. (n.d.). Wired Chemist.
- Hot Filtration & Recrystallization. (n.d.). Kyoto University.
- Hot Filtration. (2021). Chemistry LibreTexts.
- Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough.
- Recrystallization. (n.d.). Homi Bhabha Centre for Science Education.
- Recrystallization. (2023). Chemistry LibreTexts.
- This compound. (n.d.). PubChem.
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- Recrystallization. (n.d.). Wellesley College.
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Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purity Analysis of Synthesized Thiadiazoles
Introduction: The Critical Role of Purity in Thiadiazole-Based Drug Development
Thiadiazoles represent a vital class of heterocyclic compounds, forming the structural core of numerous pharmacologically active agents with applications ranging from antimicrobial and antifungal to anticancer therapies.[1][2] The precise chemical structure and purity of these synthesized molecules are paramount, as even minute impurities can significantly alter their efficacy, toxicity, and overall safety profile. Therefore, robust analytical methodologies for purity assessment are indispensable in the research, development, and quality control of thiadiazole-based pharmaceuticals.
High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for the purity analysis of synthesized organic compounds, offering high resolution, sensitivity, and quantitative accuracy.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of reverse-phase HPLC (RP-HPLC) for the purity assessment of synthesized thiadiazoles. We will delve into the underlying principles, provide detailed protocols for method development and validation, and offer insights into the interpretation of chromatographic data to ensure the integrity of your synthesized compounds.
The Foundational Principle: Reverse-Phase Chromatography for Thiadiazole Analysis
Reverse-phase HPLC is the most common mode of chromatography used for the analysis of a wide variety of organic molecules, including thiadiazole derivatives.[4] The separation principle is based on the differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase.
-
Stationary Phase: Typically, the stationary phase consists of silica particles that have been chemically modified with hydrophobic alkyl chains, most commonly octadecyl (C18) or octyl (C8) silanes.[5] This creates a non-polar surface.
-
Mobile Phase: The mobile phase is a polar solvent system, usually a mixture of water and a miscible organic solvent such as acetonitrile or methanol.[4]
-
Separation Mechanism: When a sample containing a mixture of compounds is introduced into the system, molecules with a higher degree of hydrophobicity (more non-polar character) will have a stronger affinity for the non-polar stationary phase. Consequently, they will be retained on the column for a longer time. Conversely, more polar molecules will have a greater affinity for the polar mobile phase and will elute from the column more quickly. By carefully controlling the composition of the mobile phase, a gradient of increasing organic solvent concentration can be created, which systematically elutes compounds of increasing hydrophobicity.[6]
Principle of Reverse-Phase Chromatography
Method Development: A Step-by-Step Approach to Robust Purity Analysis
Developing a reliable HPLC method for a novel thiadiazole derivative requires a systematic approach. The goal is to achieve adequate resolution between the main compound peak and all potential impurities, including starting materials, by-products, and degradation products.
Initial Chromatographic Conditions: A Starting Point
For most thiadiazole derivatives, a C18 column is a suitable starting point due to its versatility in retaining a wide range of hydrophobicities.[3] A generic gradient method can be employed to initially screen the sample and estimate the retention behavior of the main compound and any impurities.
| Parameter | Typical Starting Condition | Rationale and Considerations |
| HPLC System | Standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector. | A PDA detector is highly recommended as it provides spectral information across a wide wavelength range, which is invaluable for peak purity assessment.[7] |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | A C18 phase provides a good balance of retention for many organic molecules. Shorter columns (e.g., 50 or 100 mm) can be used for faster analysis if resolution is adequate. Smaller particle sizes (e.g., < 2 µm in UHPLC) offer higher efficiency and resolution. |
| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water | The acidic modifier helps to protonate silanol groups on the silica surface, reducing peak tailing for basic compounds.[8] It also provides a consistent pH for reproducible chromatography. Formic acid is generally preferred for mass spectrometry (MS) compatibility. |
| Mobile Phase B | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Acetonitrile or Methanol | Acetonitrile is a common choice due to its low viscosity and UV transparency. Methanol can offer different selectivity and is a viable alternative. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is used to elute a wide range of compounds and provide an initial overview of the sample's complexity. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm and/or maximum absorbance wavelength (λmax) of the thiadiazole | 254 nm is a common wavelength for aromatic compounds. The λmax of the target compound, determined by UV-Vis spectroscopy, will provide the highest sensitivity for the main peak. A PDA detector allows for monitoring at multiple wavelengths simultaneously. |
| Injection Volume | 5-10 µL | The injection volume should be optimized to avoid column overload, which can lead to peak distortion. |
Mobile Phase Optimization: The Key to Selectivity
The composition of the mobile phase is a powerful tool for manipulating the selectivity and resolution of the separation.[9]
-
Choice of Organic Solvent: While acetonitrile and methanol are the most common organic modifiers, they can provide different selectivities due to their distinct chemical properties. If co-eluting peaks are observed with one solvent, switching to the other (or using a ternary mixture) can often improve separation.
-
The Critical Role of pH and Buffers: Many thiadiazole derivatives contain nitrogen atoms, which can be basic. The ionization state of these basic functional groups is highly dependent on the pH of the mobile phase.[10]
-
At a pH well below the pKa of a basic analyte, it will be fully protonated (ionized). In reverse-phase chromatography, ionized species are more polar and will elute earlier.
-
Conversely, at a pH well above the pKa, the analyte will be in its neutral, less polar form and will be more strongly retained.
-
Operating at a pH close to the pKa of an analyte can lead to poor peak shape and shifting retention times, so it is generally advisable to work at a pH at least 1.5 to 2 units away from the pKa.[11]
-
Buffer Selection: To maintain a constant pH throughout the analysis, a buffer should be used in the aqueous portion of the mobile phase. Common buffers for reverse-phase HPLC include phosphate and acetate buffers. The choice of buffer depends on the desired pH range and compatibility with the detector (e.g., phosphate buffers are not suitable for MS).[12] A buffer concentration of 10-25 mM is typically sufficient.[11]
-
Method Validation: Ensuring a Self-Validating System
Once a suitable chromatographic method has been developed, it must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for analytical method validation.[7][13] For a purity method, the key validation parameters include:
-
Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14] Specificity is demonstrated through forced degradation studies and by spiking the sample with known impurities if available.
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[15] This is typically assessed by analyzing a series of solutions of the analyte at different concentrations and performing a linear regression analysis of the peak area versus concentration.
-
Range: The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[14]
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7] It is often determined by analyzing a sample with a known concentration of the analyte (e.g., a certified reference material) or by spiking a blank matrix with a known amount of the analyte.
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[7] It is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[15] For purity methods, it is crucial to have an LOQ that is low enough to detect and quantify any potential impurities at their specified limits.
Forced Degradation Studies: A Prerequisite for a Stability-Indicating Method
A critical aspect of validating a purity method is to demonstrate that it is "stability-indicating." This means the method can separate the main drug substance from its degradation products.[16] To achieve this, forced degradation (or stress testing) studies are performed, where the drug substance is subjected to a variety of harsh conditions to intentionally induce degradation.[17]
The goal of forced degradation is not to completely degrade the drug substance, but rather to generate a modest amount of degradation (typically 5-20%) to produce a representative sample of potential degradants.[18]
Protocol for Forced Degradation Studies
-
Prepare a stock solution of the synthesized thiadiazole at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Subject aliquots of the stock solution to the following stress conditions:
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heat at 60-80 °C for several hours. | To assess degradation in an acidic environment.[19] |
| Base Hydrolysis | 0.1 M to 1 M NaOH, heat at 60-80 °C for several hours. | To evaluate degradation in an alkaline environment.[19] |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂), at room temperature for several hours. | To test for susceptibility to oxidative degradation.[19] |
| Thermal Degradation | Store the solid compound or a solution at 60-80 °C for several days. | To determine the effect of heat on the stability of the compound. |
| Photolytic Degradation | Expose the solid compound or a solution to a light source that provides a combination of visible and UV light (e.g., in a photostability chamber). | To assess the compound's sensitivity to light.[17] |
-
At appropriate time points, withdraw a sample from each stress condition.
-
Neutralize the acid- and base-stressed samples with an equivalent amount of base or acid, respectively.
-
Dilute all stressed samples to a suitable concentration with the mobile phase.
-
Analyze the stressed samples, along with an unstressed control sample, using the developed HPLC method.
-
Evaluate the chromatograms to ensure that any degradation peaks are well-resolved from the main compound peak. The use of a PDA detector is crucial here to compare the UV spectra of the parent peak and the newly formed degradant peaks to confirm their identities.
Forced Degradation Workflow
Data Analysis and Interpretation: From Chromatogram to Purity Value
Peak Purity Assessment with a Photodiode Array (PDA) Detector
A PDA detector provides a three-dimensional data set of absorbance, wavelength, and time. This allows for the extraction of the UV-Vis spectrum for any point across a chromatographic peak. The principle of peak purity analysis is to compare the spectra at different points within a single peak. If the peak is pure (i.e., represents a single compound), the spectra at the upslope, apex, and downslope of the peak should be identical.[7]
-
Purity Angle and Purity Threshold: Most chromatography data systems (CDS) provide a numerical and graphical representation of peak purity.
-
The Purity Angle is a calculated value that represents the spectral difference between the spectrum at the peak apex and the spectra at all other points across the peak.[20]
-
The Purity Threshold is a calculated value that represents the expected spectral difference due to instrumental noise.[20]
-
Interpretation: If the Purity Angle is less than the Purity Threshold across the entire peak, it is considered spectrally pure.[21] If the Purity Angle exceeds the Purity Threshold, it indicates the presence of a co-eluting impurity with a different UV spectrum.[21]
-
It is important to note that PDA-based peak purity analysis has limitations. It may not detect impurities that have a very similar UV spectrum to the main compound, are present at very low levels, or do not have a UV chromophore.[6]
Calculation of Percentage Purity by Area Normalization
The most straightforward method for calculating the percentage purity of a synthesized compound is the area normalization method.[22] This method assumes that all compounds in the sample have a similar response factor at the detection wavelength.
Formula:
Percentage Purity = (Area of the main peak / Total area of all peaks) x 100[23]
Step-by-Step Calculation:
-
Integrate all peaks in the chromatogram, excluding any solvent front peaks or baseline noise.
-
Determine the peak area of the main thiadiazole compound.
-
Sum the areas of all peaks in the chromatogram to obtain the total peak area.
-
Apply the formula to calculate the percentage purity.
Example Calculation:
| Peak | Retention Time (min) | Area |
| Impurity 1 | 3.5 | 5000 |
| Thiadiazole | 5.2 | 980000 |
| Impurity 2 | 6.8 | 15000 |
| Total Area | 1000000 |
Percentage Purity = (980000 / 1000000) x 100 = 98.0%
Important Considerations for Area Normalization:
-
The primary assumption of this method is that the main compound and all impurities have the same UV absorptivity at the chosen wavelength. This may not always be the case, and if the response factors are significantly different, the calculated purity will be inaccurate.
-
For more accurate purity determination, especially for regulatory submissions, the use of a reference standard of the main compound and any known impurities is required to determine their respective response factors.
Troubleshooting Common HPLC Purity Analysis Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions with the stationary phase (especially for basic compounds).- Column overload.- Column contamination or degradation. | - Optimize mobile phase pH to ensure basic compounds are protonated.- Add a competing base (e.g., triethylamine) to the mobile phase.- Dilute the sample and reinject.- Wash or replace the column.[24] |
| Poor Resolution | - Suboptimal mobile phase composition.- Inappropriate column selection.- Insufficient column efficiency. | - Adjust the organic solvent ratio or switch to a different organic solvent.- Optimize the mobile phase pH.- Try a different column chemistry (e.g., C8 or phenyl).- Use a longer column or a column with smaller particle size. |
| Ghost Peaks | - Contaminated mobile phase.- Carryover from the autosampler.- Bleed from the column. | - Use fresh, high-purity solvents and filter aqueous buffers.- Optimize the needle wash procedure in the autosampler.- Use a column with low bleed characteristics.[24] |
| Baseline Drift | - Inadequate column equilibration.- Changes in mobile phase composition or temperature.- Contamination in the detector flow cell. | - Ensure the column is fully equilibrated with the initial mobile phase conditions.- Use a column oven to maintain a constant temperature.- Flush the detector flow cell.[25] |
Conclusion
The purity analysis of synthesized thiadiazoles by reverse-phase HPLC is a critical and powerful tool in drug discovery and development. A systematic approach to method development, including careful optimization of the mobile phase and the use of a PDA detector, is essential for achieving robust and reliable results. The implementation of forced degradation studies is a non-negotiable step in developing a stability-indicating method that can ensure the accurate assessment of purity in the presence of potential degradants. By following the detailed protocols and guidelines presented in this application note, researchers can confidently assess the purity of their synthesized thiadiazole compounds, ensuring the quality and integrity of their scientific endeavors.
References
- Waters. (n.d.). Empower 3 PDA: What is Purity 1 Angle, Purity 1 Threshold (How is the peak purity determined)? - WKB85832.
- Dickie, A. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Technology Networks.
- Waters. (n.d.). PDA and QDa Peak Purity - Processing and Reviewing Results - Tip257.
- Jaworska, M. (2013, April 2). How to calculate the percentage purity using the HPLC? ResearchGate.
- Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- Pharma Show by Seji. (2025, May 2). Normalization Calculation in Related Substances | Easy Explanation with Example #HPLC. YouTube.
- Pharma Growth Hub. (2021, October 21). How to calculate chromatographic purity? YouTube.
- European Medicines Agency. (2006). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Mant, C. T., & Hodges, R. S. (2005). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. ResearchGate.
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Wikipedia. (2023, December 12). Reversed-phase chromatography.
- Chromatography Forum. (2010, March 16). PDA Peak Purity.
- Chalk, R. (2021, February 26). 14 Principles of Reversed Phase HPLC. YouTube.
- Shaikh, Q. (2013, April 2). How to calculate the percentage purity using the HPLC? ResearchGate.
- U.S. Food and Drug Administration. (1996, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
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- Waters. (n.d.). Understanding and Validating The PDA Peak Purity AutoThreshold Parameter. Scribd.
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- Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
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Application Notes and Protocols for Evaluating Thiadiazole Compounds in Cancer Cell Lines
Introduction: The Rationale for Investigating Thiadiazoles in Oncology
The 1,3,4-thiadiazole scaffold is a five-membered heterocyclic ring that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including potent anticancer properties.[1][2] These compounds are bioisosteres of pyrimidines, allowing them to potentially interfere with DNA replication processes.[3][4] Furthermore, the unique mesoionic character of the thiadiazole ring facilitates crossing cellular membranes, enabling strong interactions with various biological targets.[2][5]
Numerous studies have demonstrated that 1,3,4-thiadiazole derivatives can exert cytotoxic effects against a wide array of cancer cell lines, such as those from breast, lung, colon, and prostate cancers, as well as leukemia.[3][6] Their mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), disruption of the cell cycle, and inhibition of key signaling pathways like PI3K/Akt and MAPK/ERK, which are crucial for cancer cell growth and survival.[6][7] Some derivatives have also shown potential in overcoming multidrug resistance, a major hurdle in cancer therapy.[6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the cell culture techniques and protocols required to rigorously test the efficacy of novel thiadiazole compounds on cancer cell lines. The methodologies detailed herein are designed to ensure scientific integrity, reproducibility, and the generation of robust, high-quality data.
Part 1: Foundational Steps - Cell Line Selection and Culture
The choice of appropriate cancer cell lines is a critical first step that will profoundly influence the relevance and interpretation of your results.[8][9] It is advisable to use a panel of cell lines representing different cancer types or subtypes to assess the breadth of activity of the thiadiazole compounds.
Strategic Cell Line Selection
A systematic approach to cell line selection is recommended, considering the following factors:
-
Relevance to the Research Question: Select cell lines that are representative of the cancer type you are targeting. For instance, if investigating breast cancer, a panel including MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) would provide insights into the compound's efficacy across different subtypes.[3]
-
Genotypic and Phenotypic Characteristics: The genetic background of a cell line can influence its response to a drug.[8] Utilize publicly available databases (e.g., the Cancer Cell Line Encyclopedia - CCLE) to select cell lines with specific mutations or gene expression profiles that may be relevant to the hypothesized mechanism of action of your thiadiazole compounds.
-
Growth Characteristics and Reproducibility: Choose cell lines with well-documented growth rates and stable phenotypes. This will ensure consistency across experiments. Adherent and suspension cell lines will require different handling protocols.[10]
Table 1: Example Panel of Cancer Cell Lines for Initial Screening
| Cell Line | Tissue of Origin | Key Characteristics |
| A549 | Lung Carcinoma | Adherent, robust growth |
| MCF-7 | Breast Adenocarcinoma | Adherent, estrogen receptor-positive |
| HCT116 | Colon Carcinoma | Adherent, well-characterized genetics |
| HeLa | Cervical Adenocarcinoma | Adherent, highly proliferative |
| PC-3 | Prostate Adenocarcinoma | Adherent, androgen-independent |
| K-562 | Chronic Myelogenous Leukemia | Suspension, model for hematological malignancies |
Core Cell Culture Protocol
Maintaining healthy, viable cell cultures is paramount for obtaining reliable and reproducible data.[11]
1.2.1 Materials:
-
Selected cancer cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[12]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%) for adherent cells
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Hemocytometer or automated cell counter
-
Trypan blue solution (0.4%)
1.2.2 Protocol for Sub-culturing Adherent Cells:
-
Warm complete growth medium, PBS, and Trypsin-EDTA to 37°C.
-
Under a laminar flow hood, aspirate the old medium from the cell culture flask.
-
Gently wash the cell monolayer with sterile PBS to remove any residual serum that may inhibit trypsin activity. Aspirate the PBS.
-
Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer (e.g., 1-2 mL for a T-25 flask).
-
Incubate at 37°C for 2-5 minutes, or until cells detach. Monitor under a microscope.
-
Neutralize the trypsin by adding 4-5 volumes of pre-warmed complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Perform a cell count using a hemocytometer and trypan blue to determine cell viability. Viability should be >95%.
-
Seed new culture flasks at the desired density according to the cell line's specific requirements.
Part 2: Compound Preparation and Cytotoxicity Screening
This section details the preparation of thiadiazole compounds and the primary screening assay to determine their cytotoxic effects on cancer cell lines.
Preparation of Thiadiazole Stock Solutions
-
Dissolve the synthesized thiadiazole derivatives in a suitable solvent, typically Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).[12]
-
Ensure complete dissolution by vortexing or sonication.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Workflow for Determining IC50 Values
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency, representing the concentration required to inhibit cell proliferation by 50%.[13][14]
Caption: Experimental workflow for IC50 determination.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12][15] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[16]
2.3.1 Materials:
-
Cells seeded in a 96-well plate
-
Thiadiazole compound dilutions
-
MTT solution (5 mg/mL in PBS)[12]
-
DMSO (cell culture grade)
-
Microplate reader
2.3.2 Protocol:
-
Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[17]
-
Prepare serial dilutions of the thiadiazole compound in complete growth medium. It is crucial to include a vehicle control (medium with the highest concentration of DMSO used, typically <0.1%) and a no-cell blank control.[12]
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plate for a predetermined period, typically 48 or 72 hours, at 37°C in a humidified 5% CO₂ atmosphere.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[18]
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[12]
2.3.3 Data Analysis:
-
Subtract the average absorbance of the no-cell blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (OD of treated cells / OD of vehicle control cells) x 100
-
Plot the % Viability against the log-transformed concentration of the thiadiazole compound.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to fit a sigmoidal dose-response curve and determine the IC50 value.[12]
Table 2: Hypothetical IC50 Data for a Thiadiazole Compound
| Cell Line | IC50 (µM) after 72h Incubation |
| A549 | 15.2 ± 2.1 |
| MCF-7 | 7.8 ± 1.3 |
| HCT116 | 11.4 ± 1.9 |
| HeLa | 25.1 ± 3.5 |
| PC-3 | 18.9 ± 2.8 |
| K-562 | 9.5 ± 1.6 |
Part 3: Mechanistic Studies - Apoptosis Assay
Once the cytotoxic potential of a thiadiazole compound has been established, the next logical step is to investigate the mechanism of cell death. A common mechanism for anticancer agents is the induction of apoptosis.[6]
Principle of Annexin V/Propidium Iodide (PI) Staining
During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised. By using both Annexin V and PI, we can differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[19]
Caption: Differentiating cell states with Annexin V/PI.
Protocol: Apoptosis Detection by Flow Cytometry
3.2.1 Materials:
-
Cells treated with the thiadiazole compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
3.2.2 Protocol:
-
Seed cells in 6-well plates and treat them with the thiadiazole compound and a vehicle control.
-
After the incubation period, collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Combine the floating and adherent cells and centrifuge at approximately 500 x g for 5 minutes.
-
Wash the cells twice with cold PBS, centrifuging between washes.[20]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[19]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[19]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]
-
Add 400 µL of 1X Binding Buffer to each tube.[19]
-
Analyze the cells immediately by flow cytometry.[19]
3.2.3 Data Interpretation: The flow cytometry data will be presented as a dot plot, typically with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot will be divided into four quadrants:
-
Lower Left (Annexin V- / PI-): Healthy, viable cells[19]
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells[19]
-
Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells[19]
-
Upper Left (Annexin V- / PI+): Necrotic cells
By quantifying the percentage of cells in each quadrant, you can determine the extent to which the thiadiazole compound induces apoptosis.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial in vitro evaluation of thiadiazole compounds as potential anticancer agents. By systematically assessing cytotoxicity across a panel of relevant cancer cell lines and subsequently investigating the mechanism of action, researchers can generate the critical data needed to advance promising candidates in the drug development pipeline. Further studies could involve exploring the effects of these compounds on the cell cycle, specific signaling pathways, and ultimately, in vivo animal models to validate their therapeutic potential.
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Application Note & Protocol: Measuring IC50 Values for Novel Anticancer Compounds
<
Audience: Researchers, scientists, and drug development professionals.
I. Introduction: The Central Role of IC50 in Oncology Drug Discovery
The half-maximal inhibitory concentration (IC50) is a cornerstone metric in pharmacology and a critical parameter in the preclinical evaluation of novel anticancer compounds.[1][2] It quantifies the functional strength of a substance in inhibiting a specific biological or biochemical function. In the context of cancer research, the IC50 value represents the concentration of a drug that is required to inhibit the growth of cancer cells by 50% in vitro.[2][3] This application note provides a comprehensive guide, blending foundational principles with detailed, field-proven protocols to enable researchers to generate robust and reproducible IC50 data. An accurate determination of the IC50 is not merely a procedural step; it is a pivotal decision-making point in the drug discovery pipeline, influencing lead candidate selection, structure-activity relationship (SAR) studies, and the overall trajectory of a potential therapeutic.[4][5]
II. Scientific Principles: Understanding the Dose-Response Relationship
The determination of an IC50 value is predicated on the establishment of a dose-response relationship. This is typically visualized as a sigmoidal curve when plotting the biological response (e.g., percent inhibition of cell viability) against the logarithm of the compound concentration.[4][5]
The Four-Parameter Logistic (4PL) Model
The dose-response curve is most accurately described by a four-parameter logistic (4PL) nonlinear regression model.[6][7] This model is defined by four key parameters:
-
Top Plateau: The maximal response, theoretically 100% cell viability in the absence of the inhibitor.
-
Bottom Plateau: The minimal response, representing the maximum inhibition achievable by the compound.
-
Hill Slope (or slope factor): Describes the steepness of the curve. A Hill slope of 1.0 indicates a standard dose-response, while values greater or less than 1.0 suggest a steeper or shallower response, respectively.
-
IC50: The concentration of the inhibitor that elicits a response halfway between the top and bottom plateaus.[8]
Diagram: Conceptual Dose-Response Curve
Caption: Workflow from experimentation to IC50 determination.
III. Strategic Experimental Design: Laying the Groundwork for Success
A robust IC50 determination begins with meticulous experimental design. Key considerations include:
A. Cell Line Selection: A Critical First Step
The choice of cancer cell lines is paramount and should be guided by the scientific question at hand.[9] Human cancer cell lines are valuable models, but each possesses unique genetic and phenotypic characteristics that influence drug response.[9][10]
-
Relevance to the Cancer Type: Select cell lines that are representative of the cancer type you aim to treat.
-
Target Expression: If your compound has a specific molecular target, choose cell lines with well-characterized expression levels of that target.[9] Public databases can be invaluable for this purpose.[10]
-
Genomic Diversity: Utilizing a panel of cell lines with diverse genetic backgrounds can provide a broader understanding of your compound's activity and potential mechanisms of resistance.[10][11] The NCI-60 panel is a classic example of this approach.[9][10]
| Recommended Colorectal Cancer Cell Lines | Description |
| HT-29 | Human colorectal adenocarcinoma |
| HCT-116 | Human colorectal carcinoma |
| SW620 | Human colorectal adenocarcinoma, metastatic site |
| Caco-2 | Human colorectal adenocarcinoma, epithelial-like |
Table adapted from a similar table in a Benchchem application note.[12]
B. Compound Preparation and Dilution Series
-
Stock Solution: Prepare a high-concentration stock solution of your compound in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Create a series of dilutions from the stock solution. A common starting point is a 10-point, 3-fold serial dilution. The concentration range should be wide enough to capture the full dose-response curve, from no effect to maximal inhibition.[13]
-
Solvent Control: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).[14]
IV. Detailed Protocols: MTT and SRB Assays
Two of the most widely used and reliable methods for assessing cell viability in a 96-well format are the MTT and Sulforhodamine B (SRB) assays.
A. Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15][16]
Materials and Reagents:
-
Novel anticancer compound
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT reagent (5 mg/mL in PBS)[16]
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic phase of growth.
-
Determine the optimal seeding density for each cell line to ensure they are still in logarithmic growth at the end of the incubation period. This typically ranges from 1,000 to 100,000 cells per well.[17]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include "cells only" (positive control) and "medium only" (blank) wells.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Add fresh medium with the corresponding DMSO concentration to the "cells only" control wells.
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).[14]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14]
-
Diagram: MTT Assay Workflow
Caption: Key steps in the MTT cell viability assay.
B. Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a cell density determination method based on the measurement of total cellular protein content.[12][19] The bright pink aminoxanthene dye, SRB, binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[19]
Materials and Reagents:
-
Novel anticancer compound
-
Selected cancer cell lines
-
Complete culture medium
-
Trichloroacetic acid (TCA), cold (10% wt/vol)
-
SRB solution (0.4% wt/vol in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Acetic acid (1% vol/vol)
-
96-well flat-bottom plates
Step-by-Step Methodology:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the incubation period with the compound, gently add 100 µL of cold TCA to each well without removing the culture medium.
-
Incubate at 4°C for 1 hour to fix the cells.[20]
-
-
Washing and Staining:
-
Removal of Unbound Dye:
-
Solubilization and Data Acquisition:
V. Data Analysis and Interpretation
Accurate data analysis is as crucial as the wet lab execution.
A. Data Normalization
-
Background Subtraction: Subtract the average absorbance of the "medium only" blank wells from all other readings.[14]
-
Percentage Viability Calculation: Normalize the data to the "cells only" (vehicle control) wells, which represent 100% viability.
-
% Viability = (Absorbance of treated well / Average absorbance of control wells) x 100
-
B. IC50 Determination using GraphPad Prism
Software like GraphPad Prism is the industry standard for dose-response curve fitting and IC50 calculation.[22][23][24]
-
Data Entry: Create an XY data table. Enter the logarithm of the compound concentrations in the X column and the corresponding percentage viability values in the Y columns.[22][24][25]
-
Nonlinear Regression:
-
Results Interpretation: The software will generate a results sheet that includes the best-fit IC50 value, along with the Hill slope, and the R-squared value, which indicates the goodness of fit.[23]
VI. Troubleshooting and Best Practices
-
High Variability: Inconsistent IC50 values can arise from variations in cell health, passage number, and minor differences in experimental conditions.[26]
-
Edge Effects: Wells on the perimeter of 96-well plates are prone to evaporation. To mitigate this, fill the outer wells with sterile PBS or medium without cells.[18]
-
Incomplete Curve: If the dose-response curve does not plateau at the highest concentrations, the concentration range may need to be extended.
-
Replicates: Always perform experiments with at least three biological replicates to ensure statistical robustness.[13]
VII. Conclusion
The determination of IC50 values is a fundamental assay in the quest for novel anticancer therapeutics. By combining a sound understanding of the underlying principles with meticulous execution of validated protocols and rigorous data analysis, researchers can generate high-quality, reproducible data. This, in turn, enables confident decision-making in the progression of promising compounds from the bench to the clinic.
VIII. References
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Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
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Pessôa, C., et al. (2019). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Current Topics in Medicinal Chemistry. Retrieved from [Link]
-
Pharmacology & Toxicology. (2023, July 20). How to easily calculate the IC50 of a drug using Graphpad Prism #IC50 #drug #pharmacology #graphpad [Video]. YouTube. Retrieved from [Link]
-
Dr. Saqib Science Academy. (2023, June 3). IC50 Calculation Using GraphPad Prism | Nonlinear Regression [Video]. YouTube. Retrieved from [Link]
-
GraphPad. (n.d.). How to determine an IC50. Retrieved from [Link]
-
Wonder Lab. (2021, December 20). Easy method to calculate IC50 and IC80 using Graphpad Prism [Video]. YouTube. Retrieved from [Link]
-
Smith, A. R., et al. (2021). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Chemical Biology. Retrieved from [Link]
-
Cree, I. A. (2015). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology. Retrieved from [Link]
-
CLYTE. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
L-C. Hsieh, et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]
-
GraphPad. (2023, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. Retrieved from [Link]
-
Canvax Biotech. (2023). SRB Cytotoxicity Assay. Retrieved from [Link]
-
Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]
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Zhang, Y. (2015). How can I calculate IC50 for a cytotoxic substance? ResearchGate. Retrieved from [Link]
-
Gonçalves, A. (2021). Drug dose-response data analysis. Towards Data Science. Retrieved from [Link]
-
Junaid Asghar PhD. (2021, February 3). GraphPad Prism 8 | Finding IC50 value [Video]. YouTube. Retrieved from [Link]
-
Gil-Ad, N. L., & Schwartz, B. (2019). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. Retrieved from [Link]
-
Teixeira, A. A. (2018). How to analyze SRB ( Sulforhodamine B ) assay results? ResearchGate. Retrieved from [Link]
-
Hsieh, L. C., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
Mezencev, R. (2019). If you were to choose only three cell lines from the NCI-60 panel, to use to test anti-cancer drugs, which three cell lines would you choose? ResearchGate. Retrieved from [Link]
-
Niles, A. L., et al. (2009). The slow cell death response when screening chemotherapeutic agents. PMC - NIH. Retrieved from [Link]
-
GraphPad. (n.d.). How Do I Estimate the IC50 and EC50?. Retrieved from [Link]
-
Technology Networks. (2022). Cell Viability Assays - Which One Is Best Suited for My Application?. Retrieved from [Link]
-
Martínez-Ramos, D., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences. Retrieved from [Link]
-
Varma, M. V., et al. (2010). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. Retrieved from [Link]
-
Sebaugh, J. L. (2011). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. Journal of Biopharmaceutical Statistics. Retrieved from [Link]
-
Loessner, D., et al. (2019). Applicability of drug response metrics for cancer studies using biomaterials. Philosophical Transactions of the Royal Society B: Biological Sciences. Retrieved from [Link]
-
Pharmacy Infoline. (2021, August 18). How to calculate IC50 value [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2014). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? Retrieved from [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Retrieved from [Link]
-
Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]
-
ResearchGate. (n.d.). The IC 50 values calculated by a nonlinear regression analysis for (a) HDF small AgNPs. Retrieved from [Link]
-
Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE. Retrieved from [Link]
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Application of 1,3,4-Thiadiazoles in the Development of Novel Antifungal Agents: A Technical Guide
Introduction: The Imperative for Novel Antifungal Therapies
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The existing antifungal armamentarium is limited, and the shared eukaryotic nature of fungal and human cells complicates the development of selectively toxic agents. This landscape necessitates the exploration of novel chemical scaffolds that can yield effective and safer antifungal drugs. The 1,3,4-thiadiazole ring, a five-membered heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry due to its diverse biological activities, including antibacterial, antiviral, and anticancer properties.[1][2][3] Notably, its structural resemblance to azole antifungals and its favorable physicochemical properties make it a highly promising framework for the development of next-generation antifungal agents.[4]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 1,3,4-thiadiazoles in antifungal drug discovery. We will delve into the mechanistic underpinnings of their antifungal action, provide detailed protocols for their synthesis and evaluation, and explore the critical structure-activity relationships that govern their efficacy.
Mechanism of Action: Targeting Fungal Vitality
The antifungal activity of 1,3,4-thiadiazole derivatives is multifaceted, with the most predominantly reported mechanism being the inhibition of ergosterol biosynthesis.[4][5][6] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.
Inhibition of 14-α-Sterol Demethylase (CYP51)
Many potent 1,3,4-thiadiazole-based antifungal agents function as non-azole inhibitors of the enzyme 14-α-sterol demethylase (also known as CYP51).[4][5] This enzyme is a critical catalyst in the ergosterol biosynthesis pathway, responsible for the demethylation of lanosterol. The 1,3,4-thiadiazole scaffold is considered a bioisostere of the triazole and imidazole rings found in conventional azole antifungals.[4] This structural mimicry allows these compounds to dock into the active site of 14-α-sterol demethylase, effectively blocking its function and halting ergosterol production.[4][5][6]
Diagram: Inhibition of Ergosterol Biosynthesis by 1,3,4-Thiadiazoles
Caption: Inhibition of 14-α-sterol demethylase by 1,3,4-thiadiazole derivatives.
Disruption of Cell Wall Integrity
Beyond ergosterol biosynthesis, some 1,3,4-thiadiazole derivatives have been shown to exert their antifungal effects by disrupting the fungal cell wall.[2][7] The fungal cell wall is a unique and essential structure, absent in human cells, making it an attractive target for antifungal therapy. Certain 1,3,4-thiadiazole compounds have been observed to interfere with the synthesis and deposition of key cell wall components like chitin and β-(1,3)-glucan.[2] This leads to a weakened cell wall that is unable to withstand osmotic stress, resulting in cell lysis.
Protocols for Synthesis and Antifungal Evaluation
The successful development of novel 1,3,4-thiadiazole-based antifungal agents hinges on robust and reproducible experimental protocols. This section provides a detailed methodology for the synthesis of a representative 1,3,4-thiadiazole derivative and a standardized protocol for in vitro antifungal susceptibility testing.
Protocol 1: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
This protocol describes a common and versatile method for the synthesis of the 2-amino-1,3,4-thiadiazole scaffold, which can be further modified to generate a library of derivatives.[8]
Materials:
-
Substituted aromatic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid
-
Appropriate solvents (e.g., ethanol, dioxane)
-
Standard laboratory glassware and reflux apparatus
-
Thin-layer chromatography (TLC) plates
-
Column chromatography setup
Step-by-Step Procedure:
-
Formation of Thiosemicarbazone:
-
In a round-bottom flask, dissolve the substituted aromatic acid (1 equivalent) in a suitable solvent.
-
Add thiosemicarbazide (1.1 equivalents) to the solution.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain the thiosemicarbazone intermediate.
-
-
Cyclization to form the 1,3,4-Thiadiazole Ring:
-
Suspend the dried thiosemicarbazone (1 equivalent) in an excess of a dehydrating agent like phosphorus oxychloride or concentrated sulfuric acid.
-
Heat the mixture at a specific temperature (typically 80-100 °C) for 1-3 hours. The reaction should be performed in a fume hood with appropriate safety precautions.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonia solution) until a precipitate forms.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
-
Purification:
-
The crude 2-amino-5-substituted-1,3,4-thiadiazole can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Diagram: Synthetic Workflow for 2-Amino-5-substituted-1,3,4-thiadiazoles
Caption: General synthetic workflow for 2-amino-5-substituted-1,3,4-thiadiazoles.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and is suitable for determining the Minimum Inhibitory Concentration (MIC) of novel 1,3,4-thiadiazole derivatives against pathogenic yeasts.[9][10][11][12][13]
Materials:
-
Synthesized 1,3,4-thiadiazole compounds
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal strains (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans)
-
Reference antifungal drug (e.g., Fluconazole)
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
Step-by-Step Procedure:
-
Preparation of Compound Stock Solutions:
-
Dissolve the 1,3,4-thiadiazole compounds and the reference antifungal in DMSO to a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the compound stock solutions in RPMI-1640 medium directly in the 96-well plates to achieve a range of final concentrations. The final volume in each well should be 100 µL.
-
Include a positive control (fungal inoculum without any compound) and a negative control (medium only).
-
-
Inoculum Preparation:
-
Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the positive control.[12] Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Structure-Activity Relationships (SAR): Designing Potent Antifungals
Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of 1,3,4-thiadiazole derivatives as antifungal agents.[14] SAR studies reveal how different substituents on the thiadiazole ring influence the compound's potency, selectivity, and pharmacokinetic properties.
Key SAR Insights:
-
Substituents at the C2 and C5 positions: The nature of the groups attached to the C2 and C5 positions of the 1,3,4-thiadiazole ring significantly impacts antifungal activity. Aromatic or heteroaromatic rings at these positions are often associated with enhanced potency.
-
Electron-withdrawing and electron-donating groups: The presence of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, amino groups) on the aromatic substituents can modulate the electronic properties of the molecule and its interaction with the target enzyme.
-
Lipophilicity: The overall lipophilicity of the molecule plays a critical role in its ability to penetrate the fungal cell membrane.[4] Optimizing the lipophilicity is a key aspect of lead optimization.
-
Introduction of flexible linkers: Incorporating flexible linkers between the thiadiazole core and peripheral substituents can allow for better conformational adaptation within the active site of the target enzyme.
Table 1: SAR Summary of 1,3,4-Thiadiazole Derivatives
| Position of Substitution | Type of Substituent | Impact on Antifungal Activity |
| C2 | Aromatic/Heteroaromatic Ring | Generally enhances activity |
| C5 | Amino Group | Can be a key point for further derivatization |
| Aromatic Ring Substituents | Halogens (F, Cl, Br) | Often increases potency |
| Aromatic Ring Substituents | Methoxy Group | Can modulate activity depending on position |
| Linker between Rings | Flexible Alkyl/Ether Chain | May improve binding to the target |
Diagram: Key Structural Features for Antifungal Activity
Caption: Important structural elements influencing the antifungal activity of 1,3,4-thiadiazoles.
Conclusion and Future Directions
The 1,3,4-thiadiazole scaffold represents a highly promising platform for the discovery of novel antifungal agents. Their ability to target essential fungal pathways, such as ergosterol biosynthesis and cell wall integrity, coupled with their synthetic tractability, makes them an attractive area for further research. Future efforts should focus on:
-
Lead Optimization: Leveraging SAR data to design and synthesize more potent and selective 1,3,4-thiadiazole derivatives.
-
Mechanism of Action Studies: Elucidating the precise molecular targets of novel compounds to understand their mode of action and potential for resistance development.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the most promising candidates in animal models of fungal infections to assess their therapeutic potential and safety profiles.
-
Combination Therapies: Investigating the synergistic effects of 1,3,4-thiadiazole derivatives with existing antifungal drugs to combat resistant infections.
By embracing a multidisciplinary approach that integrates synthetic chemistry, mycology, and pharmacology, the full therapeutic potential of 1,3,4-thiadiazoles in the fight against fungal diseases can be realized.
References
- Karaburun, A. Ç., et al. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules, 23(12), 3224.
- Kumar, A., et al. (2010). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and Antifungal Studies. Asian Journal of Chemistry, 22(5), 3897-3902.
- Karaburun, A. Ç., et al. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules, 23(12), 3224.
- Karaburun, A. Ç., et al. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules, 23(12), 3224.
- Karaburun, A. Ç., et al. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules.
- Zhang, Y., et al. (2024). Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. ACS Omega, 9(15), 17387–17397.
- de Sá, M. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56582.
- Plech, T., et al. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 28(18), 6560.
- Tambe, V. B., et al. (2018). SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE. World Journal of Pharmaceutical and Medical Research, 4(7), 125-128.
- Gucwa, K., et al. (2019). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PLoS One, 14(9), e0222483.
- Al-Ghorbani, M., et al. (2022). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. Molecules, 27(19), 6292.
- Gucwa, K., et al. (2019). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PLoS ONE.
- Hemanth, K., et al. (2022). A REVIEW ON BIOLOGICAL ACTIVITIES: 1,3,4-THIADIAZOLE AND ITS DERIVATIVES. Rasayan Journal of Chemistry, 15(2), 1573-1587.
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- Clark, R. B., et al. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 10(Supplement_4), S70–S75.
- Wieder, A. M., & Patterson, T. F. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19.
- Staszowska-Karkut, M., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3622.
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Application Notes and Protocols for the Antibacterial Evaluation of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine
Introduction: The Imperative for Novel Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery of new chemical entities with potent antibacterial activity. Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the 1,3,4-thiadiazole scaffold has garnered significant attention.[1][2] Derivatives of 1,3,4-thiadiazole are known to exhibit a remarkable breadth of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[2][3] This is often attributed to the ring's ability to act as a bioisostere for other key structures and its capacity to engage in hydrogen bonding and other critical interactions within biological targets.[4]
This guide focuses on 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine (CAS No. 1014-25-1), a specific derivative that holds promise as a scaffold for antibacterial drug discovery. Based on the established activity of structurally related 5-phenyl-1,3,4-thiadiazol-2-amine compounds[5][6], this molecule represents a valuable starting point for investigation.
These application notes provide a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically evaluate the in vitro antibacterial potential of this compound. The protocols are designed to progress logically from initial qualitative screening to robust quantitative assessment, adhering to internationally recognized standards to ensure data integrity and comparability.
Compound Profile
-
Compound Name: this compound
-
CAS Number: 1014-25-1[7]
-
Molecular Formula: C₉H₉N₃OS[8]
-
Molecular Weight: 207.26 g/mol [8]
-
Handling and Storage: The compound should be stored in a cool, dry, and well-ventilated area, protected from light. For experimental use, prepare a stock solution (e.g., 10 mg/mL) in an appropriate solvent such as Dimethyl Sulfoxide (DMSO). Ensure the final concentration of DMSO in the assay medium is non-toxic to the test organisms (typically ≤1% v/v). The stock solution should be stored in aliquots at -20°C.
A Systematic Workflow for Antibacterial Evaluation
A structured, multi-stage approach is critical for the efficient evaluation of a novel compound. This workflow ensures that resources are directed toward the most promising candidates and that a comprehensive dataset is generated. The process begins with broad screening to identify any activity, followed by quantitative assays to determine potency, and concludes with more advanced studies to understand the compound's bactericidal or bacteriostatic nature.
Caption: A logical workflow for the systematic antibacterial evaluation of a novel compound.
Protocol 1: Preliminary Screening via Kirby-Bauer Disk Diffusion
Principle: This agar diffusion method provides a qualitative assessment of a compound's ability to inhibit bacterial growth. The test compound diffuses from a saturated paper disk into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth will form around the disk.[9][10]
Causality Behind Experimental Choices: The Kirby-Bauer test is an ideal first-pass screen due to its simplicity, low cost, and ability to quickly survey a panel of different bacteria.[11][12] It establishes a foundational "yes/no" answer regarding the compound's activity before committing to more labor-intensive quantitative assays. The use of Mueller-Hinton agar is critical as it is a standardized, non-selective medium with good batch-to-batch reproducibility that does not inhibit common antimicrobials.[10][11]
Step-by-Step Methodology
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony-Forming Units (CFU)/mL.[9][13] This standardization is crucial for reproducibility.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube.[9]
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[9]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[14]
-
-
Disk Application:
-
Using sterile forceps, place a sterile blank paper disk (6 mm diameter) onto the inoculated agar surface.
-
Pipette a defined volume (e.g., 10-20 µL) of the this compound stock solution onto the disk.
-
Include control disks: a positive control (a known antibiotic like Ciprofloxacin) and a negative control (the solvent, e.g., DMSO, used to dissolve the test compound).
-
Ensure disks are placed at least 24 mm apart to prevent overlapping zones.[9]
-
-
Incubation:
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition in millimeters (mm).[11] The presence of a clear zone indicates antibacterial activity. The size of the zone provides a relative measure of potency.
-
Protocol 2: Quantitative Potency via Broth Microdilution (MIC & MBC)
Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[15][16] This assay is the gold standard for quantitative susceptibility testing. The Minimum Bactericidal Concentration (MBC) is then determined by sub-culturing from the clear wells of the MIC assay to find the lowest concentration that kills ≥99.9% of the initial bacterial inoculum.
Causality Behind Experimental Choices: This method moves beyond the qualitative data of the disk diffusion test to provide a precise, quantitative value (e.g., in µg/mL) of the compound's potency.[17] Using a 96-well microtiter plate format allows for high-throughput testing of multiple concentrations and replicates. The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensuring the results are comparable to international standards.[18][19]
Caption: Example 96-well plate setup for a broth microdilution MIC assay.
Step-by-Step Methodology
-
Reagent and Plate Preparation:
-
Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.[17]
-
Prepare a working solution of the test compound in CAMHB at twice the highest desired final concentration (e.g., 512 µg/mL for a final top concentration of 256 µg/mL).
-
Add 100 µL of this working solution to the wells in column 1.
-
-
Serial Dilution:
-
Using a multichannel pipette, transfer 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.
-
Continue this two-fold serial dilution across the plate to column 10. Discard the final 50 µL from column 10.
-
Column 11 will serve as the growth control (no compound). Add 50 µL of CAMHB to these wells.
-
Column 12 will serve as the sterility control (no compound, no bacteria). Add 100 µL of CAMHB to these wells.
-
-
Inoculum Preparation and Inoculation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in Protocol 1.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[20]
-
Add 50 µL of this final bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.
-
-
Incubation and MIC Determination:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[20]
-
After incubation, examine the plate for visible growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible turbidity.[17][20] The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
-
-
MBC Determination:
-
From each well that shows no visible growth in the MIC assay, take a 10 µL aliquot and spot-plate it onto a fresh MHA plate.
-
Incubate the MHA plate at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plate, corresponding to a ≥99.9% reduction in CFU/mL from the initial inoculum.
-
Data Presentation
Summarize all quantitative data into a clearly structured table for easy comparison.
| Microorganism | Gram Stain | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Compound MBC (µg/mL) |
| Staphylococcus aureus | Positive | [Experimental Value] | [Control Value] | [Experimental Value] |
| Bacillus subtilis | Positive | [Experimental Value] | [Control Value] | [Experimental Value] |
| Escherichia coli | Negative | [Experimental Value] | [Control Value] | [Experimental Value] |
| Pseudomonas aeruginosa | Negative | [Experimental Value] | [Control Value] | [Experimental Value] |
Protocol 3: Assessing Bacterial Viability with the MTT Assay
Principle: This colorimetric assay provides a quantitative measure of cellular metabolic activity. Viable bacteria with active dehydrogenases can reduce the water-soluble tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[21][22] The amount of formazan produced is directly proportional to the number of metabolically active cells.
Causality Behind Experimental Choices: While MIC is an endpoint measurement of growth inhibition, the MTT assay can provide dynamic information about how the compound affects the overall metabolic health of the bacterial population.[23] It serves as an excellent secondary confirmation of antibacterial effect and can be adapted to create time-kill or dose-response curves. Complete solubilization of the formazan crystals is critical for accurate spectrophotometric reading; a solution of DMSO or a buffered DMF/SDS mixture is recommended for this purpose.[22]
Step-by-Step Methodology
-
Bacterial Culture and Treatment:
-
In a 96-well plate, expose a standardized bacterial suspension (e.g., 10⁶ CFU/mL) to various concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC). Include untreated bacteria as a control.
-
Incubate for a defined period (e.g., 2-4 hours) at 37°C.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (e.g., 5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate for an additional 2-4 hours at 37°C, protected from light. During this time, viable bacteria will convert the MTT to formazan crystals.[24]
-
-
Formazan Solubilization:
-
Centrifuge the plate to pellet the bacteria and formazan crystals. Carefully remove the supernatant.
-
Add 150-200 µL of a solubilization solution (e.g., DMSO or 5% SDS in buffered DMF) to each well to dissolve the purple formazan crystals.[22] Mix thoroughly.
-
-
Data Acquisition:
-
Read the absorbance of the plate on a microplate reader at a wavelength between 510 and 570 nm.[24]
-
-
Data Analysis:
-
Calculate the percentage of viability for each treatment condition relative to the untreated control:
-
% Viability = (Absorbance_treated / Absorbance_control) x 100
-
-
Investigating the Mechanism of Action (MoA)
While the preceding protocols establish the efficacy of the compound, the next logical step in drug development is to elucidate its mechanism of action. For 1,3,4-thiadiazole derivatives, several mechanisms are plausible, including the inhibition of essential enzymes or the disruption of cellular integrity.[4]
Caption: Hypothetical mechanisms of action for a thiadiazole-based antibacterial agent.
Further research should focus on assays designed to probe these potential mechanisms:
-
Cell Membrane Integrity Assay: Use of fluorescent dyes like Propidium Iodide, which can only enter cells with compromised membranes.
-
DNA Gyrase Inhibition Assay: Commercially available kits can determine if the compound inhibits this crucial bacterial enzyme involved in DNA replication.
-
Molecular Docking Studies: In silico methods can predict the binding affinity of the compound to the active sites of known antibacterial targets, guiding further enzymatic assays.[25]
References
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Application Notes & Protocols: A Methodological Framework for Assessing Apoptosis Induction by Thiadiazole Derivatives
Introduction: The Therapeutic Promise of Thiadiazole Derivatives and the Imperative of Rigorous Apoptosis Assessment
Thiadiazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and oncology.[1][2] Their unique mesoionic character facilitates passage across cellular membranes, enabling potent interactions with various biological targets.[3][4] A growing body of evidence suggests that many thiadiazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[5][6] For researchers and drug development professionals, a robust and multi-faceted methodological approach to accurately quantify and characterize this pro-apoptotic activity is paramount.
This guide provides a comprehensive framework for assessing apoptosis induction by novel thiadiazole derivatives. It is designed to move beyond a mere checklist of techniques, instead offering a logical workflow from initial screening to in-depth mechanistic validation. We will explore the causality behind experimental choices and emphasize the importance of orthogonal validation to ensure data integrity and trustworthiness.
Foundational Principles: A Primer on the Intrinsic and Extrinsic Pathways of Apoptosis
Apoptosis is an evolutionarily conserved, energy-dependent process essential for normal tissue homeostasis. Its dysregulation is a hallmark of cancer. Apoptosis proceeds via two major signaling cascades: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a family of cysteine proteases known as caspases, which execute the final stages of cell death.
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors, leading to the activation of initiator caspase-8. The intrinsic pathway is triggered by intracellular stress signals, resulting in the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c. This, in turn, leads to the activation of initiator caspase-9. Both pathways ultimately activate executioner caspases, such as caspase-3 and caspase-7, which cleave a plethora of cellular substrates, leading to the characteristic biochemical and morphological hallmarks of apoptosis.
Caption: The extrinsic and intrinsic pathways of apoptosis converge on the activation of executioner caspases.
A Hierarchical Approach to Apoptosis Assessment
A logical and stepwise approach is crucial when evaluating the pro-apoptotic potential of a novel thiadiazole derivative. This typically involves an initial screening phase to confirm cytotoxic activity, followed by a series of more specific assays to confirm apoptosis and elucidate the underlying mechanism.
Caption: A hierarchical workflow for assessing apoptosis induction by thiadiazole derivatives.
Phase 1: Initial Screening for Cytotoxicity
Before investigating apoptosis, it is essential to determine the cytotoxic potential of the thiadiazole derivative. The MTT or XTT assay is a reliable and high-throughput method for this purpose. These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability. A dose-dependent decrease in metabolic activity suggests that the compound is cytotoxic and warrants further investigation into the mechanism of cell death.[7]
Phase 2: Confirmation of Apoptosis
Once cytotoxicity is established, the next critical step is to determine if the observed cell death is due to apoptosis. A combination of assays targeting different hallmarks of apoptosis is recommended.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry.[9] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.[10] This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Protocol: Annexin V/PI Staining
-
Cell Preparation: Seed and treat cells with the thiadiazole derivative at various concentrations and for different time points. Include a vehicle-treated negative control and a positive control for apoptosis (e.g., staurosporine).
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Interpretation:
| Cell Population | Annexin V Staining | PI Staining | Interpretation |
| Quadrant 1 (Q1) | Negative | Positive | Necrotic Cells |
| Quadrant 2 (Q2) | Positive | Positive | Late Apoptotic/Necrotic Cells |
| Quadrant 3 (Q3) | Negative | Negative | Viable Cells |
| Quadrant 4 (Q4) | Positive | Negative | Early Apoptotic Cells |
Principle: A hallmark of late-stage apoptosis is the activation of endonucleases that cleave internucleosomal DNA, generating a characteristic "ladder" of DNA fragments in multiples of 180-200 base pairs.[12][13] This can be visualized by agarose gel electrophoresis.
Protocol: DNA Laddering Assay
-
Cell Lysis: Lyse treated and control cells in a buffer containing a non-ionic detergent (e.g., Triton X-100).[14]
-
DNA Extraction: Extract DNA using a phenol-chloroform extraction or a commercial DNA isolation kit.
-
RNase Treatment: Treat the extracted DNA with RNase A to remove contaminating RNA.
-
Electrophoresis: Run the DNA samples on a 1.5-2% agarose gel.[13]
-
Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize under UV light.
Expected Results: DNA from apoptotic cells will show a characteristic ladder pattern, while DNA from viable or necrotic cells will appear as a high-molecular-weight band.[12]
Phase 3: Mechanistic Elucidation
With apoptosis confirmed, the focus shifts to understanding the pathway involved.
Principle: The disruption of mitochondrial membrane potential is a key event in the intrinsic apoptotic pathway.[15] The JC-1 dye is a lipophilic, cationic probe that can be used to assess ΔΨm. In healthy cells with high ΔΨm, JC-1 forms aggregates in the mitochondria, which emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. A shift from red to green fluorescence indicates mitochondrial depolarization.
Protocol: JC-1 Staining
-
Cell Treatment: Treat cells with the thiadiazole derivative. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP).[16]
-
Staining: Incubate the cells with JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C.[17]
-
Washing: Wash the cells with assay buffer to remove excess dye.[18]
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry, measuring both red and green fluorescence.
Data Interpretation: A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential, suggesting the involvement of the intrinsic apoptotic pathway.
Principle: Caspases are the central executioners of apoptosis. Measuring the activity of specific caspases can help delineate the apoptotic pathway. For instance, activation of caspase-8 is indicative of the extrinsic pathway, while caspase-9 activation points to the intrinsic pathway. Caspase-3 is a key executioner caspase in both pathways.[4] Fluorometric or colorimetric assays are available that use specific peptide substrates conjugated to a reporter molecule. Cleavage of the substrate by the active caspase releases the reporter, which can be quantified.
Protocol: Fluorometric Caspase-3 Activity Assay
-
Cell Lysis: Lyse treated and control cells to release cellular contents.
-
Assay Reaction: Incubate the cell lysate with a caspase-3 specific substrate (e.g., DEVD-AFC).
-
Measurement: Measure the fluorescence of the released reporter molecule (AFC) using a fluorometer.
-
Normalization: Normalize the caspase activity to the total protein concentration of the lysate.
Expected Results: An increase in caspase-3 activity in cells treated with the thiadiazole derivative provides strong evidence of apoptosis induction. Similar assays can be performed for caspase-8 and caspase-9 to further elucidate the pathway.
Phase 4: Definitive Characterization and Validation
The final phase involves validating the findings from the previous assays and further characterizing the cellular response.
Principle: Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic cascade.[19] This technique can be used to confirm the findings of other assays and provide more detailed mechanistic insights. Key protein targets include:
-
Bcl-2 Family Proteins: The ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is a critical determinant of cell fate in the intrinsic pathway.[20][21] An increase in the Bax/Bcl-2 ratio is a strong indicator of pro-apoptotic signaling.[22][23]
-
Caspases: Detection of the cleaved (active) forms of caspases (e.g., cleaved caspase-3, -8, -9) provides definitive evidence of their activation.[19]
-
PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a substrate of activated caspase-3. Its cleavage is a classic hallmark of apoptosis.[19]
Protocol: Western Blotting
-
Protein Extraction: Prepare total protein lysates from treated and control cells.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
Principle: Apoptosis is often linked to the cell cycle. Some compounds may induce cell cycle arrest at a specific phase prior to the onset of apoptosis.[24][25] Flow cytometric analysis of DNA content using a fluorescent dye like propidium iodide (PI) can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[26] Apoptotic cells will appear as a "sub-G1" peak due to their fragmented DNA.[27][28]
Protocol: Cell Cycle Analysis with PI Staining
-
Cell Fixation: Harvest and fix cells in ice-cold 70% ethanol.[26]
-
RNase Treatment: Treat the fixed cells with RNase A to ensure that only DNA is stained.[29]
-
PI Staining: Stain the cells with a solution containing PI.[29]
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
Data Interpretation: An accumulation of cells in a specific phase of the cell cycle, along with the appearance of a sub-G1 peak, can provide valuable information about the compound's mechanism of action.
Conclusion: Ensuring Trustworthiness through a Self-Validating System
The assessment of apoptosis induction by thiadiazole derivatives requires a meticulous and multi-pronged approach. By employing a hierarchical workflow that progresses from initial screening to detailed mechanistic studies, researchers can build a compelling and well-supported narrative of their compound's biological activity. The key to ensuring the trustworthiness of the data lies in the use of orthogonal assays that validate each other's findings. For instance, the observation of Annexin V positivity should be corroborated by DNA laddering and the detection of cleaved caspase-3. Similarly, a change in mitochondrial membrane potential should be linked to the activation of caspase-9 and an altered Bax/Bcl-2 ratio. This self-validating system, grounded in a solid understanding of the underlying principles of apoptosis, is essential for advancing the development of promising thiadiazole-based anticancer therapeutics.
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Application Notes & Protocols: A Comprehensive Guide to the Characterization of Novel Thiadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Enduring Significance of the Thiadiazole Scaffold
The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] This versatility stems from the unique electronic and structural features of the thiadiazole ring, which allow for diverse interactions with biological targets.[1][2] The development of novel thiadiazole-based therapeutic agents necessitates a rigorous and multi-faceted characterization process to unequivocally determine their structure, purity, and biological activity.
This guide provides an in-depth exploration of the essential techniques for characterizing newly synthesized thiadiazole compounds. Moving beyond a mere listing of procedures, we will delve into the rationale behind each method, offering insights honed from practical experience to empower researchers in their quest for therapeutic innovation.
I. Structural Elucidation: Unveiling the Molecular Architecture
The foundational step in characterizing any novel compound is the unambiguous determination of its chemical structure. A combination of spectroscopic techniques is indispensable for this purpose.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.[4][5] For thiadiazole derivatives, ¹H and ¹³C NMR provide critical information about the substitution pattern on the heterocyclic ring and the nature of appended functional groups.[5]
Causality in Experimental Choices: The choice of deuterated solvent is paramount. While CDCl₃ is a common choice, DMSO-d₆ is often preferred for thiadiazole derivatives due to its ability to dissolve a wider range of polar compounds and to clearly show exchangeable protons (e.g., -NH, -OH).[4][5]
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified thiadiazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.[5]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[4] The number of scans should be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Analysis:
-
Chemical Shift (δ): Analyze the position of the signals to identify the types of protons (aromatic, aliphatic, etc.). Protons on the thiadiazole ring will have characteristic chemical shifts influenced by substituents.
-
Integration: Determine the relative number of protons corresponding to each signal.
-
Multiplicity (Splitting Pattern): Analyze the splitting patterns (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons.
-
Coupling Constants (J): Measure the distance between the peaks of a multiplet to gain further structural information.
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[4] A significantly larger number of scans is usually required compared to ¹H NMR.
-
Data Analysis: Identify the chemical shifts of the carbon atoms. The carbons of the thiadiazole ring typically appear in the range of 150-170 ppm.[6][7]
Advanced 2D NMR Techniques: For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity between protons and carbons.[6][8][9]
Trustworthiness through Self-Validation: The consistency between ¹H, ¹³C, and 2D NMR data provides a self-validating system for the proposed structure. For instance, an HMBC correlation between a proton and a distant carbon can confirm a specific bond connectivity that might be ambiguous from 1D spectra alone.
| Technique | Information Gained | Typical Chemical Shift Ranges for Thiadiazoles |
| ¹H NMR | Proton environment, connectivity, and relative numbers. | Aromatic protons: 7.0-9.0 ppm; Protons on substituted groups will vary.[10][11][12] |
| ¹³C NMR | Carbon skeleton and functional groups. | Thiadiazole ring carbons: 150-170 ppm.[6][7] |
| COSY | ¹H-¹H correlations (protons that are coupled). | Cross-peaks indicate neighboring protons. |
| HSQC | Direct ¹H-¹³C correlations (protons attached to carbons). | Cross-peaks link a proton to its directly attached carbon. |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). | Cross-peaks reveal connectivity across multiple bonds. |
B. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound, and its fragmentation pattern offers additional structural clues.[13][14][15]
Causality in Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique ideal for polar, non-volatile compounds like many thiadiazole derivatives, as it typically produces a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻).[10] High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecular ion, providing further confidence in the proposed structure.[16]
Mass Spectrometry Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: Infuse the sample directly into the mass spectrometer or inject it via an LC system.
-
Acquisition (ESI-MS): Acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to identify characteristic losses of functional groups, which can support the proposed structure. The fragmentation of the thiadiazole ring itself can provide valuable information.[17]
-
C. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within the molecule by detecting their characteristic vibrational frequencies.[4][18]
FT-IR Spectroscopy Protocol:
-
Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or in a suitable solvent.
-
Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (amines, amides) | 3500-3300[6][12] |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aliphatic) | 3000-2850 |
| C=O stretch (carbonyls) | 1750-1650[6] |
| C=N stretch (thiadiazole ring) | 1630-1590[6][10] |
| C-S stretch (thiadiazole ring) | 700-600[10] |
D. UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π→π* transitions in the aromatic thiadiazole ring.[4] The position of the maximum absorption (λmax) is sensitive to the substituents on the ring and the solvent used.[4]
UV-Vis Spectroscopy Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, DMSO).
-
Acquisition: Record the absorption spectrum over the UV-visible range (typically 200-800 nm).
-
Data Analysis: Identify the λmax values, which can be useful for comparing a series of related compounds.
E. Single-Crystal X-ray Diffraction: The Definitive Structure
When a suitable single crystal can be grown, X-ray diffraction provides the absolute, three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry.[19][20][21] This technique is considered the "gold standard" for structural determination.[19]
Workflow for Structural Elucidation:
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Probing the Dance of Molecules: A Detailed Protocol for Investigating DNA Binding of 1,3,4-Thiadiazole Derivatives
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery, understanding how a potential therapeutic molecule interacts with its biological target is paramount. For compounds designed to target DNA, such as the promising class of 1,3,4-thiadiazole derivatives, elucidating the precise nature of this binding is a critical step in development. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the protocols for studying the DNA binding properties of 1,3,4-thiadiazole derivatives.
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Many of these activities are believed to stem from their ability to interact with DNA, potentially interfering with replication and transcription processes.[3] This guide moves beyond a simple listing of steps, offering a deep dive into the causality behind experimental choices, ensuring a robust and self-validating approach to your research.
Section 1: Foundational Principles and Initial Preparations
Before embarking on detailed biophysical studies, it is crucial to ensure the purity and proper characterization of both the 1,3,4-thiadiazole derivatives and the DNA.
Synthesis and Characterization of 1,3,4-Thiadiazole Derivatives
The synthesis of 1,3,4-thiadiazole derivatives can be achieved through various established chemical routes, often involving the cyclization of thiosemicarbazide precursors.[1][4][5][6] It is imperative to thoroughly characterize the synthesized compounds using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm their structure and purity.[1][4][5][6][7]
Preparation and Quantification of DNA
Calf thymus DNA (CT-DNA) is a commonly used model for these studies due to its ready availability and well-characterized properties. A stock solution of CT-DNA should be prepared in an appropriate buffer, typically Tris-HCl, at a pH of 7.4 to mimic physiological conditions. The concentration of the DNA solution is accurately determined using UV-Vis spectroscopy by measuring the absorbance at 260 nm (A260).[8] The ratio of absorbance at 260 nm to 280 nm (A260/A280) should be between 1.8 and 1.9, indicating that the DNA is sufficiently free of protein contamination.
Section 2: Unraveling the Binding Interaction: A Multi-faceted Spectroscopic Approach
A combination of spectroscopic and biophysical techniques is essential to build a complete picture of the DNA-ligand interaction. Each method provides a unique piece of the puzzle, from initial evidence of binding to the determination of the binding mode and affinity.
UV-Visible Absorption Spectroscopy: The First Glimpse of Interaction
UV-Vis spectroscopy is often the initial method employed to detect the formation of a complex between the 1,3,4-thiadiazole derivative and DNA.[1][4][9] Changes in the absorption spectrum of the compound upon the addition of DNA can indicate an interaction.
-
Hypochromism and Hyperchromism: A decrease in absorbance (hypochromism) or an increase in absorbance (hyperchromism) upon binding is indicative of an interaction.[9] Hypochromism, often accompanied by a red shift (bathochromic shift), is typically associated with intercalation, where the planar aromatic part of the molecule inserts itself between the DNA base pairs.[10]
-
Binding Constant (Kb) Determination: By titrating a fixed concentration of the 1,3,4-thiadiazole derivative with increasing concentrations of DNA, the binding constant can be calculated using the Wolfe-Shimer equation.
Protocol 2.1: UV-Visible Spectroscopic Titration
-
Prepare a stock solution of the 1,3,4-thiadiazole derivative in a suitable solvent (e.g., DMSO) and a stock solution of CT-DNA in Tris-HCl buffer (pH 7.4).
-
In a quartz cuvette, place a solution of the 1,3,4-thiadiazole derivative at a fixed concentration.
-
Record the initial UV-Vis absorption spectrum.
-
Incrementally add small aliquots of the CT-DNA stock solution to the cuvette.
-
After each addition, allow the solution to equilibrate and record the absorption spectrum.
-
Continue the titration until no further significant changes in the spectrum are observed.
-
Analyze the data to calculate the binding constant.
Workflow for UV-Vis Titration
Caption: Workflow for UV-Visible Spectroscopic Titration.
Fluorescence Spectroscopy: A Sensitive Probe of Binding
Fluorescence spectroscopy offers a highly sensitive method to study DNA-ligand interactions.[11] This can be done by monitoring the intrinsic fluorescence of the 1,3,4-thiadiazole derivative or through competitive displacement assays using fluorescent DNA probes.
If the 1,3,4-thiadiazole derivative is fluorescent, its fluorescence intensity may be quenched or enhanced upon binding to DNA. This change can be used to determine the binding constant and stoichiometry.[12]
Competitive binding assays using fluorescent probes that bind to DNA with known mechanisms are powerful tools to elucidate the binding mode of the test compound.
-
Ethidium Bromide (EtBr) Displacement Assay: Ethidium bromide is a classic intercalator that exhibits a significant increase in fluorescence upon binding to DNA.[13] A decrease in the fluorescence of the EtBr-DNA complex upon the addition of a 1,3,4-thiadiazole derivative suggests that the compound is displacing EtBr, indicating an intercalative binding mode.[14][15][16][17]
-
Hoechst 33258 Displacement Assay: Hoechst 33258 is a minor groove binder.[18][19][20][21] A decrease in the fluorescence of the Hoechst 33258-DNA complex upon addition of the test compound suggests competition for the minor groove.
Protocol 2.2: Ethidium Bromide Displacement Assay
-
Prepare a solution of CT-DNA and ethidium bromide in Tris-HCl buffer and allow it to incubate to form the DNA-EtBr complex.
-
Record the initial fluorescence emission spectrum (excitation typically around 520 nm, emission around 600 nm).
-
Titrate this solution with increasing concentrations of the 1,3,4-thiadiazole derivative.
-
After each addition, allow for equilibration and record the fluorescence spectrum.
-
A significant decrease in fluorescence intensity indicates displacement of EtBr.
Workflow for Competitive Displacement Assay
Sources
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- 11. Fluorescence Spectroscopy: A Useful Method to Explore the Interactions of Small Molecule Ligands with DNA Structures | Springer Nature Experiments [experiments.springernature.com]
- 12. Fluorescence Spectroscopy and Anisotropy in the Analysis of DNA-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. Ethidium bromide displacement assay [bio-protocol.org]
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Application Notes and Protocols for Developing Enzyme Inhibition Assays for Thiadiazole-Based Compounds
Introduction: The Versatility of the Thiadiazole Scaffold in Enzyme Inhibition
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] A significant portion of these biological effects arises from the ability of thiadiazole derivatives to selectively inhibit the activity of specific enzymes.[1][2] This structural motif can act as a bioisostere for other heterocyclic rings, enabling it to interact with the active sites of a wide range of enzymes, such as kinases, carbonic anhydrases, and histone deacetylases (HDACs).[2][3][4] The development of robust and reliable enzyme inhibition assays is therefore a cornerstone of the drug discovery process for this class of compounds.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, development, and validation of enzyme inhibition assays for thiadiazole-based compounds. The focus is on providing not just step-by-step protocols, but also the underlying scientific rationale for experimental choices, ensuring the generation of high-quality, reproducible data.
Core Principles of Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental tools in drug discovery for identifying and characterizing molecules that modulate the activity of a specific enzyme target.[1][5] The primary objective is typically to determine the potency of an inhibitor, most commonly expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[1]
A typical in vitro enzyme inhibition assay workflow involves several key stages, from initial preparation to final data analysis. Understanding this workflow is crucial for successful assay development.
Caption: General workflow for an in vitro enzyme inhibition assay.
Selecting the Appropriate Assay Format
The choice of assay format is critical and depends on the specific enzyme, the available substrates, and the desired throughput. The most common formats are based on spectrophotometry, fluorescence, and luminescence.[6]
-
Spectrophotometric (Colorimetric) Assays: These assays measure the change in absorbance of light at a specific wavelength as a substrate is converted to a colored product.[7] They are often cost-effective and robust, making them suitable for initial screening.[6]
-
Fluorescence-Based Assays: These assays detect changes in fluorescence intensity, fluorescence polarization, or fluorescence resonance energy transfer (FRET) upon enzymatic activity.[6][8] They generally offer higher sensitivity than spectrophotometric assays and are well-suited for high-throughput screening (HTS).[6][8][9]
-
Luminescence-Based Assays: These assays measure the light produced from a chemical reaction, often the depletion of ATP in kinase assays.[10] They are known for their high sensitivity, low background, and wide dynamic range, making them ideal for HTS of kinase inhibitors.[6][10]
| Assay Type | Principle | Advantages | Disadvantages | Common Targets for Thiadiazoles |
| Spectrophotometric | Measures change in absorbance of a colored product.[7] | Cost-effective, robust, widely available equipment.[6] | Lower sensitivity, potential for interference from colored compounds.[6] | Carbonic Anhydrase, α-Glucosidase.[1] |
| Fluorescence | Detects changes in fluorescence properties.[8] | High sensitivity, suitable for HTS, real-time monitoring.[6][8] | Potential for interference from fluorescent compounds, inner filter effects. | Kinases, Proteases, HDACs.[4][6] |
| Luminescence | Measures light produced from a reaction (e.g., ATP depletion).[10] | Very high sensitivity, low background, large dynamic range.[6][10] | Often requires specific reagents/kits, potential for enzyme inhibition by luciferase inhibitors. | Kinases (e.g., Akt, EGFR).[10][11][12] |
Detailed Protocols for Enzyme Inhibition Assays
The following section provides detailed, step-by-step protocols for common enzyme inhibition assays relevant to thiadiazole-based compounds.
Protocol 1: Spectrophotometric Assay for Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that are well-established targets for sulfonamide-based thiadiazole inhibitors.[13] This protocol describes a colorimetric assay using p-nitrophenyl acetate (p-NPA) as the substrate.
Materials:
-
Purified human carbonic anhydrase (hCA) isoenzyme
-
Thiadiazole-based inhibitor stock solution (e.g., 10 mM in DMSO)
-
p-Nitrophenyl acetate (p-NPA) substrate solution
-
Tris-HCl buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the thiadiazole inhibitor in Tris-HCl buffer from the stock solution.
-
Prepare the hCA enzyme solution in Tris-HCl buffer.
-
Prepare the p-NPA substrate solution in acetonitrile.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add buffer and the corresponding concentration of DMSO.
-
Control wells (100% enzyme activity): Add enzyme solution and the corresponding concentration of DMSO.
-
Test wells: Add enzyme solution and the desired concentrations of the thiadiazole inhibitor.
-
-
Pre-incubation: Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Measurement: Immediately measure the increase in absorbance at 400 nm over a set period (e.g., 5-10 minutes) using a microplate reader. The change in absorbance corresponds to the formation of the yellow p-nitrophenolate ion.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
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- 6. Top Enzymatic Assays for Drug Screening in 2025 [synapse.patsnap.com]
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Application Notes & Protocols: The 1,3,4-Thiadiazole Scaffold in Modern Medicinal Chemistry
Introduction: The Privileged Scaffold
The 1,3,4-thiadiazole is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. This scaffold has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold" due to its versatile biological activities and favorable physicochemical properties.[1][2][3] Its unique structural features, including the =N-C-S- moiety and high aromaticity, contribute to its metabolic stability and ability to act as a bioisostere for other rings like pyrimidine or thiazole.[4][5] The mesoionic character of the ring allows derivatives to readily cross cellular membranes, enhancing interaction with biological targets.[6][7] This guide provides an in-depth look at the application of 1,3,4-thiadiazoles, focusing on key therapeutic areas and providing validated protocols for their synthesis and evaluation.
The broad spectrum of pharmacological activities exhibited by 1,3,4-thiadiazole derivatives is remarkable, encompassing anticancer, antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and antiviral properties, among others.[3][8][9] This versatility stems from the scaffold's ability to be readily functionalized at the C2 and C5 positions, allowing for fine-tuning of its steric, electronic, and lipophilic properties to achieve desired interactions with a wide array of biological targets. These targets include enzymes like carbonic anhydrase, cyclooxygenase (COX), and various kinases, as well as interactions with DNA.[9][10]
Caption: Logical relationship of the 1,3,4-thiadiazole scaffold's properties.
Section 1: Anticancer Applications
1,3,4-thiadiazole derivatives have emerged as a highly promising class of anticancer agents, demonstrating cytotoxicity against a wide range of cancer cell lines, including those of the breast, lung, colon, and prostate.[8] Their mechanisms of action are diverse, often involving the inhibition of critical cellular processes required for cancer cell proliferation and survival.[8][11]
Mechanism of Action: Multi-Targeting Capabilities
The anticancer efficacy of this scaffold is not tied to a single mechanism but rather a spectrum of molecular interactions:
-
Enzyme Inhibition: Many derivatives are potent inhibitors of kinases crucial for cancer signaling, such as Epidermal Growth Factor Receptor (EGFR) and c-Src/Abl tyrosine kinase.[7][9] By blocking the phosphorylation activity of these enzymes, they disrupt downstream pathways like PI3K/Akt and MAPK/ERK, which are essential for cell growth and survival.[8]
-
Tubulin Polymerization Disruption: Certain 1,3,4-thiadiazole compounds act as microtubule-destabilizing agents.[8] They bind to tubulin subunits, preventing their assembly into microtubules, which are vital for mitosis, leading to cell cycle arrest and apoptosis.[8]
-
DNA Interaction: The planar, aromatic nature of the thiadiazole ring allows some derivatives to intercalate with DNA or inhibit enzymes like topoisomerase, interfering with DNA replication and inducing programmed cell death (apoptosis).[4][8]
Caption: Inhibition of the EGFR signaling pathway by a 1,3,4-thiadiazole derivative.
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the anticancer potency of the thiadiazole scaffold. Key findings include:
-
2,5-Disubstitution: This is the most explored class. The nature of substituents at the C2 and C5 positions dramatically influences activity.[7][11]
-
Aryl Groups: The presence of substituted phenyl rings is common. Electron-withdrawing groups (e.g., halogens like -F, -Cl) or electron-donating groups (e.g., -OCH3) on these rings can significantly enhance potency, depending on the target.[7][11]
-
Amine Linker: A common motif is a 2-amino-5-aryl-1,3,4-thiadiazole. Further substitution on this amino group can modulate activity and selectivity.[12]
| Compound Class | Substituent (R) at C5 | Substituent (R') at C2 | Target Cell Line | IC50 (µM) | Reference |
| 2-amino-thiadiazole | 3-methoxyphenyl | 2-trifluoromethylphenylamino | MCF-7 (Breast) | 49.6 | [11] |
| 2-amino-thiadiazole | 3-methoxyphenyl | 2-trifluoromethylphenylamino | MDA-MB-231 (Breast) | 53.4 | [11] |
| Imidazo-thiadiazole | 4-methoxyphenyl | Fused Imidazole Ring | LoVo (Colon) | 0.78 | [13] |
| Thiazole hybrid | p-tolyl | 5-(phenyldiazenyl)thiazole | HepG-2 (Liver) | 2.03 | [7] |
Protocol: Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazoles
This protocol describes a common and reliable method for synthesizing the 2-amino-5-aryl-1,3,4-thiadiazole core, a precursor for many potent anticancer agents.[14]
Causality: The reaction is a cyclodehydration. Thiosemicarbazide provides the N-N-C-S backbone and the amino group. The aromatic carboxylic acid provides the aryl substituent and the final carbon for the ring. Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent that facilitates the intramolecular cyclization to form the stable aromatic thiadiazole ring.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted aromatic carboxylic acid (1.0 eq) and phosphorus oxychloride (POCl₃, ~5-10 volumes).
-
Initial Stirring: Stir the mixture at room temperature for 20 minutes to ensure dissolution and activation.
-
Reactant Addition: Carefully add thiosemicarbazide (1.0 eq) portion-wise to the mixture.
-
Heating: Heat the reaction mixture to 80-90°C and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the flask in an ice bath. Very carefully and slowly, add crushed ice or cold water to the mixture to quench the excess POCl₃. This is a highly exothermic reaction and must be done with caution in a fume hood.
-
Hydrolysis & Neutralization: Reflux the resulting aqueous suspension for 4 hours to ensure complete hydrolysis of any intermediates.[14] After cooling, neutralize the solution to pH ~8 using a 50% sodium hydroxide solution.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold water and recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.
Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a standard colorimetric assay for assessing cell viability, providing a quantitative measure of a compound's cytotoxic effect.[3]
Causality: Viable cells contain mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. A cytotoxic compound will reduce the number of viable cells, thus reducing the amount of formazan produced.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiadiazole compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Section 2: Antimicrobial Applications
The rise of antimicrobial resistance necessitates the development of new therapeutic agents. 1,3,4-thiadiazole derivatives have demonstrated potent and broad-spectrum activity against various bacterial and fungal pathogens.[15][16][17]
Mechanism of Action and SAR
The antimicrobial action of thiadiazoles is often linked to their ability to inhibit essential microbial enzymes or disrupt cell wall synthesis.[16] The lipophilicity conferred by the scaffold and its substituents aids in penetrating the microbial cell membrane.[16][17]
SAR studies have shown that:
-
Hybrid Molecules: Combining the thiadiazole ring with other known antimicrobial pharmacophores (e.g., sulfonamides, benzimidazoles) can lead to synergistic or enhanced activity.[16]
-
Substituent Effects: The presence of specific groups, such as a free amino group or alkylamine substituents, can significantly increase antibacterial potency.[16] Lipophilicity is a key factor; often, greater lipophilicity correlates with stronger activity against certain strains.[16]
Protocol: Synthesis of 2-(Substituted-acetamido)-5-aryl-1,3,4-thiadiazoles
This protocol builds upon the previously synthesized 2-amino-5-aryl-1,3,4-thiadiazole core to create amide derivatives, a class often showing potent antimicrobial activity.
Causality: This is a standard acylation reaction. The nucleophilic 2-amino group of the thiadiazole attacks the electrophilic carbonyl carbon of an acid chloride (e.g., chloroacetyl chloride). A mild base like triethylamine (TEA) is used to neutralize the HCl byproduct, driving the reaction to completion.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve the starting 2-amino-5-aryl-1,3,4-thiadiazole (1.0 eq) and triethylamine (1.1 eq) in a suitable dry solvent like benzene or THF in a round-bottom flask.
-
Acylation: Cool the mixture in an ice bath. Add the desired acid chloride (e.g., chloroacetyl chloride, 1.1 eq) dropwise with constant stirring.
-
Reaction: Allow the mixture to warm to room temperature and then reflux for 16-20 hours.[13]
-
Work-up: After cooling, filter off the triethylamine hydrochloride salt. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent to yield the final product.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Causality: By exposing a standardized inoculum of bacteria to serial dilutions of the test compound, one can identify the precise concentration at which bacterial growth is inhibited. This provides a quantitative measure of the compound's potency.
Step-by-Step Methodology:
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the synthesized thiadiazole compounds in Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus or Escherichia coli) and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should also be tested as a reference.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
References
- A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls.
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI.
- Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry.
- Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed.
- 1,3,4-thiadiazole: a privileged scaffold for drug design and development. PubMed.
- 1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance. PubMed.
- Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Semantic Scholar.
- New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. MDPI.
- Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate.
- 1,3,4-thiadiazole Derivatives as an Antimicrobial: An Update. Semantic Scholar.
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing.
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC.
- Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI.
- Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI.
- 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers.
- Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. NIH.
- Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. PMC.
- Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research.
- Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. PubMed.
- Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review. ResearchGate.
- Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. NIH.
- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dovepress.
- Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal.
- Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Semantic Scholar.
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI.
- Minireview of Synthesis Process of 1,3,4-Thiadiazole Derivatives. ResearchGate.
- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI.
- 1,3,4-Thiadiazole Derivatives. Synthesis, Structure Elucidation, and Structure−Antituberculosis Activity Relationship Investigation. Journal of Medicinal Chemistry.
- Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies.
- Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Aryl-1,3,4-Thiadiazoles
Welcome to the technical support center for the synthesis of 5-aryl-1,3,4-thiadiazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic routes. As a privileged scaffold in medicinal chemistry, the efficient synthesis of these heterocycles is crucial.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate common experimental hurdles.
Troubleshooting Guide: Addressing Low Yields
Low yields in heterocyclic synthesis can arise from multiple factors, ranging from reagent quality to suboptimal reaction conditions.[3] A systematic approach to troubleshooting is the most effective way to identify and resolve the root cause.
Q1: My cyclization reaction is sluggish, incomplete, or results in a complex mixture of byproducts. What's going wrong?
This is one of the most common issues. The cyclization of the thiosemicarbazide precursor to the thiadiazole ring is a critical dehydration step that is highly sensitive to reaction conditions.
Potential Causes & Solutions:
-
Inadequate Dehydrating Agent/Catalyst: The choice and amount of the cyclizing agent are paramount. Concentrated acids are effective but can cause degradation if not controlled.
-
Expert Insight: Strong acids like sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃) work by protonating the carbonyl oxygen of the aroylthiosemicarbazide intermediate, making the carbon more electrophilic and promoting intramolecular nucleophilic attack by the sulfur atom.[4][5] However, excessive heat or prolonged reaction times in strong acid can lead to charring or hydrolysis of sensitive functional groups on your aryl ring.
-
Recommended Action:
-
Verify Reagent Quality: Ensure your cyclizing agent (e.g., POCl₃, PCl₅, H₂SO₄) is fresh. Phosphorus-based reagents are particularly susceptible to hydrolysis.
-
Optimize Temperature: Start at a lower temperature (e.g., 0 °C) and slowly warm the reaction. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature that promotes cyclization without significant byproduct formation.[3]
-
Consider Alternative Reagents: If harsh acidic conditions are problematic, explore other cyclizing agents. A solid-phase method using phosphorus pentachloride (PCl₅) at room temperature has been reported to give yields exceeding 91% while simplifying the workup.[1][6]
-
-
-
Presence of Moisture: The reaction is a dehydration. Any water in the reagents or solvents will hinder the reaction equilibrium and can hydrolyze reactants or intermediates.
-
Recommended Action: Use anhydrous solvents and ensure all glassware is thoroughly oven-dried before use. If your reaction is particularly sensitive, perform it under an inert atmosphere (e.g., nitrogen or argon).[3]
-
-
Substituent Effects: The electronic nature of the substituent on the aryl ring can influence the reactivity of the carbonyl group, affecting the ease of cyclization.
-
Expert Insight: Electron-withdrawing groups on the aryl ring can make the carbonyl carbon more electrophilic, potentially accelerating the cyclization. Conversely, strong electron-donating groups might slow it down, requiring more forcing conditions.
-
Troubleshooting Workflow for Cyclization
Caption: Troubleshooting workflow for low cyclization yields.
Q2: My overall yield is low, and I suspect my starting materials are impure. How does this affect the synthesis?
The purity of your starting materials, typically an aromatic carboxylic acid and thiosemicarbazide, is critical. The first step, forming the N-aroyl-thiosemicarbazide intermediate, sets the stage for the entire synthesis.
Potential Causes & Solutions:
-
Impure Carboxylic Acid: Contaminants in the starting acid can lead to side reactions during the formation of the initial acyl chloride or activated ester, reducing the amount of desired intermediate.
-
Impure Thiosemicarbazide: This is a common culprit. Impurities can interfere with the acylation step.
-
Recommended Action:
-
Confirm Purity: Always check the purity of your starting materials by melting point or NMR spectroscopy.
-
Recrystallize if Necessary: Recrystallize commercial thiosemicarbazide or your starting carboxylic acid if purity is questionable.
-
Reliable Intermediate Synthesis: A robust method for creating the N-aroyl-thiosemicarbazide intermediate is to first convert the carboxylic acid to an acyl chloride (e.g., using thionyl chloride), which is then reacted with thiosemicarbazide. This is often cleaner than direct condensation methods.
-
-
Q3: I'm losing a significant amount of my product during purification. What are the best practices for isolating 5-aryl-1,3,4-thiadiazoles?
Purification can be a major source of yield loss, especially if the product is unstable or has difficult solubility properties.
Potential Causes & Solutions:
-
Degradation on Silica Gel: The slightly acidic nature of standard silica gel can cause degradation of some N-heterocycles.[7]
-
Expert Insight: The basic nitrogen atoms in the thiadiazole ring can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing, poor separation, and in some cases, decomposition.
-
Recommended Action:
-
Neutralize Silica: Use neutralized silica gel by preparing a slurry with a small amount of a suitable base (e.g., 0.1-1% triethylamine in your eluent).[7]
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) or a C18 reversed-phase column if your compound is particularly sensitive.
-
-
-
Ineffective Recrystallization: Choosing the wrong solvent is a common reason for low recovery during recrystallization.
-
Recommended Action: The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[7] Perform small-scale solvent screening to find the optimal system. If crystals don't form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal.[7]
-
Table 1: Recrystallization Solvent Selection Guide
| Solvent Class | Examples | Polarity | Notes |
| Alcohols | Ethanol, Methanol, Isopropanol | Polar | Good for many aromatic heterocycles. Often used in combination with water to induce precipitation. |
| Esters | Ethyl Acetate | Medium | A versatile solvent, often a good starting point for screening. |
| Ketones | Acetone | Medium | Can be effective, but its low boiling point may be a disadvantage. |
| Aprotic Polar | Dimethylformamide (DMF), Acetonitrile (ACN) | Polar | Good for dissolving poorly soluble compounds, often used with an anti-solvent like water. |
| Hydrocarbons | Hexanes, Heptane | Nonpolar | Typically used as an "anti-solvent" in a binary mixture to reduce solubility and force crystallization. |
Frequently Asked Questions (FAQs)
Q: What are the most common synthetic routes for 5-aryl-1,3,4-thiadiazoles? A: The most prevalent methods start from thiosemicarbazides or their derivatives.[5] Key routes include:
-
Cyclization of N-Aroyl-thiosemicarbazides: This is the most common method, involving the reaction of an aryl carboxylic acid (or its derivative like an acyl chloride) with thiosemicarbazide, followed by acid-catalyzed cyclodehydration.[4]
-
From Dithiocarbazates: Treating potassium salts of dithiocarbazates with acids like concentrated sulfuric acid can also yield the thiadiazole core.[8]
-
Oxidative Cyclization: Direct oxidative cyclization of aldehyde thiosemicarbazones using reagents like ferric chloride (FeCl₃) is another established route.[4]
Caption: General synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.
Q: How can I significantly reduce my reaction times and potentially improve yields? A: Modern energy input methods can dramatically accelerate these reactions.
-
Microwave-Assisted Synthesis: Microwave irradiation can reduce reaction times from hours to minutes and often leads to cleaner reactions and higher yields by ensuring rapid, uniform heating.[1][9] For example, a reaction that takes 4 hours under conventional heating might be completed in 30 minutes in a microwave reactor.[1]
-
Ultrasonic Irradiation (Sonication): Ultrasound can enhance reaction rates by creating localized high-temperature and high-pressure zones through acoustic cavitation.[1]
Q: What is the best way to monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most common and convenient method.[3] It allows you to quickly visualize the consumption of starting materials and the formation of the product. For more quantitative analysis and to check for the mass of the desired product, LC-MS is highly recommended.[3]
Q: Are there any major safety concerns with these syntheses? A: Yes. Many common cyclizing agents are hazardous.
-
Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive.
-
Phosphorus Oxychloride (POCl₃) and Phosphorus Pentachloride (PCl₅): Toxic, corrosive, and react violently with water. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Experimental Protocol: Synthesis of 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
This protocol is a representative example of an acid-catalyzed cyclization.
Step 1: Synthesis of 1-(4-chlorobenzoyl)thiosemicarbazide
-
In a 250 mL round-bottom flask, dissolve 4-chlorobenzoic acid (10 mmol) in thionyl chloride (15 mL).
-
Add two drops of DMF (catalyst) and reflux the mixture for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain crude 4-chlorobenzoyl chloride.
-
In a separate flask, dissolve thiosemicarbazide (10 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).
-
Cool the THF solution to 0 °C in an ice bath.
-
Slowly add the crude 4-chlorobenzoyl chloride (dissolved in 20 mL of anhydrous THF) to the thiosemicarbazide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Pour the mixture into 200 mL of ice-cold water.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry to yield the intermediate.
Step 2: Cyclization to 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
-
To a 100 mL flask, add the dried 1-(4-chlorobenzoyl)thiosemicarbazide (5 mmol).
-
Carefully add 10 mL of concentrated sulfuric acid at 0 °C.
-
Stir the mixture at room temperature for 3 hours. Monitor the reaction by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexanes).
-
Once the starting material is consumed, slowly pour the reaction mixture onto crushed ice with constant stirring.
-
Neutralize the solution with a cold, concentrated ammonium hydroxide solution until it is alkaline (pH ~8-9).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole.
References
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW.
- (n.d.).
- Sych, I. V., Perekhoda, L., & Titko, T. (2015). Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives. Scripta Scientifica Pharmaceutica, 2(2), 53-59.
- BenchChem. (n.d.). Troubleshooting common issues in the synthesis of N-heterocycles.
- (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. European Researcher, 10(7), 21-43.
- Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
- (n.d.). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of 2- Amino-5-Substituted-1,3,4-Thiadiazoles: Established Methods vs. Novel.
- (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas.
- El-Masry, A. H., et al. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI.
- Chem Help ASAP. (2020, November 5).
- (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed, 18(5), 558-573.
- (n.d.). Synthesis of 2-Amino-5-sulfanyl-1,3,4-thiadiazole Derivatives and Evaluation of Their Antidepressant and Anxiolytic Activity.
- (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research.
- Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. M. (n.d.). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central.
- (n.d.). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI.
- (n.d.). Synthetic pathway for synthesizing new 5-aryl-1,3,4-thiadiazole derivatives.
- (n.d.).
- (2019, January 19). synthesis of thiazoles. YouTube.
- (n.d.). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives.
- Barbosa, G. A. D., & de Aguiar, A. P. (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848.
- (n.d.).
- Dulare, R. (2025, May 29). Synthesis of 1,3,4-Thiadiazoles: Review.
- (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity.
- (2021, October 13). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies.
- (2020, April 21). Two Heterocycle synthesis questions, really need help. Reddit.
- Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles.
- (2021, December 4). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study.
- (2012, December). Heterocyclic Chemistry Course. Scribd.
- (2023, December 14).
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- 9. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting side product formation in thiadiazole ring closure
Welcome to the technical support center for thiadiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with side product formation during thiadiazole ring closure reactions. As a privileged scaffold in medicinal chemistry, the successful synthesis of thiadiazoles is critical, yet often complicated by competing reaction pathways.[1][2] This document provides in-depth, mechanistically grounded troubleshooting advice to help you optimize your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, frequently encountered problems in a question-and-answer format. We will explore the underlying chemical principles for each issue and provide validated protocols to steer your reaction toward the desired product.
Question 1: My reaction is yielding a significant 1,3,4-oxadiazole byproduct instead of the target 1,3,4-thiadiazole. How can I improve selectivity?
This is one of the most common challenges, particularly when synthesizing 2,5-disubstituted 1,3,4-thiadiazoles from acyl hydrazides and a sulfur source, or via the cyclization of an acylthiosemicarbazide intermediate.[3][4] The formation of the oxadiazole is a classic example of a competing cyclization pathway.[5]
Root Cause Analysis: A Mechanistic Perspective
The key intermediate in this synthesis is typically an acylthiosemicarbazide. This intermediate possesses two nucleophilic centers that can attack the electrophilic carbonyl carbon to initiate cyclization: the sulfur atom (Path A) and the oxygen atom (Path B).
-
Path A (Desired): Nucleophilic attack by the sulfur atom, followed by dehydration, leads to the formation of the 1,3,4-thiadiazole ring.
-
Path B (Side Reaction): Nucleophilic attack by the carbonyl oxygen, followed by dehydration, results in the undesired 1,3,4-oxadiazole byproduct.
The reaction conditions, particularly the nature of the acid catalyst and the solvent, play a crucial role in determining which pathway is favored.[3][4]
Caption: Competing pathways in 1,3,4-thiadiazole synthesis.
Troubleshooting Strategies & Protocols
Your primary goal is to enhance the nucleophilicity of the sulfur atom relative to the oxygen atom or to use conditions that specifically promote the thio-cyclization pathway.
Strategy 1: Choice of Cyclizing/Dehydrating Agent
Strong protic acids that are also powerful dehydrating agents, like concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), are often effective.[6][7][8] These agents protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the sulfur nucleophile.
| Cyclizing Agent | Typical Conditions | Selectivity for Thiadiazole | Reference |
| Conc. H₂SO₄ | 0 °C to RT | Generally High | [9] |
| Polyphosphoric Acid (PPA) | 80-120 °C | High | [8][10] |
| Phosphorus Oxychloride (POCl₃) | Reflux | Moderate to High | [2][11] |
| p-Toluenesulfonic Acid (p-TSA) | Reflux in H₂O | High (in specific systems) | [3][4] |
| Acetic Acid (AcOH) | Reflux in DMF | Favors Oxadiazole | [3] |
Protocol 1: Optimized Cyclization using Polyphosphoric Acid (PPA)
This protocol is adapted for the cyclization of 1-aroyl-4-arylthiosemicarbazides.
-
Preparation: To 1.0 equivalent of the acylthiosemicarbazide starting material in a round-bottom flask, add approximately 10 times its weight of polyphosphoric acid (PPA).
-
Reaction: Heat the mixture with vigorous stirring at 100-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (typically 1-3 hours).
-
Work-up: Allow the reaction mixture to cool to approximately 60-70 °C and pour it carefully onto crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~7.
-
Isolation: The solid product that precipitates is collected by vacuum filtration, washed thoroughly with water, and dried.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure 1,3,4-thiadiazole.
Question 2: My reaction is forming a 1,2,4-triazole-3-thiol side product. What causes this and how can I prevent it?
This side reaction is common when acylthiosemicarbazide precursors are treated with a base for cyclization, rather than an acid. The basic conditions promote an alternative cyclization pathway.
Root Cause Analysis: Base-Catalyzed Rearrangement
Under basic conditions, the nitrogen atom of the hydrazide moiety can be deprotonated. This enhances its nucleophilicity, leading to an intramolecular attack on the thiocarbonyl carbon. This pathway directly competes with the acid-catalyzed cyclization that forms the thiadiazole.
Caption: Influence of pH on cyclization outcome.
Troubleshooting Strategies & Protocols
The most straightforward solution is to switch from basic to acidic cyclization conditions. The protocols described in Question 1 are directly applicable here.
Strategy 1: Maintain Acidic Conditions
Ensure that the reaction medium is acidic throughout the process. If your starting materials or reagents introduce basicity, it must be neutralized. The use of strong dehydrating acids like H₂SO₄, PPA, or even milder acids like PPE (Polyphosphate Ester) under anhydrous conditions will strongly favor the thiadiazole pathway.[8][9][12]
Strategy 2: Two-Step Synthesis
If a one-pot acidic cyclization is problematic, consider a two-step approach.
-
Acylation: First, synthesize and isolate the acylthiosemicarbazide intermediate by reacting an acyl hydrazide with an isothiocyanate or by acylating thiosemicarbazide.[6] This ensures the intermediate is pure before the critical cyclization step.
-
Cyclization: Subject the purified acylthiosemicarbazide to the optimized acidic cyclization conditions as described in Protocol 1. This minimizes the chance of base-induced side reactions.
FAQs: Quick Reference
Q: What is the best way to monitor the reaction progress? A: High-Performance Liquid Chromatography (HPLC) is the most robust method for monitoring the consumption of starting material and the formation of both the desired product and any side products.[13][14] For rapid, qualitative checks, Thin Layer Chromatography (TLC) is also highly effective.
Q: I'm getting an insoluble, tar-like material. What's happening? A: This often indicates polymerization or decomposition, which can be caused by excessively high temperatures or highly concentrated reaction mixtures. Try lowering the reaction temperature, using a more dilute solution, or shortening the reaction time. The use of Lawesson's reagent as a thionating agent can sometimes lead to side products if not used under optimal conditions.[7]
Q: Can I convert an unwanted 1,3,4-oxadiazole back to an intermediate or directly to the thiadiazole? A: Yes, the transformation of 1,3,4-oxadiazoles into 1,3,4-thiadiazoles is a known synthetic route.[6] This typically involves heating the oxadiazole with a thionating agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent in a high-boiling solvent like pyridine or xylene.
Q: How do I characterize and confirm the structure of my side products? A: A combination of analytical techniques is essential.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. Isomers like oxadiazoles and thiadiazoles will have the same mass.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The chemical shifts of protons and carbons attached to or near the heterocyclic ring will be distinct for each isomer.[15][16]
-
FT-IR Spectroscopy: Can provide clues. For instance, C=S stretching vibrations (around 1250 cm⁻¹) may be observable for triazole-thiol byproducts.[9]
References
- Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848. [Link]
- El-Sayed, W. A., Ali, O. M., & Abd-Allah, O. A. (2015). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 20(9), 16676-16693. [Link]
- Shawali, A. S. (n.d.).
- ResearchGate. (n.d.). The Acid and/or Thermal Mediated Ring Contraction of 4H-1,2,6-Thiadiazines To Afford 1,2,5-Thiadiazoles. [Link]
- Santhosh, C., Singh, K. R., Sheela, K., Swaroop, T. R., & Sadashiva, M. P. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(17), 11486–11496. [Link]
- Organic Chemistry Portal. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)
- Epishina, M. A., et al. (2021).
- PubMed. (2021).
- American Journal of Chemistry and Materials. (2020). Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products. [Link]
- Gultyay, V., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(15), 5863. [Link]
- ResearchGate. (2018). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. [Link]
- Al-Ghorbani, M., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(19), 6538. [Link]
- Kumar, D., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. International Journal of Molecular Sciences, 23(21), 13437. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. [Link]
- Sharma, P., & Kumar, A. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3977–3991. [Link]
- PubMed. (2023). Unveiling the chemistry of 1,3,4-oxadiazoles and thiadiazols: A comprehensive review. Archiv der Pharmazie, 356(11), e2300328. [Link]
- Al-Omair, M. A., et al. (2022). Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. Molecules, 28(1), 387. [Link]
- DergiPark. (2020). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences, 6(2), 165-177. [Link]
- Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 238, 114468. [Link]
- Asiri, A. M., & Khan, S. A. (2010). Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives. Molecules, 15(11), 7963–7972. [Link]
- Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848. [Link]
- Al-Warhi, T., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29605-29617. [Link]
- ISRES Publishing. (2021). Thiadiazoles and Their Properties. [Link]
- Saki, G., et al. (2023). Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Current Organic Synthesis, 20(1), 2-20. [Link]
- Kaur, R., et al. (2019). Thiazole Ring—A Biologically Active Scaffold. International Journal of Molecular Sciences, 20(19), 4875. [Link]
- PubMed. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3977-3991. [Link]
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Technical Support Center: Purification of 2-Amino-1,3,4-Thiadiazoles
Welcome to the technical support guide for the purification of 2-amino-1,3,4-thiadiazole derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile and biologically significant heterocyclic scaffold.[1][2][3] The unique electronic and structural properties of the 2-amino-1,3,4-thiadiazole core, which make it a valuable pharmacophore, also present specific challenges in its purification.[4][5]
This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate common purification hurdles, optimize your workflow, and ensure the high purity required for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of 2-amino-1,3,4-thiadiazoles?
A1: The impurity profile largely depends on the synthetic route. For common syntheses involving the cyclization of thiosemicarbazide or its derivatives with agents like carboxylic acids, acid chlorides, or phosgene analogues, you can anticipate:
-
Unreacted Starting Materials: Primarily uncyclized thiosemicarbazide or the corresponding acylthiosemicarbazide intermediate.
-
Inorganic Salts: Salts such as sodium chloride or ammonium salts are frequently generated during pH adjustments or if reagents like phosphorus pentachloride or thionyl chloride are used.[6][7]
-
Side-Products: Depending on the reaction conditions, side reactions can lead to the formation of isomeric thiadiazoles or decomposition products.[8]
-
Residual Solvents: High-boiling point solvents used in the reaction or recrystallization (e.g., DMF, DMSO) can be difficult to remove.
Q2: Why is my product yield so low after recrystallization?
A2: Low recovery is a frequent issue and is almost always tied to the solubility profile of your specific 2-amino-1,3,4-thiadiazole derivative. These compounds are often moderately to highly soluble in polar solvents, especially when hot.[4][9][10] Key reasons for low yield include:
-
Using excessive solvent: Dissolving the crude product in too much hot solvent will keep a significant portion of your product in the mother liquor upon cooling.
-
Premature crystallization: If the product crystallizes in the funnel during hot filtration, it will be lost.
-
Incomplete precipitation: Not allowing sufficient time or cooling to a low enough temperature (0-4 °C) can result in an incomplete recovery.[7]
Q3: My purified compound shows a broad melting point or decomposes upon heating. Is this normal?
A3: Yes, this is a characteristic feature for many 2-amino-1,3,4-thiadiazole derivatives. They are often high-melting solids, and it is common for them to exhibit decomposition at or near their melting point.[9] A broad melting range typically indicates the presence of impurities, which disrupt the crystal lattice. However, even for a pure compound, observing decomposition is not unusual and should be noted.[11][12]
Troubleshooting Guide: Experimental Challenges & Solutions
Problem 1: Persistent impurities are visible in my NMR/TLC after initial purification.
Q: I've performed an aqueous work-up and a simple recrystallization, but my TLC still shows multiple spots and my ¹H NMR is messy. What's the next step?
A: This indicates that the impurities have similar polarity or solubility to your product. The key is to exploit more subtle differences in their chemical properties.
Causality & Strategy: The 2-amino group imparts basicity, while the thiadiazole ring itself is weakly acidic. This amphoteric nature can be used for purification via acid-base extraction. Furthermore, chromatographic methods offer superior separation power when recrystallization fails.
Solutions:
-
Acid-Base Extraction:
-
Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate).
-
Wash with a mild aqueous base (e.g., 5% NaHCO₃ solution) to remove acidic impurities.
-
Wash with a mild aqueous acid (e.g., 1M HCl). Your aminothiadiazole may partition into the aqueous layer. If it does, re-basify the aqueous layer to pH 8-9 with ammonia or Na₂CO₃ to precipitate your product, which can then be filtered.[6][9]
-
-
Column Chromatography: This is the most robust method for removing persistent organic impurities.[7][13][14]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: Due to the polar nature of the amino-thiadiazole core, a polar solvent system is required. Start with a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) or ethyl acetate in hexane (e.g., 20-80% EtOAc in Hexane).[15] The presence of the amino group can cause streaking on the silica gel; this can often be mitigated by adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent.
-
Caption: General workflow for purifying 2-amino-1,3,4-thiadiazoles.
Problem 2: My compound streaks badly on a silica TLC plate.
Q: When I run a TLC, my product appears as a long streak rather than a tight spot, making it impossible to assess purity or determine an Rf value. Why does this happen?
A: Streaking on silica gel is a classic sign of strong, non-ideal interactions between your compound and the stationary phase.
Causality & Strategy: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amino group on your 2-amino-1,3,4-thiadiazole can undergo strong acid-base interactions with these silanols. This causes molecules to "stick" and elute slowly and unevenly, resulting in a streak. The solution is to suppress this interaction.
Solutions:
-
Add a Basic Modifier: Add a small amount (0.5-1%) of a base like triethylamine (TEA) or ammonia to your mobile phase. The modifier will preferentially interact with the acidic sites on the silica, allowing your compound to travel up the plate more uniformly.
-
Use a Different Stationary Phase: If a basic modifier doesn't work or is incompatible with your compound, consider using a less acidic stationary phase like alumina (basic or neutral grade) or switching to reverse-phase TLC plates (C18).
-
Check for Overloading: Applying too much sample to the TLC plate can also cause streaking. Ensure you are spotting a dilute solution.
Caption: Decision tree for troubleshooting TLC streaking issues.
Key Experimental Protocols
Protocol 1: Optimized Recrystallization
This protocol is designed to maximize yield by carefully controlling solubility. An ethanol/water mixture is often effective.[10][16]
-
Solubilization: Place the crude 2-amino-1,3,4-thiadiazole in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to achieve complete dissolution.
-
Induce Crystallization: While the solution is still hot, add hot deionized water dropwise until the solution becomes faintly turbid. This indicates you have reached the saturation point.
-
Clarification: Add a few more drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.
-
Cooling (Crucial Step): Allow the flask to cool slowly to room temperature. Rapid cooling will trap impurities. Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold ethanol/water mixture (the same ratio as your final solvent system), followed by a small amount of cold diethyl ether to help with drying.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is the gold standard for assessing the final purity of your compound.[7]
-
Column: A reverse-phase column (e.g., C18, 5 µm particle size) is most common.
-
Mobile Phase: A gradient of acetonitrile (MeCN) in water is a good starting point.[17]
-
Solvent A: Water + 0.1% Formic Acid (or Phosphoric Acid)
-
Solvent B: Acetonitrile + 0.1% Formic Acid (or Phosphoric Acid)
-
-
Rationale for Acid: The acidic modifier helps to protonate the amino group, ensuring a consistent charge state and leading to sharper, more symmetrical peaks.[17]
-
Gradient: A typical gradient might be 10% B to 90% B over 10-15 minutes.
-
Detection: UV detection, typically between 254 nm and 280 nm, is effective as the thiadiazole ring is a chromophore.
| Parameter | Typical Starting Condition | Rationale |
| Stationary Phase | Reverse-Phase C18 | Good retention for moderately polar heterocyclic compounds. |
| Mobile Phase A | H₂O + 0.1% Formic Acid | Polar component; acid sharpens peaks.[17] |
| Mobile Phase B | MeCN + 0.1% Formic Acid | Organic component for elution. |
| Flow Rate | 1.0 mL/min | Standard for analytical columns. |
| Detection | UV at 254 nm | The thiadiazole ring absorbs UV light. |
References
- SIELC Technologies. (n.d.). Separation of 2-Amino-1,3,4-thiadiazole on Newcrom R1 HPLC column.
- ChemicalBook. (n.d.). 2-Amino-1,3,4-thiadiazole CAS#: 4005-51-0.
- Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
- AKJournals. (n.d.). THERMAL DECOMPOSITION OF 5-AMINO-2-THIOL-1,3,4-THIADIAZOLE (HATT) Cu(II) AND Zn(II) COMPLEXES.
- Sigma-Aldrich. (n.d.). 2-Amino-1,3,4-thiadiazole 97 4005-51-0.
- BenchChem. (2025). Technical Support Center: 5-Amino-3-isopropyl-1,2,4-thiadiazole Purification.
- MDPI. (n.d.). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure.
- MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives.
- Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole.
- ResearchGate. (n.d.). Thermal decomposition of 5-amino-2-thiol-1,3,4-thiadiazole (HATT) Cu(II) and Zn(II) complexes.
- PMC. (n.d.). Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives.
- Solubility of Things. (n.d.). 1,3,4-thiadiazol-2-amine.
- JournalAgent. (2016). Separation techniques: Chromatography.
- NIH. (n.d.). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents.
- Dove Medical Press. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents.
- PMC. (n.d.). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections.
- ChemicalBook. (n.d.). 2-AMINO-5-BROMO-[6][12][18]THIADIAZOLE synthesis.
- BenchChem. (2025). The Genesis and Evolution of 2-Amino-1,3,4-Thiadiazoles: A Legacy of Therapeutic Innovation.
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Technical Support Center: Optimizing Solvent and Temperature for Hurd-Mori Synthesis
Welcome to the technical support center for the Hurd-Mori synthesis of 1,2,3-thiadiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing this versatile reaction. Here, we move beyond simple protocols to explain the underlying chemical principles that govern the choice of solvent and temperature, empowering you to refine your experimental design for maximum yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hurd-Mori synthesis, and how do solvent and temperature influence it?
The Hurd-Mori reaction is a classic and efficient method for synthesizing 1,2,3-thiadiazoles from hydrazone derivatives, typically using thionyl chloride (SOCl₂) as the cyclizing agent.[1] The reaction generally proceeds through the following key steps:
-
Electrophilic Attack: Thionyl chloride, a strong electrophile, is attacked by the nitrogen atom of the hydrazone.
-
Cyclization: An intramolecular cyclization occurs with the elimination of hydrogen chloride, forming a five-membered ring intermediate.
-
Aromatization: Subsequent elimination of water and another molecule of hydrogen chloride leads to the aromatic 1,2,3-thiadiazole ring.
-
Solvent Role: The solvent plays a crucial role in solubilizing the reactants and stabilizing the charged intermediates formed during the reaction. Polar aprotic solvents are often preferred as they can dissolve the hydrazone and thionyl chloride while not interfering with the reactive intermediates. The choice of solvent can also influence the regioselectivity of the reaction in cases where asymmetrical ketones are used.[2]
-
Temperature Influence: Temperature provides the necessary activation energy for the reaction to proceed. However, the 1,2,3-thiadiazole ring can be susceptible to thermal degradation.[3] Therefore, the optimal temperature is a delicate balance between achieving a reasonable reaction rate and preventing the decomposition of the desired product.
Q2: How do I select an appropriate starting solvent for my Hurd-Mori synthesis?
A good starting point is to consider the solubility of your specific hydrazone substrate. Commonly used solvents for the Hurd-Mori reaction are chlorinated solvents like dichloromethane (DCM) and chloroform , as well as ethers like 1,4-dioxane .[4]
-
Dichloromethane (DCM): Often a good initial choice due to its relatively low boiling point (40 °C), which allows for mild heating (reflux) while minimizing the risk of thermal decomposition. It is also a good solvent for a wide range of organic compounds.
-
Chloroform: With a higher boiling point (61 °C), it can be used when a higher reaction temperature is required to drive the reaction to completion. However, caution is advised as higher temperatures can sometimes lead to the degradation of the starting material or product.[5]
-
1,4-Dioxane: A polar aprotic solvent that can be a good alternative, particularly for less soluble substrates.
Q3: What is a typical temperature range for the Hurd-Mori synthesis?
The optimal temperature for the Hurd-Mori reaction is highly substrate-dependent.[5] A general approach is to start the reaction at a low temperature and gradually increase it.
-
Initial Cooling: It is common practice to add the thionyl chloride to the hydrazone suspension at a low temperature (e.g., in an ice bath) to control the initial exothermic reaction.[1]
-
Reaction Temperature: After the addition of thionyl chloride, the reaction mixture is often allowed to warm to room temperature and then may be heated to reflux. A typical refluxing period is 2-4 hours, but this should be optimized by monitoring the reaction progress using thin-layer chromatography (TLC).[1]
-
Substrate-Specific Optimization: For some sensitive substrates, the reaction may proceed smoothly even at room temperature or with cooling, while others may require refluxing in a higher-boiling solvent like chloroform to achieve a reasonable conversion rate.[5] In some cases, higher temperatures have been shown to lead to the destruction of the thiadiazole ring.[3]
Troubleshooting Guide
This section addresses specific issues you might encounter during the Hurd-Mori synthesis and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Inappropriate Solvent: The chosen solvent may not be optimal for your specific substrate, leading to poor solubility or unfavorable reaction kinetics. | Solution: Screen a variety of solvents. If you started with DCM, try a more polar aprotic solvent like dioxane or a higher boiling one like chloroform if your substrate is stable at elevated temperatures. |
| 2. Suboptimal Temperature: The reaction may be too slow at low temperatures, or the product might be decomposing at higher temperatures. | Solution: If the reaction is sluggish at room temperature, gradually increase the temperature and monitor for product formation and decomposition by TLC. Conversely, if you observe product degradation (e.g., darkening of the reaction mixture), try running the reaction at a lower temperature for a longer duration. For some substrates, cooling may be necessary to prevent side reactions.[5] | |
| 3. Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. | Solution: Monitor the reaction closely using TLC until the starting material is consumed. Extend the reaction time if necessary. | |
| Formation of Multiple Products/Byproducts | 1. Side Reactions: The reaction of the hydrazone with thionyl chloride can sometimes lead to the formation of byproducts such as N-arylhydrazonoyl chlorides.[4] | Solution: Modify the reaction conditions to favor the desired cyclization pathway. This can often be achieved by lowering the reaction temperature or slowing the addition of thionyl chloride.[4] |
| 2. Product Degradation: The 1,2,3-thiadiazole ring can be unstable under harsh conditions, leading to decomposition products. | Solution: Avoid high reaction temperatures and prolonged reaction times. Ensure that the work-up procedure is not overly acidic or basic. | |
| Difficulty in Product Isolation/Purification | 1. Product Instability: The 1,2,3-thiadiazole product may be sensitive to the purification conditions. | Solution: Use neutral work-up and purification techniques whenever possible. Avoid harsh acids or bases. Column chromatography on silica gel is a common purification method. |
Experimental Protocols
General Protocol for Hurd-Mori Synthesis
This protocol is a general guideline and should be optimized for your specific substrate.
1. Formation of the Hydrazone Precursor (Example: Acetophenone Semicarbazone)
-
In a round-bottom flask, dissolve semicarbazide hydrochloride (1.1 eq) and a base such as sodium acetate (1.5 eq) in a suitable solvent like ethanol.
-
Add the ketone (e.g., acetophenone, 1.0 eq) to the mixture.
-
Reflux the mixture for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to induce precipitation of the hydrazone.
-
Filter the solid, wash with cold water, and dry under vacuum.
2. Cyclization to the 1,2,3-Thiadiazole
-
Suspend the dried hydrazone (1.0 eq) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a stirrer and under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and then stir for 12-24 hours or heat to reflux for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into ice-water.
-
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following table summarizes various conditions reported in the literature for the Hurd-Mori synthesis, highlighting the substrate-dependent nature of the optimal solvent and temperature.
| Substrate Type | Solvent | Temperature | Yield | Reference |
| Acetophenone semicarbazone | Dichloromethane | Reflux | High | [1] |
| Substituted acetone hydrazones | Dichloromethane | Room Temperature | 60-78% | [3] |
| Pyrrolidine-based hydrazone (with electron-donating group) | Chloroform | Reflux | 15-25% | [5] |
| Pyrrolidine-based hydrazone (with electron-withdrawing group) | Dichloromethane | Cooling | 94% | [5] |
| Various ketone semicarbazones | Ethanol | 80 °C | Not specified | [6] |
Visualization
Logical Workflow for Optimizing Hurd-Mori Synthesis
The following diagram illustrates a logical workflow for optimizing the solvent and temperature for a Hurd-Mori synthesis.
Caption: A decision-making workflow for optimizing solvent and temperature in Hurd-Mori synthesis.
References
- An Efficient Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction. (URL not available)
- Application of the Hurd-Mori reaction for the synthesis of chiral 1,2,3-thia(seleno)diazole derivatives from (+)-3-carene and α-pinene.
- Hurd–Mori 1,2,3-thiadiazole synthesis. Wikipedia. (URL: [Link])
- Synthesis of Pyrrolo[2,3-d][3][7][8]thiadiazole-6-carboxylates via the Hurd-Mori Reaction.
- A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization.
- Hurd-Mori reaction. Semantic Scholar. (URL: [Link])
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Handling Thionyl Chloride in Thiadiazole Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the safe and effective use of thionyl chloride (SOCl₂) in thiadiazole synthesis. Our goal is to equip you with the expertise to handle this versatile but hazardous reagent confidently and to overcome common experimental challenges.
Section 1: Understanding the Critical Role and Hazards of Thionyl Chloride
Thionyl chloride is a highly reactive reagent widely employed in organic synthesis. In the context of thiadiazole synthesis, it often serves as both a dehydrating and cyclizing agent, facilitating the formation of the thiadiazole ring from various precursors.[1][2] A common and effective method is the Hurd-Mori reaction, where acylhydrazones are cyclized using thionyl chloride to form 1,2,3-thiadiazoles.[3][4][5] It can also be used to activate carboxylic acids by converting them to acyl chlorides, which are then reacted with appropriate precursors to form the thiadiazole ring.[6][7]
However, the same reactivity that makes thionyl chloride a valuable synthetic tool also renders it hazardous. It is a corrosive and toxic substance that reacts violently with water, releasing toxic gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl).[8][9][10][11] Inhalation can cause severe respiratory tract irritation, which may be delayed, and skin contact can result in serious burns.[8][10][11][12] Therefore, strict adherence to safety protocols is paramount.
Core Safety Principles at a Glance:
| Hazard | Consequence | Prevention |
| High Reactivity with Water | Violent reaction, release of toxic SO₂ and HCl gas.[8][9][11] | Always handle in a dry, inert atmosphere (e.g., under nitrogen or argon). Use oven-dried glassware.[13] |
| Corrosivity | Severe burns to skin, eyes, and respiratory tract.[8][9][10] | Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., fluorinated rubber), safety goggles, a face shield, and a lab coat.[8][12][14] |
| Toxicity | Toxic if inhaled or swallowed.[8][9] Can cause pulmonary edema.[10][12] | All manipulations must be performed in a certified chemical fume hood with good ventilation.[14][15] |
| Byproduct Management | Acidic and toxic byproducts (HCl, SO₂) require neutralization. | Use a base trap (e.g., with KOH or NaOH solution) for vacuum operations to protect the pump and neutralize acidic vapors.[13][16] |
Section 2: Troubleshooting Guide for Thiadiazole Synthesis Using Thionyl Chloride
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Q1: My reaction is sluggish or incomplete, resulting in low yields of the desired thiadiazole. What are the likely causes and how can I fix this?
A1: Several factors can contribute to an incomplete reaction. Let's break down the possibilities:
-
Insufficient Reagent: Thionyl chloride is often used in excess to drive the reaction to completion. Ensure you are using an adequate molar excess. For reactions where SOCl₂ is also the solvent, this is less of a concern.
-
Low Reaction Temperature: While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier. If your protocol allows, consider gently heating the reaction mixture. Always monitor for any signs of decomposition.
-
Poor Quality Thionyl Chloride: Thionyl chloride can decompose over time, especially if exposed to moisture. Use a freshly opened bottle or distill older thionyl chloride before use.
-
Presence of Moisture: Water will rapidly react with thionyl chloride, quenching it and preventing it from participating in the desired reaction.[11] Ensure all glassware is meticulously dried and the reaction is run under an inert atmosphere.
-
Starting Material Purity: Impurities in your starting materials can interfere with the reaction. Confirm the purity of your precursors before starting the synthesis.
Q2: I am observing the formation of significant amounts of dark, tarry byproducts. What is happening and how can I minimize this?
A2: The formation of dark, polymeric, or tarry materials often indicates decomposition of either the starting materials, intermediates, or the final product.
-
Excessive Heat: Overheating the reaction mixture is a common cause of decomposition. If you are heating the reaction, try reducing the temperature or the heating time.
-
Reaction Concentration: Highly concentrated reactions can sometimes lead to unwanted side reactions and polymerization. Consider running the reaction in a suitable, dry, inert solvent to maintain a more controlled environment.
-
Side Reactions: The specific structure of your starting materials may be prone to side reactions under the acidic conditions generated by thionyl chloride. A thorough review of the literature for similar substrates may provide insights into potential side pathways.
Q3: After the reaction, I'm having difficulty removing the excess thionyl chloride. What is the best way to do this without compromising my product?
A3: Removing excess thionyl chloride is a critical step, and the best method depends on the stability of your product.
-
Distillation: If your product is high-boiling and thermally stable, the excess thionyl chloride (boiling point ~76 °C) can be removed by distillation, often under reduced pressure.[13][17] A cold trap is essential to protect the vacuum pump.
-
Azeotropic Distillation: Adding a dry, inert solvent like toluene and then removing the solvent under reduced pressure can help to co-distill the remaining thionyl chloride.[18][19] This process can be repeated to ensure complete removal.
-
Chemical Quenching (Use with Caution): This involves carefully adding the reaction mixture to a quenching solution. This method is exothermic and must be done slowly with cooling.
-
For products stable to hydrolysis: Slowly add the reaction mixture to a cold, saturated aqueous solution of sodium bicarbonate.[13][18]
-
For products sensitive to water: Quenching with a cold alcohol (like methanol or ethanol) can be an alternative, but be aware that this will form the corresponding alkyl sulfite and HCl.
-
Q4: During the aqueous workup, my product seems to be decomposing or hydrolyzing. How can I avoid this?
A4: This is a common issue, especially if your thiadiazole product contains sensitive functional groups.
-
Minimize Contact with Water: If an aqueous workup is necessary, perform it quickly and at a low temperature (e.g., in an ice bath).
-
Use a Biphasic System: Extract your product into a water-immiscible organic solvent as soon as possible after quenching. This will minimize its exposure to the aqueous environment.
-
Avoid Strongly Acidic or Basic Conditions: After quenching with a base, ensure the pH does not become excessively high if your product is base-sensitive. Conversely, if quenching with an acid, avoid overly acidic conditions. The goal is to neutralize the reactive species without creating a harsh environment for your product.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of thionyl chloride in thiadiazole synthesis?
A1: Thionyl chloride can play multiple roles. In the Hurd-Mori synthesis of 1,2,3-thiadiazoles, it acts as a cyclizing agent through an electrophilic attack on the semicarbazone.[20] In the synthesis of 1,3,4-thiadiazoles, it is often used to activate a carboxylic acid by converting it to a highly reactive acyl chloride intermediate, which then undergoes cyclization with a suitable precursor like thiosemicarbazide.[6][7]
Q2: Can I use a rotary evaporator to remove excess thionyl chloride?
A2: Yes, but with extreme caution and the proper setup. The acidic vapors of HCl and SO₂ generated from any residual moisture will degrade standard tubing and damage the vacuum pump.[13] It is crucial to use chemically resistant tubing and, most importantly, a base trap (containing a solution of NaOH or KOH) between the rotary evaporator and the vacuum pump to neutralize the acidic vapors.[13][16]
Q3: How do I safely dispose of excess or old thionyl chloride?
A3: Thionyl chloride must be treated as hazardous waste and disposed of according to your institution's guidelines.[10][14] A common procedure for quenching small amounts of excess thionyl chloride involves slowly and carefully adding it to a large excess of a stirred, cold solution of sodium bicarbonate or another suitable base.[13][21] This should be done in a fume hood, as the reaction will release SO₂ and HCl gas. Never add water directly to thionyl chloride.[10]
Q4: What are some alternative reagents to thionyl chloride for thiadiazole synthesis?
A4: While thionyl chloride is effective, other reagents can be used depending on the specific thiadiazole isomer and substitution pattern desired. These include phosphorus oxychloride (POCl₃), phosphorus pentasulfide (P₂S₅), and Lawesson's reagent.[6][22][23] For some syntheses, dehydrating agents like concentrated sulfuric acid or polyphosphoric acid are used to cyclize acylated thiosemicarbazides.[1]
Section 4: Experimental Protocols and Visualizations
Protocol 1: General Procedure for the Safe Quenching of Excess Thionyl Chloride
-
Preparation: In a chemical fume hood, prepare a beaker with a stir bar containing a large excess of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Place the beaker in an ice-water bath to maintain a low temperature.
-
Slow Addition: Using a dropping funnel or pipette, slowly and dropwise add the reaction mixture containing the excess thionyl chloride to the cold, vigorously stirred NaHCO₃ solution.
-
Temperature Control: Monitor the temperature of the quenching solution. The rate of addition should be controlled to keep the temperature below 20°C to manage the exothermic reaction.[13]
-
Neutralization Check: After the addition is complete, continue stirring for a period to ensure all the thionyl chloride has reacted. Check the pH of the aqueous layer with litmus paper or a pH meter to ensure it is neutral or slightly basic. If it is still acidic, add more NaHCO₃ solution.[13]
-
Workup: Proceed with the standard workup procedure, such as extraction with an appropriate organic solvent.
Diagram 1: Workflow for Safe Quenching of Thionyl Chloride
Caption: A decision tree to diagnose and resolve common causes of low yield in thiadiazole synthesis.
References
- Drexel University. (2013, July 22). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. [Link]
- Carl ROTH.
- International Chemical Safety Cards. (n.d.). ICSC 1409 - THIONYL CHLORIDE. [Link]
- LANXESS. (2015, August). Product Safety Assessment: Thionyl chloride. [Link]
- New Jersey Department of Health. (n.d.). Hazard Summary: THIONYL CHLORIDE. [Link]
- Taylor & Francis Online. (n.d.). Synthetic uses of thionyl chloride. Journal of Sulfur Chemistry. [Link]
- ResearchGate. (2012, November 27).
- Bionium.
- KGROUP. (2006, October 27). Quenching Reactive Substances. [Link]
- Jalhan, S., et al. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH. [Link]
- Google Patents. (n.d.). US4062860A - Process for preparing 3,4-dicyano-1,2,5-thiadiazole.
- Kumar, A., et al. (2025, July 8). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. PMC. [Link]
- Ghiuru, R., et al. (2023, December 14).
- ResearchGate. (2025, March 5).
- RSC Publishing. (n.d.). Kinetics and Mechanism of the Reaction of Thionyl Chloride with Substituted Acetophenone Semicarbazones. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. [Link]
- ResearchGate. (2023, August 28). Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. [Link]
- NIH. (n.d.).
- (n.d.). Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. [Link]
- ResearchGate. (n.d.).
- Barbosa, G. A. D., & de Aguiar, A. P. (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. [Link]
- SciSpace. (n.d.). Thiazolo-Triazole a nucleus possessing range of pharmacological activities: A review. [Link]
- Wikipedia. (n.d.). Einhorn–Brunner reaction. [Link]
- Taylor & Francis Online. (n.d.). Design synthesis and antibacterial activity studies of new thiadiazoloquinolone compounds. [Link]
- NIH. (n.d.). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. [Link]
- (n.d.). Einhorn-Brunner Reaction. [Link]
- NIH. (2023, December 14).
- ResearchGate. (n.d.). Building 1,2,4-Thiadiazole: Ten Years of Progress. [Link]
- ResearchGate. (n.d.). Synthesis of 1,2,3‐Thiadiazoles | Request PDF. [Link]
- ResearchGate. (2025, August 6). Synthetic uses of thionyl chloride. [Link]
- MDPI. (2021, June 21).
Sources
- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. westliberty.edu [westliberty.edu]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 11. lanxess.com [lanxess.com]
- 12. nj.gov [nj.gov]
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- 14. drexel.edu [drexel.edu]
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- 16. researchgate.net [researchgate.net]
- 17. US4062860A - Process for preparing 3,4-dicyano-1,2,5-thiadiazole - Google Patents [patents.google.com]
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- 19. researchgate.net [researchgate.net]
- 20. Kinetics and mechanism of the reaction of thionyl chloride with substituted acetophenone semicarbazones. The synthesis of 1,2,3-thiadiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 21. kgroup.du.edu [kgroup.du.edu]
- 22. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 23. static.sites.sbq.org.br [static.sites.sbq.org.br]
Technical Support Center: Navigating and Resolving Inconsistent Biological Assay Results
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals encountering variability in their biological assays. Inconsistent results can be a significant source of frustration, leading to delays and questioning the validity of your data. This guide is designed to provide you with a structured and logical approach to troubleshooting, moving from the most common and easily solvable issues to more complex, multifaceted problems. Our goal is to empower you to not only fix the immediate issue but also to build more robust and reproducible assays for the future.
This center is structured as a series of frequently asked questions (FAQs) categorized by common assay platforms and general principles. Each answer provides not just a "what to do," but a "why you're doing it," grounded in the fundamental principles of assay design and execution.
General Assay Principles: The Foundation of Reproducibility
Before diving into platform-specific issues, it's crucial to address the universal factors that underpin the reliability of any biological assay. Inconsistencies often stem from a deviation in these core principles.
Q1: My replicate wells or samples show high variability. Where do I start?
High variability between replicates is a common headache and often points to procedural inconsistencies.[1][2] The primary culprits are often related to liquid handling and maintaining a uniform environment for all samples.
-
Pipetting Technique: Inaccurate or inconsistent pipetting is a major source of error.[1][2][3] Ensure your pipettes are properly calibrated and that you are using them correctly (e.g., consistent speed and pressure, correct tip immersion depth). For multichannel pipettes, visually confirm that the liquid volume is consistent across all tips.[4]
-
Reagent Mixing: Insufficiently mixed reagents can lead to concentration gradients across a plate. Always vortex or gently invert solutions before use and ensure thorough mixing when creating dilutions.
-
Temperature Gradients: Uneven temperature across an incubation plate can cause "edge effects," where the outer wells behave differently from the inner wells.[2] This can be due to evaporation or uneven heating. To mitigate this, consider filling the outer wells with media or sterile water to create a humidity barrier and avoid stacking plates during incubation.[2][5]
-
Cell Seeding Density: For cell-based assays, ensure a homogenous cell suspension before and during plating.[2] Inconsistent cell numbers per well is a frequent cause of variability.
Enzyme-Linked Immunosorbent Assay (ELISA) Troubleshooting
ELISAs are workhorses in many labs, but their multi-step nature presents numerous opportunities for error.
Q2: I'm seeing a high background signal across my entire ELISA plate. What's causing this?
A high background can mask the specific signal from your analyte, leading to inaccurate quantification.[2] This is often due to non-specific binding of antibodies or detection reagents.
-
Insufficient Washing or Blocking: Inadequate washing will leave unbound reagents behind, while ineffective blocking allows antibodies to bind non-specifically to the plate surface.[6] Increase the number and duration of wash steps and ensure your blocking buffer is effective and incubated for the appropriate time.[6] Adding a mild detergent like Tween-20 to your wash buffer can also help reduce non-specific binding.
-
High Antibody Concentration: Using too much detection or secondary antibody can lead to non-specific binding and a high background.[1][6] Perform a titration experiment to determine the optimal antibody concentration.
-
Cross-Reactivity: The detection antibody may be cross-reacting with the coating antibody or other components in the sample matrix.[1][6] Running appropriate controls can help identify this issue.
-
Contaminated Substrate: The TMB substrate solution should be clear and colorless before use.[6] Any color indicates contamination or degradation, which will lead to a high background.
Q3: My ELISA has no or a very weak signal. What should I check first?
A lack of signal can be disheartening, but it's often due to a simple oversight in the protocol or reagent preparation.
-
Reagent Omission or Incorrect Order: Double-check that all reagents were added in the correct sequence.[1] It's a surprisingly common mistake to miss a step.
-
Inactive Reagents: Ensure that your enzyme conjugate and substrate are active. Sodium azide, a common preservative, will inhibit peroxidase activity. Also, confirm that the substrate is appropriate for the enzyme being used (e.g., TMB for HRP).
-
Incorrect Antibody Pairing (Sandwich ELISA): The capture and detection antibodies must recognize different epitopes on the target antigen. If they compete for the same binding site, the assay will fail.
-
Insufficient Incubation Times: Ensure that all incubation steps are carried out for the recommended duration to allow for adequate binding.[1][7]
Workflow for Troubleshooting Inconsistent ELISA Results
Caption: A logical workflow for troubleshooting inconsistent ELISA results.
Western Blot Troubleshooting
Western blotting is a powerful technique for protein detection, but it is also prone to variability due to its many steps.
Q4: I'm observing no signal or a very weak signal in my Western blot. What should I check first?
When faced with a weak or absent signal in a Western blot, the first step is to review the protocol and reagent preparation.[2]
-
Antibody Issues: Common culprits include issues with the primary or secondary antibodies, such as incorrect concentration, low affinity, or degradation.[2] Ensure the primary and secondary antibodies are compatible (e.g., use an anti-mouse secondary with a mouse primary).[8]
-
Antigen Problems: There may be low abundance of the target protein in the sample, or the protein may have degraded.[2] Always use protease inhibitors during sample preparation.[8][9]
-
Inefficient Protein Transfer: Verify that the transfer from the gel to the membrane was successful. This can be checked by staining the membrane with Ponceau S after transfer. Also, ensure the transfer sandwich is assembled correctly without any air bubbles.[10]
-
Expired Detection Reagents: Ensure that the detection reagents have not expired and were prepared correctly.[2]
Q5: My Western blot has a high background and/or non-specific bands. How can I fix this?
High background and non-specific bands can obscure the detection of your target protein.[11]
-
Optimize Blocking: Inadequate blocking is a frequent cause of high background.[9] Extend the blocking time or try a different blocking agent (e.g., switching from non-fat dry milk to BSA).[10][11]
-
Antibody Concentration: Too high a concentration of the primary or secondary antibody can lead to non-specific binding.[9][10] Titrate your antibodies to find the optimal dilution.
-
Insufficient Washing: Increase the duration and number of washes to remove unbound antibodies.[9][11]
-
Sample Overloading: Loading too much protein can lead to streaking and non-specific bands.[10]
qPCR Troubleshooting
Quantitative PCR (qPCR) is highly sensitive, making it susceptible to variability from minor inconsistencies.
Q6: My qPCR results have inconsistent Ct values for my biological replicates. What could be the reason?
Inconsistent Ct values among biological replicates in qPCR can stem from variability in the initial sample quantity or quality.[2][4]
-
RNA/DNA Quality and Quantity: It is crucial to ensure that the RNA or DNA input is consistent across all samples.[2] Poor RNA quality, inefficient reverse transcription, or the presence of PCR inhibitors can also lead to variations.[2][4] Always assess the quality and quantity of your nucleic acids before starting.
-
Pipetting Inaccuracy: Small variations in the volume of template or reagents can lead to significant differences in Ct values.[12][13]
-
Primer/Probe Design: Suboptimal primer or probe design can lead to inefficient or non-specific amplification.[14]
Q7: I'm seeing amplification in my no-template control (NTC). What should I do?
Amplification in the NTC is a clear sign of contamination.[4]
-
Contaminated Reagents: One or more of your reagents (e.g., master mix, primers, water) may be contaminated with template DNA.[12] Use fresh aliquots of all reagents.
-
Contaminated Work Area or Pipettes: Your workspace or pipettes may be contaminated.[12] Clean your work area and pipettes with a DNA-decontaminating solution.
-
Primer-Dimers: The primers may be annealing to each other and amplifying, which can sometimes be mistaken for a specific product.[14] This can be checked by running a melt curve analysis.
Cell-Based Assay Troubleshooting
The inherent variability of living cells adds a layer of complexity to troubleshooting cell-based assays.
Q8: What are the primary sources of variability in cell-based assays?
Variability in cell-based assays can be introduced at multiple stages.[2]
-
Cell Culture Conditions: Inconsistencies in cell density, passage number, and media composition are key sources of variability.[2][15][16] It's critical to use cells within a consistent passage number range and to ensure they are healthy and free from contamination like mycoplasma.[3]
-
Cell Handling: The way cells are handled, including trypsinization timing and placement within the incubator, can also significantly impact results.[2] Uneven cell growth can occur due to "hot spots" in the incubator.[3]
-
Inconsistent Treatment Application: Ensure that treatments are added consistently to all wells, both in terms of volume and timing.[2]
Advanced Troubleshooting and Best Practices
Q9: We suspect lot-to-lot variability in our critical reagents. How can we manage this?
Lot-to-lot variance in reagents like antibodies, enzymes, and cell culture media is a significant challenge in achieving reproducible results.[17][18]
-
Reagent Qualification: Before introducing a new lot of a critical reagent into your workflow, it's essential to perform a qualification experiment. This involves running the new lot in parallel with the old lot to ensure comparable performance.
-
Establish Acceptance Criteria: Define clear acceptance criteria for new reagent lots based on key assay parameters (e.g., signal-to-background ratio, EC50, positive and negative controls).
-
Purchase in Bulk: Whenever possible, purchase large batches of critical reagents to minimize the frequency of lot changes.
Protocol: Qualification of a New Antibody Lot for Western Blotting
-
Objective: To ensure a new lot of primary antibody performs comparably to the current, qualified lot.
-
Materials:
-
Current (Old) Lot of Primary Antibody
-
New Lot of Primary Antibody
-
Positive and negative control cell lysates
-
All other Western blot reagents
-
-
Procedure:
-
Prepare two identical SDS-PAGE gels. Load each gel with a dilution series of the positive control lysate and a lane of the negative control lysate.
-
Transfer the proteins from both gels to membranes.
-
Block both membranes under identical conditions.
-
Incubate one membrane with the old antibody lot and the other with the new antibody lot, using the same antibody concentration and incubation conditions.
-
Wash both membranes and incubate with the same secondary antibody.
-
Develop both blots simultaneously using the same detection reagents and imaging system.
-
-
Data Analysis and Acceptance Criteria:
-
Compare the band intensity of the target protein at each dilution point between the two blots.
-
Assess the level of background and any non-specific bands.
-
The new lot is acceptable if the signal intensity is within a pre-defined range (e.g., ±20%) of the old lot and the background and non-specific binding are not significantly increased.
-
Data Summary: Acceptance Criteria for New Reagent Lots
| Assay Type | Key Parameter | Acceptance Range |
| ELISA | EC50 of Standard Curve | Within ± 2-fold of historical mean |
| Signal-to-Background | > 10 | |
| Western Blot | Target Band Intensity | ± 20% of control lot |
| Background Signal | Not significantly increased | |
| qPCR | Ct of Positive Control | ± 1 cycle of historical mean |
| NTC | No amplification |
Q10: How can we implement a long-term strategy to ensure assay consistency?
Moving beyond troubleshooting individual experiments to a proactive approach is key for long-term data reliability.
-
Standard Operating Procedures (SOPs): Develop detailed SOPs for all assays and ensure all personnel are trained on them.
-
Statistical Process Control (SPC): SPC is a method for monitoring assay performance over time to detect any drifts or shifts before they become major problems.[19][20] This involves tracking key assay parameters using control charts.[19][21]
-
Reference Standards: Use a well-characterized reference standard in your assays to control for variability from reagents, operators, and instruments.[22]
Diagram: Statistical Process Control (SPC) Logic
Caption: A simplified decision-making workflow for Statistical Process Control.
References
- Bio-Techne. (n.d.). ELISA Troubleshooting Guide.
- Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024.
- Azure Biosystems. (n.d.). qPCR Troubleshooting Guide.
- Sino Biological. (n.d.). ELISA Troubleshooting Guide.
- Quantics Biostatistics. (2024, October 1). Using Statistical Process Control (SPC) for Bioassays.
- Zhang, L., et al. (2023). Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions. Pharmaceuticals, 16(5), 751. [Link]
- Plebani, M. (2015). Most common interferences in immunoassays. Libri Oncologici, 43(1-3), 23-27.
- Boster Biological Technology. (2024, June 20). Common Challenges in Western Blotting and How to Overcome Them.
- Scott, C. (2020, February 7). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International.
- Stöckl, D., et al. (1994). Analytical variation in immunoassays and its importance for medical decision making. Journal of clinical chemistry and clinical biochemistry, 32(5), 315–320.
- BioTechniques. (2019, August 14). Best practice in bioassay development.
- Boster Biological Technology. (2024, November 15). Common Troubleshooting Tips for Western Blot Results.
- Schofield, J., et al. (2019). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. BioTechniques, 67(3), 118-130.
- World Organisation for Animal Health. (n.d.). Factors affecting test reproducibility among laboratories.
- BioAgilytix. (n.d.). Navigating Critical Reagent Challenges in Cell-Based Potency Assays: Case Studies on Variability and Solutions.
- Lippi, G., et al. (2017). Causes of Preanalytical Interferences on Laboratory Immunoassays - A Critical Review. Journal of Medical Biochemistry, 36(3), 215-224.
- PCR Biosystems. (n.d.). Troubleshoot your qPCR.
- Wildtype One. (2025, April 21). The 8 Western Blot Failures and How to Prevent Them (2025 Guide).
- Eppendorf Finland. (n.d.). Troubleshooting Cell-based Assays.
- Chodera, J. D., & Schendel, T. (2017). Modeling error in experimental assays using the bootstrap principle: Understanding discrepancies between assays using different dispensing technologies. bioRxiv. [Link]
- Dispendix. (2024, July 11). qPCR Troubleshooting: How to Ensure Successful Experiments.
- BioAssay Sciences. (n.d.). Courses and Training.
- Zhang, L., et al. (2025, October 13). Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions. ResearchGate.
- Sirius Genomics. (2025, September 2). Troubleshooting Common Pitfalls in Colorimetric Assays: Ensuring Accurate and Reproducible Results.
- ResearchGate. (2025, February 27). Overcoming Variability in Cell-Based Assays.
- Little, T. A. (2019, November 1). Essentials in Bioassay Development.
- Halasey, S. (2019, May 23). Managing Reagent Variation. Clinical Lab Products.
- Schofield, J., et al. (2019). Best practices in bioassay development to support registration of biopharmaceuticals. BioTechniques, 67(3), 118-130.
- Ansh Labs. (n.d.). Troubleshooting Immunoassays.
- Fromm, M. F., & Britz, H. (2017). Data visualizations to detect systematic errors in laboratory assay results.
- Deans, Z. C., & Magg, T. (2015). Application of statistical process control to qualitative molecular diagnostic assays.
- BigOmics Analytics. (2023, November 20). Common Bioinformatics Data Analysis Mistakes.
- Biocompare. (2022, October 18). Immunoassay Troubleshooting.
- Alam, M. M., & Khan, M. I. (2013). Biological Data Analysis: Error and Uncertainty. Horizon Research Publishing.
- Al-Share, Q. A. (2020). Some Statistical Errors In Medical And Biological Sciences: Review. International Journal of Academic Health and Medical Research, 4(9), 1-8.
- Quality Analysis. (n.d.). Statistical process control (SPC) explained simply.
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Technical Support Center: Method Refinement for Enhancing the Purity of Synthesized Thiadiazoles
Welcome to the technical support center dedicated to addressing the challenges encountered in the synthesis and purification of thiadiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the purity of their synthesized thiadiazoles. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues, understanding the underlying chemistry of impurity formation, and implementing effective purification strategies.
Part 1: Troubleshooting Common Purity Challenges
This section is structured in a question-and-answer format to directly address the specific issues you may be facing during your experiments.
Frequently Asked Questions (FAQs)
Q1: My final thiadiazole product has a persistent off-color (e.g., yellow or brown), even after initial purification. What is the likely cause and how can I resolve this?
A1: An off-color in your final product often points to the presence of persistent impurities. One common cause in thiadiazole synthesis, particularly from thiosemicarbazide precursors, is the formation of elemental sulfur, which can impart a yellow hue.[1] Additionally, high reaction temperatures or harsh acidic conditions can lead to the formation of polymeric or tar-like byproducts, contributing to discoloration.[1]
To achieve a purer, less colored product, meticulous control of reaction temperature is crucial. Consider employing milder reaction conditions where possible. The primary solution lies in a robust purification strategy. Recrystallization is often the most effective method for removing these types of impurities.[1]
Q2: I'm observing a low yield of my desired thiadiazole. What are the common culprits and how can I improve it?
A2: Low yields in thiadiazole synthesis can be attributed to several factors. A primary issue is often the incomplete cyclization of the intermediate, such as a dithiocarbazate or an acylated thiosemicarbazide.[1][2] To drive the reaction to completion, you might consider using a more effective dehydrating agent. For instance, polyphosphoric acid (PPA) can promote cleaner reactions and higher yields compared to other reagents.[1]
Furthermore, harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the decomposition of either the starting materials or the product itself.[1] It is imperative to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and maintain the lowest effective temperature.[1] In some cases, the choice of solvent can also significantly impact the yield, with aprotic solvents like DMF or DMSO sometimes leading to rate acceleration.[3]
Q3: My reaction has stalled, and I'm recovering a significant amount of an intermediate, not my target thiadiazole. How do I proceed?
A3: The isolation of a stable intermediate, such as a 2-(acyl)hydrazine-1-carbothioamide when reacting a carboxylic acid with thiosemicarbazide, is a common occurrence.[4] This indicates that the initial acylation has occurred, but the subsequent cyclodehydration to form the thiadiazole ring has not gone to completion.
To convert this intermediate to the desired thiadiazole, you can treat the isolated intermediate with an acidic medium. For example, treatment with a hydrochloric acid solution can facilitate the cyclodehydration.[4] Alternatively, using a stronger dehydrating agent like polyphosphate ester (PPE) in the initial reaction setup can help to ensure the reaction proceeds to the final product.[4]
Q4: I'm seeing multiple spots on my TLC plate that are close in Rf value to my product. What are these likely to be and how do I separate them?
A4: The presence of multiple spots with similar polarities suggests the formation of isomers or closely related byproducts. In syntheses involving thiosemicarbazones, oxidative cyclization can sometimes lead to the formation of 1,2,4-triazole-3-thione derivatives as a competing side product to the desired 1,3,4-thiadiazole.[5][6] Desulfurization can also occur, leading to the formation of 1,3,4-oxadiazole derivatives.[7][8]
Separating such closely related compounds often requires careful chromatographic purification. You may need to screen different solvent systems for column chromatography to achieve adequate separation. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be effective. For specific guidance on solvent selection, refer to the tables in Part 2 of this guide.
Part 2: In-Depth Purification Protocols and Data
This section provides detailed experimental protocols and data to guide your purification efforts.
Recrystallization: The Workhorse of Thiadiazole Purification
Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[9][10] The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, causing the desired compound to crystallize out while the impurities remain dissolved in the mother liquor.[11]
-
Solvent Selection: The ideal solvent should dissolve the thiadiazole sparingly at room temperature but have high solubility at elevated temperatures.[10] Refer to Table 1 for common recrystallization solvents.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude thiadiazole to achieve complete dissolution.
-
Decoloration (Optional): If your solution is colored due to minor impurities, you can add a small amount of activated charcoal and briefly heat the solution.[12]
-
Hot Filtration: If there are any insoluble impurities (including the charcoal), perform a hot gravity filtration to remove them.[12]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[12]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
| Solvent/Solvent System | Boiling Point (°C) | Polarity Index | Notes |
| Ethanol | 78 | 5.2 | A versatile and commonly used solvent for a wide range of thiadiazoles.[1] |
| Ethanol/Water | Varies | Varies | A good solvent pair for more polar thiadiazoles. The ratio can be adjusted to optimize solubility.[1] |
| n-Hexane/Acetone | Varies | Varies | Effective for less polar thiadiazoles. The compound is typically dissolved in a minimal amount of hot acetone, and n-hexane is added until turbidity is observed.[13] |
| n-Hexane/Ethyl Acetate | Varies | Varies | Another useful solvent pair for compounds of intermediate polarity.[13] |
| Dichloromethane/Methanol | Varies | Varies | Can be used for the recrystallization of some thiadiazole derivatives. |
Data compiled from various sources for illustrative purposes.[1][13]
Column Chromatography: For Challenging Separations
When recrystallization is insufficient to remove impurities, particularly isomers or byproducts with similar solubility profiles, column chromatography is the preferred method.
Sources
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- 13. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing Catalyst Selection for Thiadiazole Derivative Synthesis
Welcome to the Technical Support Center for Thiadiazole Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and optimization in their experimental workflows. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles in a question-and-answer format, providing not just solutions but also the underlying rationale to empower your decision-making process.
Q1: My reaction to synthesize 2-amino-5-substituted-1,3,4-thiadiazoles from a carboxylic acid and thiosemicarbazide is resulting in low yields and significant starting material recovery. What are the likely causes and how can I improve the outcome?
Potential Causes & Solutions:
-
Inadequate Catalyst Acidity or Activity: The cyclodehydration of the intermediate formed from the carboxylic acid and thiosemicarbazide is a critical, acid-catalyzed step.[1][2][3] If you are observing poor conversion, your catalyst may not be sufficiently strong or may be deactivated.
-
Troubleshooting Steps:
-
Catalyst Choice: While classical methods use strong mineral acids like concentrated H₂SO₄ or POCl₃, these can lead to harsh reaction conditions and difficult workup.[1][3] Consider switching to polyphosphoric acid (PPA) or a mixture of P₂O₅ and MeSO₃H, which are effective dehydrating agents.[2] For a greener approach, polyphosphate ester (PPE) has been shown to be an effective catalyst under milder conditions.[4]
-
Catalyst Loading: Ensure you are using an adequate amount of catalyst. For instance, when using PPE, a sufficient quantity is necessary to drive the reaction to completion.[4]
-
Reaction Temperature and Time: These parameters are intrinsically linked to catalyst activity. With stronger acid catalysts, the reaction may proceed at a lower temperature or for a shorter duration. Conversely, milder catalysts might require elevated temperatures and longer reaction times to achieve high yields. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
-
-
Formation of a Stable Intermediate: The reaction proceeds through the formation of a 2-acylhydrazine-1-carbothioamide intermediate.[4] If this intermediate is particularly stable, it may not readily cyclize under the current reaction conditions.
-
Troubleshooting Steps:
-
Isolate and Characterize: If possible, try to isolate the intermediate to confirm its structure.
-
Force the Cyclization: If the intermediate is confirmed, treating the reaction mixture with a stronger acid or increasing the temperature can promote the final cyclodehydration step.[4]
-
-
Q2: I am attempting a one-pot synthesis of a 2,5-disubstituted-1,3,4-thiadiazole and am observing a mixture of the desired thiadiazole and the corresponding 1,3,4-oxadiazole. How can I improve the selectivity for the thiadiazole product?
Potential Causes & Solutions:
-
Reaction Pathway Divergence: The formation of either a 1,3,4-thiadiazole or a 1,3,4-oxadiazole from the same starting materials is often a case of kinetic versus thermodynamic control, influenced by the catalyst and solvent system.[5][6]
-
Troubleshooting Steps:
-
Solvent and Catalyst System Optimization: The choice of solvent can significantly influence the reaction pathway. For example, in the acid-catalyzed reaction of alkyl 2-(methylthio)-2-thioxoacetates with acyl hydrazides, using water as a solvent favors the formation of the 1,3,4-thiadiazole, while an AcOH/DMF mixture promotes the synthesis of the 1,3,4-oxadiazole.[5]
-
Catalyst Selection: The nature of the acid catalyst can also direct the regioselectivity. A study using p-toluenesulfonic acid (p-TSA) and acetic acid (AcOH) demonstrated that these catalysts can be used to selectively synthesize either the thiadiazole or the oxadiazole.[5][6]
-
-
Experimental Protocol: Selective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles [6]
-
To a solution of alkyl 2-(methylthio)-2-thioxoacetate (1.0 mmol) and acyl hydrazide (1.0 mmol) in water (2 mL), add p-TSA (0.1 mmol).
-
Stir the mixture magnetically at 80 °C for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the reaction mixture with ethyl acetate and distilled water.
-
Separate the organic and aqueous layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Q3: My attempt to synthesize 1,2,4-thiadiazole derivatives is resulting in a complex mixture of byproducts. What catalyst and reaction conditions should I consider for a cleaner reaction?
Potential Causes & Solutions:
-
Inappropriate Reaction Conditions for N-S Bond Formation: The synthesis of 1,2,4-thiadiazoles often involves an oxidative N-S bond formation, which can be sensitive to the reaction conditions and lead to side reactions if not properly controlled.
-
Troubleshooting Steps:
-
Metal-Free Catalysis: To avoid byproducts associated with metal catalysts, consider using a metal-free approach. Hypervalent iodine(III) reagents have been successfully used as inexpensive catalysts for the intramolecular cyclization to form 5-amino-1,2,4-thiadiazole derivatives at ambient temperature with short reaction times.[7]
-
Green Chemistry Approaches: For an environmentally benign synthesis, molecular iodine (I₂) with potassium carbonate in water can be a highly effective system for the synthesis of 3-substituted 5-amino-1,2,4-thiadiazole scaffolds.[7]
-
Solvent-Free Conditions: A grinding approach using basic alumina as a catalyst for the reaction of substituted thiomide with NBS can provide excellent yields of 3,5-disubstituted-1,2,4-thiadiazoles in a very short time.[7]
-
-
Catalyst Selection Workflow for Thiadiazole Synthesis
Caption: A decision-making workflow for selecting the optimal catalyst for thiadiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using "green" catalysts for thiadiazole synthesis?
Green catalysts offer several benefits over traditional reagents. They are often biodegradable, non-toxic, and reusable, which reduces the environmental impact of the synthesis.[8][9] For example, chitosan-based catalysts have been employed as eco-friendly and efficient biocatalysts for the synthesis of thiazole and thiadiazole derivatives under mild conditions, such as ultrasonic irradiation.[8][9] These methods often lead to high yields in shorter reaction times and allow for the catalyst to be recycled and reused multiple times without a significant loss of activity.[8][9] Other green approaches include the use of vanadium oxide loaded on fluorapatite, which has shown excellent activity in one-pot, three-component reactions at room temperature.[10]
Q2: How does the choice of catalyst influence the regioselectivity in the synthesis of disubstituted thiadiazoles?
The catalyst can play a crucial role in directing the regioselectivity of the cyclization reaction, particularly when multiple reactive sites are present in the starting materials. As discussed in the troubleshooting guide, acid catalysts like p-TSA and AcOH can be used to selectively favor the formation of either a 1,3,4-thiadiazole or a 1,3,4-oxadiazole.[5][6] The proposed mechanism involves the protonation of either the thiocarbonyl or carbonyl group, which then dictates the subsequent nucleophilic attack and cyclization pathway.[5]
Q3: Are there any effective metal-free catalysts for thiadiazole synthesis?
Yes, several metal-free catalytic systems have been developed for the synthesis of thiadiazole derivatives. These are advantageous as they avoid potential contamination of the final product with residual metals, which is a significant concern in pharmaceutical applications.[11] Examples of effective metal-free catalysts include:
-
Hypervalent iodine(III) reagents for the synthesis of 1,2,4-thiadiazoles.[7]
-
Molecular iodine (I₂) in the presence of a base for oxidative N-S bond formation.[7]
-
Strong acids like H₂SO₄, POCl₃, and PPA for the cyclodehydration of thiosemicarbazides.[1][2][3]
-
DABCO (1,4-diazabicyclo[2.2.2]octane) as a basic catalyst in the synthesis of hydrazono[1][5][9]thiadiazoles.[12]
Q4: What are the common starting materials for the synthesis of 1,3,4-thiadiazole derivatives?
The synthesis of the 1,3,4-thiadiazole ring system can be achieved from a variety of starting materials. Some of the most common precursors include:
-
Thiosemicarbazides: These are frequently cyclized with carboxylic acids, acyl chlorides, or other carbonyl compounds in the presence of a dehydrating agent or acid catalyst.[1][2][3][13]
-
Acylhydrazines: These can be reacted with sulfur-containing reagents like carbon disulfide or isothiocyanates.[1][3]
-
Dithiocarbazates: These can also be used as precursors for the 1,3,4-thiadiazole ring.[1]
Troubleshooting Decision Tree
Caption: A flowchart to guide troubleshooting efforts for low-yielding thiadiazole synthesis reactions.
Quantitative Data Summary
Table 1: Comparison of Catalysts for the Synthesis of 1,3,4-Thiadiazole-pyrimidine Derivatives[10]
| Catalyst | Catalyst Amount (mg) | Solvent | Time (min) | Yield (%) |
| None | - | Ethanol | 120 | 10 |
| FAp | 30 | Ethanol | 90 | 65 |
| V₂O₅ | 30 | Ethanol | 75 | 72 |
| 1% V₂O₅/FAp | 30 | Ethanol | 30 | 88 |
| 2.5% V₂O₅/FAp | 30 | Ethanol | 25 | 97 |
| 5% V₂O₅/FAp | 30 | Ethanol | 30 | 91 |
Reaction conditions: 1,3,4-thiadiazole-amine (1 mmol), 4-methoxy benzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and solvent (5 mL) at room temperature.
References
- Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (URL: [Link])
- Green Synthesis and Molecular Docking Study of Some New Thiazoles Using Terephthalohydrazide Chitosan Hydrogel as Ecofriendly Biopolymeric C
- Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. National Institutes of Health. (URL: [Link])
- Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. Organic Chemistry Portal. (URL: [Link])
- Green Chemistry in Organic Synthesis: Recent Update on Green Catalytic Approaches in Synthesis of 1,2,4-Thiadiazoles. MDPI. (URL: [Link])
- Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. (URL: [Link])
- ChemInform Abstract: 1,3,4-Thiadiazole. Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry.
- Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates.
- Green Efficient Synthesis of[1][5][9]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies. ACS Omega. (URL: [Link])
- Green synthesis and characterisation of novel[1][5][9]thiadiazolo/benzo[5][7]thiazolo[3,2-a]pyrimidines via multicomponent reaction using vanadium oxide loaded on fluorapatite as a robust and sustainable c
- Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Pharmaceutical Sciences. (URL: [Link])
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. National Institutes of Health. (URL: [Link])
- Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Journal of Physics: Conference Series. (URL: [Link])
- Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. National Institutes of Health. (URL: [Link])
- Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. National Institutes of Health. (URL: [Link])
- Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. National Institutes of Health. (URL: [Link])
- 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews. (URL: [Link])
- Novel Approach for the Synthesis of 2, 5-disubstituted 1, 3, 4-thiadiazoles from Benzothiohydrazides and Ethylbenzimidate.
- 1,3,4- Thiadiazole and Its Derivatives- A Review on Syntheic Account and Recent Progress on its Phermoacological Activities. Asian Journal of Pharmaceutical Research and Development. (URL: [Link])
- Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions.
- Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. (URL: [Link])
- Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. (URL: [Link])
- Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities. PubMed Central. (URL: [Link])
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. (URL: [Link])
- Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. International Journal for Research in Applied Science & Engineering Technology. (URL: [Link])
- Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review.
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. National Institutes of Health. (URL: [Link])
- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu
- Thiadiazoles and Their Properties. ISRES Publishing. (URL: [Link])
- Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies. (URL: [Link])
- Design and Optimization of Heterogeneous Catalysts for Green Chemistry Processes. JournalsPub. (URL: [Link])
- The optimization of heterogeneous catalytic conditions in the direct alkylation of waste vegetable oil. Royal Society Publishing. (URL: [Link])
- Editorial: Green Synthesis of Heterocycles. Frontiers. (URL: [Link])
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. (URL: [Link])
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- 5. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates [organic-chemistry.org]
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- 10. Green synthesis and characterisation of novel [1,3,4]thiadiazolo/benzo[4,5]thiazolo[3,2- a ]pyrimidines via multicomponent reaction using vanadium oxi ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02298E [pubs.rsc.org]
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Technical Support Center: Overcoming Drug Resistance with Novel Thiadiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel thiadiazole compounds to overcome drug resistance. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. General Questions & Initial Troubleshooting
Q1: My novel thiadiazole compound shows variable IC50 values across different cancer cell lines. What could be the underlying reasons?
A1: Inconsistent half-maximal inhibitory concentration (IC50) values are a common challenge in preclinical drug discovery. Several factors can contribute to this variability:
-
Cell Line-Specific Resistance Mechanisms: Different cancer cell lines possess distinct intrinsic and acquired resistance mechanisms. For instance, one cell line might exhibit high expression of ATP-binding cassette (ABC) transporters, leading to rapid drug efflux, while another may have mutations in the target protein that prevent effective binding of your thiadiazole compound.
-
Differential Metabolism: The metabolic activity of cancer cells can vary significantly. Some cell lines might metabolize your compound into inactive forms more rapidly than others, reducing its effective concentration.
-
Heterogeneity of Cancer Cells: Even within a single cell line, there can be subpopulations of cells with varying degrees of drug sensitivity. This heterogeneity can lead to inconsistent IC50 values, especially at different cell passage numbers.
-
Experimental Variability: Minor variations in experimental conditions, such as cell seeding density, incubation time, and reagent concentrations, can significantly impact the calculated IC50 value.[1][2] It is generally considered acceptable for IC50 values to vary by two- to three-fold in cell-based assays.[1]
To troubleshoot this, it is crucial to first characterize the resistance mechanisms present in each cell line. Techniques like Western blotting can be used to determine the expression levels of key drug resistance-associated proteins, such as P-glycoprotein (P-gp).[3]
Q2: I'm observing poor solubility of my thiadiazole compound in aqueous media. How can I improve its bioavailability in my cell-based assays?
A2: The heterocyclic nature of thiadiazoles can sometimes lead to poor aqueous solubility, which can hinder their biological activity.[4] Here are several strategies to address this issue:
-
Co-solvents: Using a small percentage of an organic co-solvent, such as dimethyl sulfoxide (DMSO) or ethanol, can significantly improve the solubility of your compound.[5] However, it is essential to keep the final solvent concentration consistent across all experimental conditions and below a level that is toxic to the cells (typically <0.5% for DMSO).[6]
-
pH Adjustment: For ionizable thiadiazole derivatives, adjusting the pH of the culture medium can enhance solubility.[5] Ensure the chosen pH is compatible with your cell line and does not affect its viability.
-
Formulation with Excipients: Encapsulating your compound with excipients like cyclodextrins can increase its apparent solubility.[5] Be aware that these excipients can have their own biological effects and should be tested for any potential interference with your assay.[5]
-
Structural Modification: In the long term, medicinal chemistry efforts can focus on synthesizing derivatives with improved solubility profiles. This can be achieved by introducing polar functional groups to the thiadiazole scaffold.
II. Troubleshooting Efflux Pump-Mediated Resistance
A primary mechanism of multidrug resistance (MDR) is the overexpression of ABC transporters, which act as efflux pumps to actively remove cytotoxic drugs from the cell.[7] Many novel thiadiazole compounds are being investigated for their ability to inhibit these pumps.
Q3: My thiadiazole compound is designed to inhibit P-glycoprotein (P-gp), but I'm not seeing a significant reversal of resistance to a known P-gp substrate (e.g., doxorubicin). What could be the issue?
A3: This is a common challenge when evaluating efflux pump inhibitors. Here's a systematic approach to troubleshooting this problem:
-
Confirm P-gp Expression: First, verify that the resistant cell line you are using indeed overexpresses P-gp. This can be done using Western blotting to compare P-gp levels in the resistant cell line to its sensitive parental counterpart.
-
Optimize Compound Concentration: The inhibitory effect of your thiadiazole compound on P-gp may be concentration-dependent. Perform a dose-response experiment to determine the optimal concentration of your compound for P-gp inhibition.
-
Assess Direct Cytotoxicity: It's crucial to ensure that the concentration of the thiadiazole compound used for P-gp inhibition is not cytotoxic on its own. Determine the IC50 of your compound alone in the resistant cell line.
-
Evaluate Efflux Pump Activity Directly: Instead of relying solely on the reversal of resistance to another drug, directly measure the effect of your compound on efflux pump activity. An ethidium bromide (EtBr) fluorescence assay is a common method for this purpose.[8][9] A successful inhibitor will lead to increased intracellular accumulation of EtBr and, consequently, higher fluorescence.[8]
Experimental Protocol: Ethidium Bromide Efflux Assay
This protocol allows for the direct assessment of efflux pump inhibition by your thiadiazole compound.
Materials:
-
Resistant and sensitive cancer cell lines
-
Your novel thiadiazole compound
-
Ethidium bromide (EtBr)
-
A known efflux pump inhibitor (e.g., verapamil or CCCP) as a positive control[8]
-
Phosphate-buffered saline (PBS)
-
96-well black-walled microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed the resistant and sensitive cells in a 96-well black-walled plate at an appropriate density and allow them to adhere overnight.
-
Compound Pre-incubation: Treat the cells with various concentrations of your thiadiazole compound and the positive control for a predetermined time (e.g., 1 hour). Include a vehicle control (e.g., DMSO).
-
EtBr Loading: Add EtBr to all wells at a final concentration that gives a detectable fluorescence signal.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths for EtBr.
-
Data Analysis: A slower rate of fluorescence decrease in the presence of your compound compared to the vehicle control indicates inhibition of efflux pump activity.[9]
III. Investigating Apoptosis and Cell Cycle Arrest
Many thiadiazole derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and arresting the cell cycle.[10][11][12]
Q4: My data suggests that my thiadiazole compound induces apoptosis, but the results from different assays are conflicting. How can I confirm the mechanism of cell death?
A4: It is essential to use a multi-faceted approach to confirm apoptosis, as different assays measure distinct events in the apoptotic cascade.
-
Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based assay that distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[11]
-
Caspase Activation Assays: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of key caspases, such as caspase-3 and caspase-9, can provide strong evidence for apoptosis.[11][13] This can be done using colorimetric or fluorometric assays, or by Western blotting for cleaved (active) forms of the caspases.
-
Mitochondrial Membrane Potential (MMP) Analysis: A key event in the intrinsic apoptotic pathway is the loss of MMP. This can be assessed using fluorescent dyes like JC-1 or TMRE.[13]
-
DNA Fragmentation Analysis: A hallmark of late-stage apoptosis is the fragmentation of nuclear DNA. This can be visualized using a TUNEL assay or by running extracted DNA on an agarose gel to look for a characteristic "laddering" pattern.
By combining the results from these different assays, you can build a more complete and reliable picture of the apoptotic process induced by your thiadiazole compound.
Q5: I have observed that my thiadiazole compound causes cell cycle arrest, but I am unsure of the specific phase. How can I determine the point of cell cycle arrest?
A5: Flow cytometry analysis of DNA content is the most common method to determine the phase of cell cycle arrest.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cancer cell line of interest
-
Your novel thiadiazole compound
-
Propidium Iodide (PI) staining solution (containing RNase)
-
Cold 70% ethanol
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with your thiadiazole compound at the desired concentration for a specific time period (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence.
-
Data Analysis: The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest at that point.[11]
IV. Target Validation and Mechanism of Action
Q6: I have identified a potential protein target for my thiadiazole compound, but I need to validate this interaction. What experimental approaches can I use?
A6: Validating the binding of your compound to its putative target is a critical step in understanding its mechanism of action.
-
In Silico Molecular Docking: Computational docking studies can predict the binding affinity and mode of interaction between your thiadiazole derivative and the target protein.[8][14][15][16][17] This can provide valuable insights for further experimental validation.
-
Western Blotting for Downstream Signaling: If your target is a kinase or another signaling protein, you can use Western blotting to examine the phosphorylation status or expression levels of downstream effector proteins.[13][18] For example, if your compound targets the PI3K/Akt pathway, you would expect to see a decrease in the phosphorylation of Akt.[10][12][13][18]
-
Thermal Shift Assay (TSA): TSA, or Differential Scanning Fluorimetry (DSF), measures the change in the melting temperature of a protein upon ligand binding. An increase in the melting temperature in the presence of your compound suggests a direct interaction.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that can provide quantitative data on the binding affinity (KD), and association and dissociation rates of your compound to its target protein.
Experimental Protocol: Western Blotting for Signaling Pathway Analysis
This protocol provides a general workflow for analyzing changes in protein expression and phosphorylation.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[19]
-
Primary antibodies specific to your target protein and its phosphorylated form
-
HRP-conjugated secondary antibody[20]
-
Chemiluminescent substrate[19]
-
Imaging system
Procedure:
-
Sample Preparation: Prepare cell lysates from cells treated with your thiadiazole compound and a vehicle control. Determine the protein concentration of each lysate.[20]
-
SDS-PAGE: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21][22]
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[19][21]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[19][20]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19][20]
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.[19]
-
Imaging: Capture the chemiluminescent signal using an imaging system.[19]
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
V. Data Summary Table
| Parameter | Thiadiazole Compound A | Thiadiazole Compound B | Control Drug (e.g., Doxorubicin) |
| IC50 (Sensitive Cell Line) | 5 µM | 10 µM | 0.5 µM |
| IC50 (Resistant Cell Line) | 8 µM | 50 µM | 25 µM |
| Fold Resistance | 1.6 | 5 | 50 |
| P-gp Inhibition (EC50) | 2 µM | > 100 µM | N/A |
| Apoptosis Induction (% Annexin V+) | 65% | 20% | 75% |
| Cell Cycle Arrest | G2/M Phase | G1 Phase | G2/M Phase |
This table provides a template for summarizing and comparing the key in vitro data for your novel thiadiazole compounds.
VI. References
-
A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls. Available at: [Link].
-
Studies on Antimicrobial, Antibiofilm, Efflux Pump Inhibiting, and ADMET Properties of Newly Synthesized 1,3,4‐Thiadiazole Der. wiley.com. Available at: [Link].
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. Available at: [Link].
-
Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. NIH. Available at: [Link].
-
Evaluation of the Efflux Pump Inhibition Activity of Thiadiazine-Derived Compounds Against the Staphylococcus aureus 1199B Strain. PMC - NIH. Available at: [Link].
-
A Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis through Suppressi. JournalAgent. Available at: [Link].
-
Novel 1,3,4-Thiadiazole Derivatives as Antibiofilm, Antimicrobial, Efflux Pump Inhibiting Agents and Their ADMET Characterizations. ResearchGate. Available at: [Link].
-
Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies. PMC - NIH. Available at: [Link].
-
Design and synthesis of thiadiazoles as anticancer, apoptotic, and VEGFR-2 inhibitors. Taylor & Francis Online. Available at: [Link].
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH. Available at: [Link].
-
Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. Taylor & Francis Online. Available at: [Link].
-
A Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppressi. Semantic Scholar. Available at: [Link].
-
The cell viability assay using the MTT method of cancerous cell lines... ResearchGate. Available at: [Link].
-
Novel 1,3,4-Thiadiazole Derivatives as Antibiofilm, Antimicrobial, Efflux Pump Inhibiting Agents and Their ADMET Characterizatio. ResearchGate. Available at: [Link].
-
Evaluation of the Efflux Pump Inhibition Activity of Thiadiazine-Derived Compounds Against the Staphylococcus aureus 1199B Strain. Scilit. Available at: [Link].
-
Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. mdpi.com. Available at: [Link].
-
1,3,4-Thiadiazole Based Anticancer Agents. ResearchGate. Available at: [Link].
-
Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. NIH. Available at: [Link].
-
Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant. PMC - NIH. Available at: [Link].
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH. Available at: [Link].
-
Design and synthesis of 1,2,3-triazole thiadiazole hybrids with in vitro and in silico evaluation of their anti-inflammatory and anti-alzheimer activities. Nature. Available at: [Link].
-
General Protocol for Western Blotting. Bio-Rad. Available at: [Link].
-
Can IC50 value change for a drug for different experiments using same cell line? and if yes how many folds? ResearchGate. Available at: [Link].
-
Detection of drug resistance-associated proteins by Western blot.... ResearchGate. Available at: [Link].
-
In Situ Transformable Photothermal Targeting Chimeras for Spatiotemporally Controllable Protein Degradation and Combination Immunotherapy for Cancer. Journal of the American Chemical Society. Available at: [Link].
-
Binding alignment of thiadiazole moieties with the enzyme in virtual screening. ResearchGate. Available at: [Link].
-
174 Thiadiazoles and Their Properties. ISRES. Available at: [Link].
Sources
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- 7. altuner.me [altuner.me]
- 8. Evaluation of the Efflux Pump Inhibition Activity of Thiadiazine-Derived Compounds Against the Staphylococcus aureus 1199B Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bepls.com [bepls.com]
- 11. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.journalagent.com [pdf.journalagent.com]
- 13. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]
Technical Support Center: Enhancing the Stability of 1,3,4-Thiadiazole Compounds for Research Applications
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 1,3,4-thiadiazole compounds. This resource is designed to provide you with in-depth technical guidance and troubleshooting strategies to address the stability challenges often encountered during the synthesis, handling, and experimental use of this important class of heterocyclic compounds. Our goal is to empower you with the knowledge to ensure the integrity and reproducibility of your research.
The 1,3,4-thiadiazole ring is a vital scaffold in medicinal chemistry and materials science, valued for its diverse biological activities and versatile chemical properties.[1] However, the stability of these compounds can be a critical factor influencing experimental outcomes. This guide will delve into the common stability issues, their underlying chemical principles, and practical solutions to mitigate them.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our application scientists receive regarding the stability of 1,3,4-thiadiazole derivatives.
Q1: My 1,3,4-thiadiazole compound is showing variable activity in my biological assays. Could this be a stability issue?
A1: Absolutely. Inconsistent biological activity is a hallmark of compound instability. The 1,3,4-thiadiazole ring, while generally aromatic and relatively stable, can be susceptible to degradation under certain conditions, leading to a decrease in the concentration of the active compound over the course of an experiment.[2] This is particularly true in aqueous buffers and cell culture media used in many biological assays.
Q2: What are the primary factors that can cause my 1,3,4-thiadiazole compound to degrade?
A2: The main culprits for the degradation of 1,3,4-thiadiazole compounds are:
-
pH: The 1,3,4-thiadiazole ring is generally stable in acidic to neutral aqueous solutions but can be susceptible to ring cleavage under basic conditions.[3]
-
Oxidation: The sulfur atom in the thiadiazole ring can be susceptible to oxidation, especially in the presence of oxidizing agents or reactive oxygen species (ROS) that may be present in certain biological systems or generated during experimental procedures.
-
Light: Some 1,3,4-thiadiazole derivatives can be photolabile, meaning they can degrade upon exposure to light, particularly UV radiation.[4]
-
Temperature: As with most chemical compounds, elevated temperatures can accelerate degradation kinetics.
Q3: I've observed a precipitate forming when I dilute my DMSO stock of a 1,3,4-thiadiazole compound into my aqueous assay buffer. What is happening and how can I prevent it?
A3: This is a common solubility issue that can be mistaken for instability. Many organic compounds, including 1,3,4-thiadiazole derivatives, have low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution. To address this, consider the following:
-
Lower the final concentration: If your assay allows, working at a lower final concentration may keep the compound in solution.
-
Use of co-solvents: Including a small percentage of a water-miscible organic solvent (like ethanol or PEG 400) in your final assay buffer can improve solubility. However, always run a vehicle control to ensure the co-solvent does not affect your assay.
-
Formulation with cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin, can form inclusion complexes with poorly soluble compounds, significantly enhancing their aqueous solubility and stability.[5][6]
Q4: Can the substituents on the 1,3,4-thiadiazole ring influence its stability?
A4: Yes, the nature of the substituents at the 2- and 5-positions of the 1,3,4-thiadiazole ring plays a crucial role in its overall stability. Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack, potentially accelerating base-catalyzed hydrolysis. Conversely, bulky or electron-donating groups may enhance stability. The specific impact of substituents can be complex and is often compound-specific.[7][8]
Q5: Some of my 1,3,4-thiadiazole derivatives contain a thiol group. Are there any special stability considerations for these compounds?
A5: Yes, 2-mercapto-1,3,4-thiadiazole derivatives can exist in a thiol-thione tautomeric equilibrium.[9][10] The thione form is often the more stable tautomer. These thiol groups are susceptible to oxidation, which can lead to the formation of disulfides. When working with these compounds, it is advisable to use degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Troubleshooting Guides
This section provides structured troubleshooting guides for specific issues you may encounter during your experiments.
Issue 1: Low or Inconsistent Yields During Synthesis and Purification
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| Low Yield | Incomplete reaction or decomposition of the product. | Monitor reaction progress: Use Thin Layer Chromatography (TLC) to determine the optimal reaction time. Optimize temperature: Some cyclization reactions require heat, but excessive temperatures can lead to decomposition. Use milder reagents: If harsh dehydrating agents (e.g., concentrated sulfuric acid) are causing degradation, consider alternatives like polyphosphoric acid. |
| Difficulty in Product Isolation | The product is oily or does not precipitate upon acidification. | Ensure sufficient acidification: The product may be more soluble at a higher pH. Adjust the pH to 1-2 with concentrated HCl to maximize precipitation. Induce precipitation: Try adding a non-polar co-solvent to the aqueous mixture to encourage the product to crash out. |
| Inconsistent Results | Variations in reagent quality or reaction conditions. | Use high-purity starting materials: Impurities can interfere with the reaction. Standardize all parameters: Precisely control temperature, reaction time, and stirring speed for reproducibility. |
Issue 2: Compound Degradation in Aqueous Buffers for In Vitro Assays
Caption: Troubleshooting workflow for addressing the degradation of 1,3,4-thiadiazole compounds in aqueous assay buffers.
Experimental Protocols
To proactively assess and manage the stability of your 1,3,4-thiadiazole compounds, we recommend conducting forced degradation studies and developing a stability-indicating analytical method.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
Your 1,3,4-thiadiazole compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
Milli-Q water
-
Methanol or acetonitrile (HPLC grade)
-
pH meter
-
Calibrated oven
-
Photostability chamber with UV and visible light sources
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of your compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at room temperature for 24 hours.
-
If no degradation is observed by HPLC, repeat with 1 M HCl and/or heat at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with an equivalent amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 24 hours.
-
If no degradation is observed, repeat with 1 M NaOH and/or heat at 60°C.
-
Neutralize the solution with an equivalent amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Incubate at room temperature for 24 hours.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a calibrated oven at a set temperature (e.g., 80°C) for a defined period.
-
Also, expose a solution of the compound to the same thermal stress.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2). The goal is to achieve 5-20% degradation of the parent compound.[11]
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and selectively quantify the parent compound in the presence of its degradation products.
General Steps:
-
Column and Mobile Phase Selection:
-
A C18 reversed-phase column is a good starting point.
-
A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is commonly used.
-
-
Method Optimization:
-
Analyze the stressed samples from the forced degradation study.
-
Adjust the mobile phase composition (gradient or isocratic elution), flow rate, and column temperature to achieve baseline separation of the parent compound from all degradation peaks.
-
-
Detection:
-
Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths. This helps in identifying peaks and assessing their purity.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[12]
-
Caption: Workflow for developing a stability-indicating HPLC method for 1,3,4-thiadiazole compounds.
References
- Shvets, N., et al. (2021). Improved Biopharmaceutical Properties of Oral Formulations of 1,2,4-Thiadiazole Derivative with Cyclodextrins: in Vitro and in Vivo Evaluation. ACS Biomaterials Science & Engineering, 7(11), 5348–5360. [Link]
- Volkova, T. V., et al. (2018). Effect of cyclodextrin complexation on solubility of novel anti-Alzheimer 1,2,4-thiadiazole derivative. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 92(3-4), 229-239. [Link]
- Yousif, E., et al. (2017). New stabilizers for polystyrene based on 2-N-salicylidene-5-(substituted)-1,3,4-thiadiazole compounds. Journal of Saudi Chemical Society, 21(1), 109-117. [Link]
- Stankova, I., et al. (2020). Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities.
- Anonymus. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
- Bajpai, M., et al. (2016).
- Al-Janabi, A. S., & Al-Tamimi, A. A. H. (2023). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Iraqi Journal of Science, 64(12), 61-73. [Link]
- Brusnikina, M. A., et al. (2017). Selective Interactions of Cyclodextrins with Isomeric 1,2,4-Thiadiazole Derivatives Displaying Pharmacological Activity: Spectroscopy Study. Journal of Solution Chemistry, 46(11), 2133-2149. [Link]
- SGS. (n.d.).
- Singh, R., & Kumar, R. (2014). A concise review on method development and validation parameters.
- Esmaiel, A. A., et al. (2019). Thiadiazole-2-Thiol-5-Thione and 2,5-Dimercapto-1,3,4-Thiadiazol Tautomerism, Conformational Stability, Vibrational Assignments, Inhibitor Efficiency and Quantum Chemical Calculations.
- Chimenti, F., et al. (2020). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 13(10), 279. [Link]
- El-Sayed, N. N. E., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2709. [Link]
- Manimaran, T., et al. (2017). Review on substituted 1, 3, 4 thiadiazole compounds. International Journal of Pharmacy and Analytical Research, 6(2), 222-231. [Link]
- Karcz, D., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3602. [Link]
- Deshpande, A., et al. (2024).
- Deshpande, A., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.
- Ferreira, V. F., et al. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Pharmaceuticals, 16(8), 1083. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]
- Kumar, A., et al. (2012). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 4(3), 1435-1443. [Link]
- Swamy, S. G., et al. (2025). Novel Approach for the Synthesis of 2, 5-disubstituted 1, 3, 4-thiadiazoles from Benzothiohydrazides and Ethylbenzimidate.
- Patel, N. B., & Shaikh, F. M. (2011). Synthesis and biological evaluation of some new 1,3,4-thiadiazole derivatives for their antimicrobial activities. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 1(1), 57-65. [Link]
- Pharma Dekho. (2023).
- Remko, M., & von der Lieth, C. W. (2004). Equilibrium between 1,3,4-oxadiazole-2-thiol and 2-thione tautomers.
- Kumar, D., et al. (2012). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Scientia Pharmaceutica, 80(3), 511-543. [Link]
- Anonymous. (n.d.). 4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. [No Source].
- Gomha, S. M., et al. (2015). Mechanistic proposal for the formation of the 1,3,4-thiadiazole ring.
- Deshpande, A., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Ournals. [Link]
- Sharma, S., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8707. [Link]
- Serban, G., et al. (2023).
- Kadu, N. S., & Masand, V. H. (2022). Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. International Journal for Research in Applied Science and Engineering Technology, 10(8), 26-31. [Link]
- Kumar, A., et al. (2018). 1,3,4-THIADIAZOLE AND ITS DERIVATIVES: A REVIEW ON BIOLOGICAL ACTIVITIES.
- Al-Obaidi, A. A. M. (2011). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Journal of Mosul University, 7(2), 21-29. [Link]
- Gür, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29367-29379. [Link]
- Mishra, R., & Kumar, S. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study.
- Anonymous. (n.d.). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. [No Source].
- Ceylan, S., et al. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules, 23(12), 3123. [Link]
- Chapleo, C. B., et al. (1986). Synthesis of new 2,5-Disubstituted-1,3,4-thiadiazoles and preliminary evaluation of anticonvulsant and antimicrobial activities. Journal of the Chemical Society, Perkin Transactions 1, 1986, 1211-1216. [Link]
- Gomha, S. M., et al. (2017). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 22(3), 405. [Link]
- Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(17), 11486-11496. [Link]
- Kumar, R., et al. (2023).
- Gao, Q., et al. (2015). Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation. Organic Letters, 17(12), 2960-2963. [Link]
Sources
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- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Technical Support Center: Scale-Up Synthesis of 1,3,4-Thiadiazole Derivatives
Welcome to the technical support center for the synthesis of 1,3,4-thiadiazole derivatives. This guide is designed for researchers, chemists, and drug development professionals who are transitioning their synthetic procedures from the laboratory bench to a larger, pilot-plant scale. The 1,3,4-thiadiazole core is a vital pharmacophore found in numerous therapeutic agents, making its efficient and robust synthesis a critical step in pharmaceutical development.[1][2]
Scaling up a chemical synthesis is rarely a linear process. Challenges that are manageable at the gram-scale can become significant obstacles at the kilogram-scale. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a direct Q&A format to address specific issues you may encounter. Our focus is on the underlying chemical and engineering principles to empower you to make informed decisions for a successful scale-up campaign.
Troubleshooting Guide: From Bench to Pilot Plant
This section addresses common problems encountered during the scale-up of 1,3,4-thiadiazole syntheses, particularly those involving the widely used cyclization of thiosemicarbazides with carboxylic acids or their derivatives.[3]
Q1: My reaction yield dropped from 90% at the 1-gram scale to less than 50% at the 100-gram scale. What are the most likely causes and how can I rectify this?
This is a classic scale-up challenge primarily rooted in mass and heat transfer limitations. What works in a small round-bottom flask doesn't always translate directly to a large reactor.
Probable Causes & Solutions:
-
Inefficient Mixing: In a large reactor, inadequate agitation can create localized "hot spots" or areas of high reagent concentration. This can lead to the formation of degradation products and by-products, significantly lowering the yield of the desired product.[4]
-
Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., anchor, turbine) for the viscosity of your reaction medium. The goal is to maintain a homogenous mixture throughout the addition and reaction phases. For heterogeneous (slurry) reactions, ensure the solids remain well-suspended.
-
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases dramatically as you scale up. A reaction that was easily managed with a simple ice bath at the bench scale can become a dangerous exotherm in a large reactor. Uncontrolled temperature spikes can degrade sensitive reagents or the thiadiazole product itself.
-
Solution: Use a reactor with a jacketed cooling system and monitor the internal temperature closely. Slow down the rate of addition of the cyclizing agent (e.g., POCl₃, H₂SO₄) to allow the cooling system to dissipate the heat generated.[5] Consider a "reverse addition" where the reaction mixture is added to the dehydrating agent if it provides better temperature control.
-
-
Incorrect Reagent Stoichiometry and Addition: At a small scale, minor inaccuracies in weighing or volume are often negligible. At a larger scale, these errors are magnified. Furthermore, adding a reagent too quickly can favor side reactions.
-
Solution: Double-check all calculations and ensure reagents are weighed accurately. Use a calibrated addition funnel or pump for the controlled, dropwise addition of critical reagents. Monitoring the reaction by TLC or HPLC at intervals can help determine the optimal reaction time and prevent the formation of late-stage impurities.
-
Q2: I'm getting a lot of insoluble, tar-like material during the work-up, especially when using strong dehydrating acids like POCl₃ or concentrated H₂SO₄. How can I prevent this?
The formation of tars is a common sign of product or starting material degradation under harsh acidic conditions, often exacerbated by high temperatures.[4]
Probable Causes & Solutions:
-
Aggressive Reaction Conditions: Strong acids are effective for cyclodehydration but can cause charring if the temperature is not strictly controlled.
-
Solution: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the acid.[5] After the addition is complete, allow the reaction to warm to room temperature slowly, or heat it gently to the required temperature only after ensuring the initial exotherm is controlled.
-
-
Milder Cyclizing Agents: For sensitive substrates, strong acids may be too aggressive.
-
Solution: Consider alternative, milder dehydrating agents. Polyphosphoric acid (PPA) or its less viscous counterpart, polyphosphate ester (PPE), can promote cyclization under gentler conditions and often result in cleaner reactions with easier work-ups.[6] These reagents have been successfully used in one-pot syntheses, which can be advantageous for scale-up.[6]
-
Q3: Column chromatography is not a viable purification method for the multi-kilogram scale I'm targeting. What are my alternatives for purifying the final 1,3,4-thiadiazole product?
Relying on chromatography for large-scale purification is expensive and inefficient. The goal at scale is to design a synthesis that yields a product pure enough to be isolated by simpler methods.
Recommended Purification Strategies:
-
Recrystallization: This is the most powerful and scalable purification technique for crystalline solids. The key is finding a suitable solvent system (a single solvent or a binary mixture) where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures or are insoluble.
-
Acid-Base Extraction: Many valuable 1,3,4-thiadiazole derivatives contain a basic amino group (e.g., 2-amino-5-aryl-1,3,4-thiadiazoles).[7] This allows for purification by dissolving the crude product in an acidic aqueous solution, washing with an organic solvent to remove neutral impurities, and then basifying the aqueous layer to precipitate the pure product.
-
Slurry Washes: Stirring the crude solid product as a slurry in a solvent that dissolves impurities but not the product itself can be a very effective and simple purification step.
The following workflow illustrates a decision process for purification:
Caption: Decision tree for purification strategy at scale.
Frequently Asked Questions (FAQs)
Q: What is the most common and scalable synthetic route to 2-amino-5-substituted-1,3,4-thiadiazoles?
A: The most robust and widely employed method is the cyclodehydration of an appropriate carboxylic acid with thiosemicarbazide.[3][8] This reaction is typically promoted by a dehydrating agent such as phosphorus oxychloride (POCl₃), concentrated sulfuric acid (H₂SO₄), or polyphosphoric acid (PPA).[5][7] The choice of agent depends on the stability of the substituents on the carboxylic acid.
Q: How critical is the purity of the starting materials, particularly the thiosemicarbazide?
A: Extremely critical. The principle of "garbage in, garbage out" applies perfectly to scale-up synthesis. Impurities in starting materials can lead to significant by-product formation, which complicates purification and lowers yield.[9] For example, impurities in thiosemicarbazide can act as chain terminators or react to form undesired heterocyclic systems. It is often more cost-effective to purify the starting materials than to deal with a complex mixture of products at the end.
Q: Are there any specific safety concerns I should be aware of when scaling up thiadiazole synthesis?
A: Yes. Many common cyclization reactions are highly exothermic and may involve corrosive and toxic reagents.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. The reaction produces HCl gas, which must be scrubbed. Ensure the reactor is dry and the work-up involves a slow, controlled quench into a cooled base or water.
-
Concentrated Sulfuric Acid (H₂SO₄): Corrosive and causes severe burns. Dilution is highly exothermic. Always add acid to water/solvent, never the other way around.
-
Carbon Disulfide (CS₂): Sometimes used as a starting material, it is extremely flammable with a very low flash point and is also toxic.[3][10] All operations should be conducted in a well-ventilated area, away from ignition sources, using intrinsically safe equipment.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine
This protocol is adapted from established literature procedures for the cyclization of a carboxylic acid and thiosemicarbazide using phosphorus oxychloride.[7]
Reagents:
| Reagent | Molar Eq. | MW | Amount (kg) | Moles (mol) |
| 4-Chlorobenzoic Acid | 1.0 | 156.57 | 1.57 | 10.0 |
| Thiosemicarbazide | 1.05 | 91.13 | 0.96 | 10.5 |
| Phosphorus Oxychloride (POCl₃) | 3.0 | 153.33 | 4.60 | 30.0 |
| Water (for work-up) | - | 18.02 | ~20 L | - |
| 50% Sodium Hydroxide (aq) | - | 40.00 | As needed | - |
| Ethanol (for recrystallization) | - | 46.07 | As needed | - |
Procedure:
-
Charging the Reactor: To a clean, dry, 100 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and condenser with a gas outlet to a caustic scrubber, add 4-chlorobenzoic acid (1.57 kg, 10.0 mol).
-
Reagent Addition: Begin agitation and add thiosemicarbazide (0.96 kg, 10.5 mol).
-
Cooling & POCl₃ Addition: Cool the reactor contents to 0-5 °C using a jacketed cooling system. Slowly add phosphorus oxychloride (4.60 kg, 30.0 mol) dropwise via an addition pump over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to 80-85 °C and hold for 4 hours. Monitor the reaction progress by TLC or HPLC until the starting carboxylic acid is consumed.
-
Quenching: Cool the reaction mixture to room temperature. In a separate vessel, prepare ~20 L of crushed ice/water. VERY SLOWLY and CAREFULLY, transfer the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and will generate HCl gas. Ensure the scrubber is operating efficiently.
-
Neutralization & Isolation: After the quench is complete, cool the resulting slurry to 10-15 °C. Slowly add 50% aqueous sodium hydroxide solution to adjust the pH to ~8.
-
Filtration & Washing: Filter the precipitated solid and wash the filter cake thoroughly with water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven at 60-70 °C until a constant weight is achieved.
-
Purification: Recrystallize the crude solid from ethanol to yield the pure 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine.
The following diagram outlines the general workflow for this synthesis:
Caption: General workflow for 2-amino-1,3,4-thiadiazole synthesis.
References
- BenchChem. Troubleshooting polymerization reactions involving 1,3,4-Thiadiazole-2,5-dithiol.
- ResearchGate. Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review.
- National Institutes of Health (NIH). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives.
- MDPI. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation.
- ResearchGate. Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis.
- International Journal for Research in Applied Science & Engineering Technology (IJRASET). Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions.
- Chemical Methodologies. Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their.
- Iraqi Journal of Pharmaceutical Sciences. Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities.
- Revista Virtual de Química. Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review.
- National Institutes of Health (NIH). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold.
- National Institutes of Health (NIH). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.
- Thesis. 4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t.
- Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles.
- ResearchGate. (PDF) Synthesis of 1,3,4-Thiadiazoles: Review.
- ResearchGate. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold.
- Journal of Chemical and Pharmaceutical Research. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity.
- MDPI. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives.
- National Institutes of Health (NIH). Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles.
- MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- National Institutes of Health (NIH). Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives.
- ResearchGate. (PDF) Minireview of Synthesis Process of 1,3,4-Thiadiazole Derivatives.
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Validation & Comparative
A Definitive Spectroscopic Guide to the Structural Validation of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers and medicinal chemists, 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine, a molecule with significant therapeutic potential, presents a case study in the power of integrated spectroscopic analysis. This guide provides an in-depth, comparative analysis of the spectroscopic data that collectively validate its molecular structure. We will delve into the causality behind the observed spectral features, offering insights honed from extensive field experience.
The structural integrity of a potential therapeutic agent is paramount. Any ambiguity can lead to misinterpretation of biological data and ultimately, failure in later-stage development. Here, we employ a multi-technique spectroscopic approach, leveraging Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system of evidence.
The Molecular Blueprint: An Overview of Spectroscopic Techniques
The validation of this compound, with a molecular formula of C₉H₉N₃OS and a molecular weight of 207.25 g/mol , relies on a synergistic application of various spectroscopic methods.[1][2] The following sections will dissect the data from each technique, providing not just the results, but a rationale for their interpretation.
Caption: Correlation of spectroscopic data with structural fragments.
FT-IR Spectroscopy: Identifying Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is then recorded over the range of 4000-400 cm⁻¹.
Data Interpretation and Comparison:
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| 3400-3310 | N-H stretch | Primary Amine (-NH₂) | The presence of two bands in this region is characteristic of the symmetric and asymmetric stretching of a primary amine. [3] |
| 3072-3040 | C-H stretch | Aromatic C-H | These bands are typical for C-H stretching vibrations in aromatic rings. [4] |
| ~2946 | C-H stretch | Aliphatic C-H (in OCH₃) | This absorption corresponds to the C-H stretching of the methyl group. [4] |
| ~1636 | C=N stretch | Thiadiazole Ring | This strong absorption is characteristic of the C=N double bond within the heterocyclic ring. [3][4] |
| ~1507 | C=C stretch | Aromatic Ring | This band arises from the C=C stretching vibrations within the phenyl ring. [3] |
| 812-854 | C-S-C stretch | Thiadiazole Ring | This vibration is indicative of the carbon-sulfur single bonds within the thiadiazole ring. [4] |
The FT-IR spectrum provides compelling evidence for the presence of the key functional groups: the primary amine, the aromatic ring, the methoxy group, and the thiadiazole heterocycle.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can also offer structural clues through the analysis of fragmentation patterns.
Experimental Protocol: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule. The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.
Data Interpretation and Comparison: The ESI-MS spectrum of this compound shows a prominent peak at m/z 208.2 [M+H]⁺. [5]This corresponds to the protonated molecule, confirming the molecular weight of 207.25 g/mol . The isotopic pattern of this peak would also be consistent with the presence of one sulfur atom.
UV-Vis Spectroscopy: Probing the Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. While not as structurally detailed as NMR or IR, it can confirm the presence of chromophores and conjugated systems.
Experimental Protocol: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or methanol), and the absorbance is measured over the UV-Vis range (typically 200-800 nm).
Data Interpretation and Comparison: Derivatives of 1,3,4-thiadiazole are known to exhibit characteristic UV-Vis absorption bands. [6][7]For this compound, one would expect to observe absorption maxima corresponding to π → π* transitions within the conjugated system formed by the phenyl ring and the thiadiazole ring. The presence of the methoxy and amino groups, which are auxochromes, will influence the position and intensity of these bands.
Conclusion: A Cohesive Structural Narrative
The collective evidence from ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy provides a comprehensive and self-consistent validation of the structure of this compound. Each technique offers a unique perspective on the molecule's architecture, and together they form an unassailable body of evidence. This rigorous, multi-faceted approach to structural elucidation is indispensable in the fields of chemical research and drug development, ensuring the integrity of the science from the bench to potential clinical applications.
References
- 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI.
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central.
- This compound. PubChem.
- This compound - 1014-25-1. ChemSynthesis.
- Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PubMed Central.
- 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. Growing Science.
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A Comparative Analysis of Thiadiazole and Oxadiazole Scaffolds in Modern Drug Discovery
A Senior Application Scientist's Guide to their Biological Activities and Therapeutic Potential
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is relentless. Among the myriad of molecular frameworks explored, five-membered heterocyclic compounds hold a privileged position due to their versatile biological activities and favorable physicochemical properties. This guide provides an in-depth comparative study of two prominent bioisosteres: the 1,3,4-thiadiazole and 1,3,4-oxadiazole rings. As a senior application scientist, my objective is to move beyond a mere listing of facts and delve into the causality behind their differing biological profiles, supported by experimental data and validated protocols.
The core difference between these two scaffolds lies in a single atom—sulfur in thiadiazole and oxygen in oxadiazole. This seemingly minor substitution, an example of bioisosterism, profoundly influences the molecule's electronic properties, lipophilicity, metabolic stability, and ability to form hydrogen bonds.[1] The sulfur atom in the 1,3,4-thiadiazole ring generally imparts greater lipid solubility and improved tissue permeability compared to its oxygen counterpart in 1,3,4-oxadiazole.[1] Conversely, the oxygen atom in oxadiazole can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets.[1] These fundamental differences are the basis for the diverse pharmacological activities observed for derivatives of these two heterocycles.[2][3]
This guide will dissect these differences across several key therapeutic areas, providing researchers and drug development professionals with a clear, evidence-based understanding of when one scaffold might be preferred over the other.
Caption: Simplified comparative synthesis workflow for 1,3,4-oxadiazole and 1,3,4-thiadiazole.
Protocol: MTT Assay for In Vitro Cytotoxicity
To ensure the trustworthiness of the anticancer data presented, this section details a standard protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate media until approximately 80% confluent.
-
Trypsinize the cells, count them using a hemocytometer, and dilute to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds (thiadiazole/oxadiazole derivatives) in DMSO.
-
Create a series of dilutions of the test compounds in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM).
-
After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug (positive control).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Conclusion and Future Outlook
The comparative analysis of 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives reveals that both scaffolds are exceptionally valuable in drug discovery. [1][4]The choice between them is not arbitrary but a strategic decision based on the desired therapeutic target and pharmacokinetic profile.
-
Oxadiazoles often serve as effective bioisosteric replacements for ester and amide groups, can participate in hydrogen bonding, and have shown exceptional potency in several anticancer and anti-tubercular studies. [2][3]* Thiadiazoles , with their increased lipophilicity and metabolic stability, are frequently incorporated to improve cell permeability and are mainstays in antimicrobial drug design. [1][5] The future of drug development with these scaffolds lies in the synthesis of hybrid molecules that combine the beneficial properties of both rings or attach them to other known pharmacophores. [6]As our understanding of structure-activity relationships deepens, the rational design of thiadiazole and oxadiazole derivatives will continue to yield promising candidates for treating a wide range of human diseases.
References
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- Farghaly, T. A., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2709.
- Gümüş, F., et al. (2023). Novel oxadiazole-thiadiazole derivatives: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2188825.
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The 1,3,4-Thiadiazole Scaffold: A Privileged Motif in Medicinal Chemistry – A Comparative Guide to Structure-Activity Relationships of 2-Amino-5-Substituted Derivatives
The 1,3,4-thiadiazole ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities.[1][2][3] Its unique structural features, including its mesoionic character, allow for favorable interactions with various biological targets, leading to potent antimicrobial, anticancer, and anti-inflammatory effects.[4] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-amino-5-substituted-1,3,4-thiadiazoles, offering insights for researchers and drug development professionals engaged in the design of novel therapeutics. We will delve into the key structural modifications that influence biological efficacy, supported by comparative experimental data and detailed methodologies.
The 2-Amino-1,3,4-Thiadiazole Core: A Foundation for Diverse Bioactivity
The 2-amino-1,3,4-thiadiazole moiety serves as a crucial building block for the development of pharmacologically active agents.[5][6] The presence of the amino group at the C2 position and the potential for diverse substitutions at the C5 position provide a rich landscape for chemical modification and optimization of biological activity. The reactivity of the C2-amino group allows for further derivatization, expanding the chemical space and potential for target engagement.[5][6]
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
Numerous studies have highlighted the potential of 2-amino-5-substituted-1,3,4-thiadiazoles as potent anticancer agents.[3][4][7] These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, and interfere with critical cellular signaling pathways.[3]
Structure-Activity Relationship (SAR) Analysis for Anticancer Activity
The nature of the substituent at the C5 position of the thiadiazole ring plays a pivotal role in determining the cytotoxic activity. Aromatic and heteroaromatic substitutions are common, with electronic and steric factors significantly influencing efficacy.
Key SAR Insights for Anticancer Activity:
-
Substitution on the C5-Phenyl Ring: The presence and position of substituents on a C5-phenyl ring are critical. For instance, the introduction of electron-withdrawing groups, such as halogens (e.g., -F, -Cl) or a trifluoromethyl group (-CF3), has been shown to enhance anticancer activity.[7][8] Specifically, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) has demonstrated significant inhibitory effects on the proliferation of various tumor cell lines.[8]
-
Methoxy Groups: The presence of methoxy groups on the phenyl ring can also lead to potent activity. A compound with two methoxy groups on the phenyl rings showed excellent activity against breast (MCF-7) and lung (A549) cancer cell lines.[7]
-
Modifications at the C2-Amino Group: Substitution on the C2-amino group can modulate the anticancer potential. N-aryl substitutions, in particular, have been extensively explored. The electronic properties of the N-aryl group can influence the compound's potency.
Below is a visual representation of the key SAR findings for the anticancer activity of 2-amino-5-substituted-1,3,4-thiadiazoles.
Caption: SAR for Anticancer Activity of 2-Amino-1,3,4-Thiadiazoles.
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative 2-amino-5-substituted-1,3,4-thiadiazole derivatives against various cancer cell lines.
| Compound ID | C5-Substituent | C2-Amino Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| FABT | 2,4-Dihydroxyphenyl | 4-Fluorophenyl | Various | Not specified | [8] |
| 1o | Not specified | Not specified | HepG2 | 8.6 | [9] |
| Compound with two methoxy groups | Phenyl with two methoxy groups | Not specified | MCF-7, A549 | 0.28, 0.52 (µg/mL) | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 2-amino-5-substituted-1,3,4-thiadiazole derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The 2-amino-1,3,4-thiadiazole scaffold has proven to be a fertile ground for the discovery of novel antimicrobial agents.[5][6][10][11] Derivatives have demonstrated activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Structure-Activity Relationship (SAR) Analysis for Antimicrobial Activity
The antimicrobial efficacy of these compounds is highly dependent on the nature of the substituents at both the C2 and C5 positions.
Key SAR Insights for Antimicrobial Activity:
-
C5 Substituents:
-
Aromatic and Heterocyclic Rings: The introduction of aromatic or heterocyclic moieties at the C5 position often leads to significant antimicrobial activity.[11] For example, derivatives with a p-chlorophenyl or p-nitrophenyl group at C5 have shown good activity against Gram-positive bacteria.[11]
-
Free Thiol Group: Compounds with a free thiol (-SH) group at the C5 position have exhibited moderate to good activity against Gram-positive bacteria.[12]
-
-
C2-Amino Group Modifications:
-
Free Amino Group: A free amino group at the C2 position can be crucial for antibacterial activity.[6][10]
-
Substitution on the Amino Group: Substitution on the C2-amino group can either enhance or diminish activity depending on the nature of the substituent. For instance, N-acylation or the formation of Schiff bases can lead to potent derivatives.[12] The introduction of a nitro group has been shown to significantly increase antibacterial activity against S. aureus.[6]
-
Below is a diagram illustrating the SAR for the antimicrobial activity of these compounds.
Caption: SAR for Antimicrobial Activity of 2-Amino-1,3,4-Thiadiazoles.
Comparative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values of selected 2-amino-5-substituted-1,3,4-thiadiazole derivatives against various microbial strains.
| Compound ID | C5-Substituent | C2-Amino Substituent | Microbial Strain | MIC (µg/mL) | Reference |
| 1b, 1e, 1g | Not specified | Not specified | Streptococcus faecalis, MSSA, MRSA | 4 - 64 | [9] |
| 2g | Not specified | Not specified | Candida albicans, Aspergillus niger | 8, 64 | [9] |
| 24b | Not specified | R = Br | Staphylococcus aureus | 128 | [10] |
| 11c, 11e | p-chlorophenyl, p-nitrophenyl | 1-adamantylamino | B. subtilis, S. aureus | Not specified | [11] |
| 11e | p-nitrophenyl | 1-adamantylamino | E. coli | Good activity | [11] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compounds: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Certain 2-amino-5-substituted-1,3,4-thiadiazole derivatives have also demonstrated promising anti-inflammatory properties.[13][14] These compounds can potentially target key enzymes and signaling molecules involved in the inflammatory cascade.
Structure-Activity Relationship (SAR) Analysis for Anti-inflammatory Activity
The anti-inflammatory potential of these derivatives is influenced by the substituents on the thiadiazole core.
Key SAR Insights for Anti-inflammatory Activity:
-
C5-Substituents: The nature of the substituent at the C5 position can significantly impact anti-inflammatory activity. Aromatic groups are commonly employed.
-
C2-Amino Modifications: Modifications at the C2-amino group, such as the incorporation of adamantylamino moieties, have been shown to confer anti-inflammatory effects.[13]
Further research is needed to fully elucidate the detailed SAR for anti-inflammatory activity.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.
Step-by-Step Methodology:
-
Animal Grouping: Divide rats into several groups: a control group, a standard drug group (e.g., Diclofenac sodium), and test groups receiving different doses of the synthesized compounds.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized edema.
-
Measurement of Paw Volume: Measure the paw volume of each rat at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Conclusion and Future Directions
The 2-amino-5-substituted-1,3,4-thiadiazole scaffold remains a highly attractive framework in the quest for novel therapeutic agents. This guide has systematically compared the structure-activity relationships of these derivatives across anticancer, antimicrobial, and anti-inflammatory activities. The key takeaways emphasize the profound impact of substituents at the C5 position and modifications of the C2-amino group on biological efficacy.
Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their effects.
-
Optimization of Lead Compounds: Utilizing the established SAR to design and synthesize more potent and selective analogs with improved pharmacokinetic profiles.
-
In Vivo Efficacy and Toxicity Studies: Progressing promising lead compounds to in vivo models to evaluate their therapeutic potential and safety profiles.
By leveraging the insights presented in this guide, researchers can accelerate the development of next-generation drugs based on the versatile 2-amino-1,3,4-thiadiazole core.
References
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- Cytotoxic Properties of 1,3,4-Thiadiazole Deriv
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- 1,3,4-Thiadiazole as a Structural Motif: Advances in SAR, and Drug Discovery Applications.
- Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents.
- Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents.
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- Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiprolifer
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A Researcher's Guide to Comparative Docking Studies of Thiadiazole-Based Carbonic Anhydrase Inhibitors
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities, including potent enzyme inhibition.[1] Among the targets of thiadiazole derivatives, human Carbonic Anhydrases (hCAs) are of significant interest due to their role in various physiological and pathological processes, including glaucoma and cancer.[2][3] Molecular docking, a powerful in-silico method, is indispensable for predicting the binding affinity and interaction patterns of these inhibitors, thereby guiding the rational design of more potent and selective therapeutic agents.[4][5]
This guide provides an in-depth comparison of thiadiazole-based inhibitors targeting carbonic anhydrase, supported by experimental data from peer-reviewed literature. It is designed for researchers, scientists, and drug development professionals, offering both high-level insights and detailed, validated protocols.
The Expertise Behind the Experiment: Why Molecular Docking?
Molecular docking allows us to visualize the likely binding pose of a ligand within a protein's active site and estimate the strength of this interaction, typically represented as a binding energy or docking score.[] This computational screening is crucial because it precedes and informs synthetic efforts, saving considerable time and resources. The core principle lies in sampling a multitude of ligand conformations and orientations and then "scoring" them based on how well they fit energetically into the protein's binding pocket.[4]
The choice of a specific protein target and a set of related inhibitors is a critical first step. For this guide, we will focus on the well-characterized human Carbonic Anhydrase II (hCA II) as the target receptor. The rationale for selecting hCA II is its ubiquitous expression, well-established role in physiological processes, and the availability of high-resolution crystal structures, which are prerequisites for accurate docking studies.[7]
Comparative Analysis of Thiadiazole Inhibitors Against hCA II
The inhibitory potential of a compound is not solely dependent on its binding energy but also on the specific molecular interactions it forms within the active site. Key interactions for carbonic anhydrase inhibitors typically involve the zinc ion (Zn²⁺) in the active site and hydrogen bonding with key amino acid residues like Thr199 and Gln92.[7][8]
The following table summarizes the docking performance and experimentally determined inhibitory activity (where available) of several 1,3,4-thiadiazole derivatives against hCA II. A lower docking score indicates a more favorable predicted binding affinity.
| Compound ID/Name | Target Protein (PDB ID) | Docking Score (kcal/mol) | Experimental Validation (IC₅₀ or Kᵢ in µM) | Key Interacting Residues |
| Compound 5c [7] | hCA II | Not explicitly stated, but docking was performed to predict orientation. | Kᵢ: 2.0 | The thione group acts as a zinc-binding moiety. |
| STD 4f [9] | hCA (PDB: 1V9E) | Not explicitly stated, but strong binding confirmed. | Lowest IC₅₀ in its series. | Binds strongly to the active site. |
| Compound 7i [10] | Carbonic Anhydrase | Not explicitly stated, but showed good conformational state. | IC₅₀: 0.402 | Hydrogen bond interactions within the binding pocket. |
| Acetazolamide (Standard) | hCA II | Varies by study | IC₅₀: ~0.998[10] | Zinc, Thr199, Gln92 |
| Thiadiazole Derivative 4h [11] | EGFR TK (PDB: 1M17) | -10.8 | IC₅₀: 2.03 (HCT-116 cells) | Met769, Lys721 |
| Diazene Derivative 2 [12] | hCA IX / hCA XII | Docking performed to explain cytotoxicity. | IC₅₀: 1.18 (MCF-7 cells) | Not explicitly stated. |
Note: Data is compiled from multiple sources. Docking scores can vary based on the software and parameters used. This table illustrates a comparative trend rather than absolute equivalence between studies.
Experimental Protocol: A Validated Workflow for Comparative Docking
Trustworthiness in computational results stems from a robust and validated methodology. The following protocol outlines a self-validating system for performing comparative docking studies.
Pillar of Trust: Protocol Validation
Before screening a library of novel compounds, the docking protocol must be validated. This is typically achieved by "re-docking" a co-crystallized ligand back into the protein's active site.[13] A successful validation is confirmed if the docking software can reproduce the original crystallographic pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[14][15] This ensures that the chosen parameters and scoring function are appropriate for the biological system under investigation.
Step-by-Step Docking Protocol using AutoDock Vina
This protocol assumes the use of UCSF Chimera for visualization and preparation, and AutoDock Vina for the docking calculation.
-
Receptor Preparation: a. Download the crystal structure of hCA II, for instance, PDB ID: 1V9E, from the Protein Data Bank. b. Open the PDB file in UCSF Chimera. Remove all water molecules and any co-crystallized ligands or ions, except for the essential Zn²⁺ cofactor. c. Add hydrogen atoms to the protein, assigning appropriate protonation states for amino acid residues. d. Assign partial charges to the protein atoms (e.g., using the AMBER force field). e. Save the prepared protein structure as a PDBQT file.
-
Ligand Preparation: a. Sketch the 2D structures of the thiadiazole inhibitors to be compared. b. Convert the 2D structures to 3D models using a program like ChemDraw or an online tool. c. Perform energy minimization on each ligand structure using appropriate force fields (e.g., MMFF94). d. Save each prepared ligand as a PDBQT file, ensuring correct atom types and charges are assigned.
-
Grid Box Generation: a. Load the prepared receptor (protein.pdbqt) into AutoDock Tools. b. Define the search space (grid box) for docking. The box should be centered on the active site, encompassing the Zn²⁺ ion and surrounding key residues, and large enough to allow the ligand to move and rotate freely. c. Set the grid box dimensions (e.g., 25 x 25 x 25 Å) and center coordinates. d. Save the grid parameter file.
-
Running the Docking Simulation: a. Use the AutoDock Vina command-line interface. The command will typically look like this: vina --receptor protein.pdbqt --ligand ligand_A.pdbqt --config grid.conf --out ligand_A_out.pdbqt --log ligand_A_log.txt b. Repeat this step for all thiadiazole ligands in your comparison set.
-
Results Analysis: a. The output PDBQT file contains the predicted binding poses (typically 9 poses are generated), ranked by binding affinity (in kcal/mol). The log file contains the binding energy for each pose. b. The pose with the lowest binding energy is considered the most favorable. c. Visualize the best pose for each ligand complexed with the protein using UCSF Chimera or PyMOL. d. Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) between each ligand and the protein's active site residues to understand the structural basis for their predicted affinities.
Visualizing the Process and Pathway
Diagrams are essential for conceptualizing complex workflows and biological systems.
Caption: A validated workflow for comparative molecular docking studies.
Carbonic anhydrase inhibitors play a crucial role in regulating pH by catalyzing the reversible hydration of CO₂.[16] In the context of cancer, tumor-associated isoforms like hCA IX are overexpressed and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[17] Inhibiting hCA IX can disrupt this process.
Caption: Inhibition of hCA IX by thiadiazole derivatives.
Conclusion
Comparative molecular docking is a powerful and rational approach in modern drug discovery. By systematically evaluating a series of related compounds, such as thiadiazole inhibitors against carbonic anhydrase, researchers can elucidate structure-activity relationships that are vital for lead optimization. The validity of these in-silico predictions, however, is entirely dependent on a meticulously executed and validated protocol. This guide provides the foundational knowledge and a practical framework for conducting such studies, empowering research teams to accelerate the discovery of novel and effective enzyme inhibitors.
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- Taylor, R. D., et al. (n.d.). Lessons from Docking Validation. Michigan State University.
- ResearchGate. (n.d.). (PDF) Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone.
- El-Gohary, N. S., et al. (2023). Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors. Arabian Journal of Chemistry, 16(1), 104419.
- Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences, 20(18), 4331.
- Rudnitskaya, A., et al. (2010). Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design. In Silico Biology, 10(1-2), 1-13.
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- Al-Sha'er, M. A., et al. (2024). A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy. Scientific Reports, 14(1), 20979.
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A Senior Application Scientist's Guide to Validating Compound Purity with Elemental Analysis
In the rigorous world of chemical synthesis and drug development, the successful creation of a new molecule is only the first step. While spectroscopic methods like NMR and mass spectrometry are invaluable for elucidating a compound's structure, they do not definitively confirm its bulk purity. For this, we turn to a foundational technique of analytical chemistry: elemental analysis. It provides the empirical data necessary to validate a compound's elemental composition against its theoretical formula, serving as a crucial gatekeeper for purity.[1][2]
This guide provides an in-depth look at the principles, protocols, and interpretation of elemental analysis, specifically focusing on combustion-based CHNS(O) analysis—the gold standard for organic compounds. As a self-validating system, a properly executed elemental analysis provides trustworthy, quantitative data that is essential for publication, patent filing, and regulatory submission.[2][3]
The Foundational Principle: From Compound to Constituent Elements
Elemental analysis quantitatively determines the mass percentages of specific elements within a sample.[4] For an organic compound, this almost always refers to carbon (C), hydrogen (H), and nitrogen (N), and often sulfur (S) or oxygen (O).[4] The core principle is straightforward: if a synthesized compound is pure, the experimentally determined mass percentages of its constituent elements will match the percentages calculated from its molecular formula.[5] Any significant deviation signals the presence of impurities, such as residual solvents, water, or inorganic byproducts.[2][6]
A Comparison of Elemental Analysis Techniques
While several methods exist for elemental analysis, their applications are distinct. For validating the purity of a synthesized organic compound, combustion analysis is the most direct and appropriate method. Other techniques, like ICP-MS, are designed to detect trace-level elemental impurities, a different but related regulatory concern.[7][8]
| Technique | Principle | Primary Application | Analytes | Detection Level |
| Combustion Analysis (CHNS/O) | Sample is combusted at high temperature; resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.[9][10] | Purity validation and formula confirmation of synthesized organic compounds.[11] | C, H, N, S, O | Percent (%) Level |
| Inductively Coupled Plasma (ICP-MS/OES) | Sample is introduced into a high-temperature plasma, causing atomic and ionic emission or ionization for mass spectrometric detection.[12] | Trace metal analysis and detection of elemental impurities from catalysts or manufacturing, as per USP <232>.[7][13] | Most of the periodic table | Parts per million (ppm) to parts per trillion (ppt)[12] |
| X-Ray Fluorescence (XRF) | X-ray beam excites atoms in a sample, causing them to emit characteristic secondary X-rays.[14] | Rapid, non-destructive analysis of bulk elemental composition, primarily for inorganic materials, metals, and minerals. | Elements from Sodium (Na) to Uranium (U) | Percent (%) to ppm |
The Workflow of Combustion-Based Elemental Analysis
The most common instrumental setup for organic elemental analysis is the CHNS analyzer, which operates on the principle of dynamic flash combustion, a refinement of the Pregl-Dumas method.[10] The process is a robust, automated workflow designed for high accuracy and reproducibility.
Conclusion
Elemental analysis remains an indispensable tool in the modern chemistry laboratory. [2]While other techniques define a molecule's structure, elemental analysis provides the ultimate quantitative verdict on its bulk purity and elemental composition. By pairing a robust theoretical understanding with meticulous sample preparation and data analysis, researchers can generate high-confidence data that validates the integrity of their synthesized compounds, forming a critical pillar of scientific integrity and reproducibility.
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A Senior Application Scientist's Guide to Confirming Mechanism of Action with Cellular Assays
Introduction: Beyond "If" to "How"—The Imperative of Mechanistic Confirmation
In the intricate landscape of drug discovery, identifying a compound that elicits a desired biological response is a monumental first step. However, the journey from a "hit" to a viable therapeutic candidate is paved with rigorous validation. A critical and often challenging milestone is the confirmation of the compound's Mechanism of Action (MoA). Understanding how a drug works at the molecular and cellular level is not merely an academic exercise; it is the bedrock of a successful therapeutic program. It allows us to predict efficacy, anticipate off-target effects, develop rational combination therapies, and ultimately, increase the probability of clinical success.[1][2]
This guide provides a comparative framework for selecting and implementing cellular assays to robustly confirm a drug's MoA. We will move beyond simple protocols to explore the causality behind experimental choices, enabling you to design self-validating systems that generate trustworthy and actionable data. The assays are categorized by the fundamental question they answer, forming a logical progression from direct target interaction to the ultimate cellular phenotype.
The MoA Confirmation Workflow: A Triad of Interrogative Assays
Caption: A logical workflow for MoA confirmation, progressing from target binding to cellular outcome.
Phase 1: Target Engagement Assays — Is the Drug Hitting Its Mark?
The foundational question in any MoA study is whether the compound physically interacts with its intended target within the complex milieu of a living cell.[1][3] Target engagement (TE) assays are designed to measure this direct binding, providing the most direct evidence for the hypothesized MoA.[4] Failure to demonstrate target engagement in a cellular context is a major red flag, suggesting that the observed biological effects may be due to off-target activities.[1]
Caption: Ligand binding stabilizes proteins against heat-induced denaturation in CETSA.
Comparison of Key Target Engagement Assays
| Assay | Principle | Throughput | Key Question Answered | Pros | Cons |
| CETSA | Ligand binding alters the thermal stability of the target protein. Stabilized proteins remain soluble at higher temperatures.[5][6] | Low to Medium | Does my compound bind to and stabilize my target in intact cells or tissue? | Label-free, applicable to any soluble protein, works in cells and tissues.[7] | Requires a specific antibody for detection (WB), heat-shock optimization is crucial. |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescently labeled tracer compound.[8][9] | High | Can my compound compete with a known binder for the target in live cells? | Live-cell, real-time kinetic measurements, highly sensitive.[9][10] | Requires genetic modification of the target, dependent on a suitable tracer. |
| FRET | Förster Resonance Energy Transfer (FRET) between two fluorescently tagged proteins that interact upon compound binding/inhibition.[11][12] | Medium to High | Does my compound induce or disrupt a protein-protein interaction? | Visualizes interactions in live cells, provides spatial information.[12] | Requires genetic modification, sensitive to tag orientation and distance.[9] |
Featured Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a Western Blot-based CETSA to determine if a compound stabilizes a target protein in intact cells.
Self-Validation System:
-
Negative Control: Vehicle-treated cells (e.g., DMSO) establish the baseline melting curve of the target protein.
-
Positive Control: A known binder to the target (if available) should demonstrate a thermal shift.
-
Specificity Control: A structurally similar but inactive compound should not produce a significant thermal shift.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells to achieve 80-90% confluency on the day of the experiment.
-
Treat cells with the test compound or vehicle control at desired concentrations for a predetermined time (e.g., 1 hour) in culture media.
-
-
Heat Challenge:
-
Harvest cells by gentle scraping or trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot cell suspensions into PCR tubes, one for each temperature point.
-
Heat the aliquots in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[5] A no-heat control (room temp or 37°C) is essential.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath) to maintain protein integrity.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[13]
-
-
Detection:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction using a standard method (e.g., BCA assay).
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blot using a specific antibody against the target protein.[14]
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensity of each band to the no-heat control for that treatment condition.
-
Plot the normalized soluble protein fraction against temperature to generate melting curves for both vehicle- and compound-treated samples. A shift in the curve to the right indicates thermal stabilization and thus, target engagement.
-
Phase 2: Downstream Signaling Assays — Does Binding Have a Consequence?
Confirming target engagement is necessary but not sufficient. The next logical step is to demonstrate that this binding event leads to a functional change in the target's activity and modulates its downstream signaling pathway.[3][15] This provides a crucial link between the physical interaction and the biological response.
Comparison of Key Downstream Signaling Assays
| Assay | Principle | Throughput | Key Question Answered | Pros | Cons |
| Western Blot | Measures changes in the expression or post-translational modification (e.g., phosphorylation) of key pathway proteins.[16][17] | Low | Does my compound alter the phosphorylation status or level of downstream effectors? | Highly specific, provides quantitative data on protein levels. | Low throughput, requires high-quality specific antibodies.[18] |
| Reporter Gene Assay | A reporter gene (e.g., luciferase, GFP) is placed under the control of a transcriptional response element specific to the signaling pathway of interest.[19] | High | Does my compound activate or inhibit the transcriptional output of the target's pathway? | Highly sensitive, easily scalable for HTS, functional readout.[19] | Indirect measure of pathway activity, prone to artifacts from off-target effects on transcription/translation. |
| Enzyme Kinetic Assay | Measures the activity of a target enzyme or downstream enzymes in cell lysates by monitoring the conversion of a substrate to a product.[20][21][22] | Medium | Does my compound inhibit or activate the enzymatic activity of its target in a cellular context? | Direct measure of enzymatic function, provides kinetic parameters (Ki, Vmax).[23][24] | Requires cell lysis, may not fully reflect in-cell conditions due to substrate/cofactor dilution. |
Featured Protocol: Western Blot for Signaling Pathway Analysis
This protocol describes how to assess the effect of a kinase inhibitor on the phosphorylation of its direct substrate.
Self-Validation System:
-
Loading Control: Probing for a housekeeping protein (e.g., GAPDH, β-actin) is mandatory to ensure equal protein loading between lanes.
-
Total Protein Control: For phosphorylation studies, always probe a parallel blot (or strip and re-probe) for the total, non-phosphorylated form of the protein of interest. This confirms that changes in the phospho-signal are not due to changes in the overall protein level.
-
Controls: Include a vehicle control, a positive control (e.g., stimulating the pathway with a growth factor), and a negative control (e.g., a known inhibitor of the pathway).
Methodology:
-
Cell Culture and Treatment:
-
Seed cells and grow to 70-80% confluency. Serum-starve cells overnight if the pathway has high basal activity.[25]
-
Pre-treat cells with the test inhibitor for the desired time.
-
Stimulate the cells with an appropriate agonist (e.g., EGF for the EGFR pathway) for a short period (e.g., 5-15 minutes) to induce phosphorylation. Include unstimulated controls.
-
-
Lysis:
-
Immediately place plates on ice and wash with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[25]
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Quantification and Sample Prep:
-
Measure the protein concentration of the supernatant.
-
Normalize all samples to the same concentration with lysis buffer.
-
Add Laemmli sample buffer to 20-30 µg of protein and boil at 95°C for 5 minutes to denature.[25]
-
-
Electrophoresis and Transfer:
-
Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[25]
-
Quantify band intensities. Analyze the phospho-protein signal relative to both the total protein and the loading control. A successful inhibitor should reduce the agonist-induced phosphorylation.
-
Phase 3: Phenotypic Assays — Does It All Lead to the Desired Biological Outcome?
The final, and arguably most important, piece of the puzzle is to connect the molecular MoA to a relevant cellular phenotype.[26] Phenotypic assays measure the ultimate biological impact of the compound, confirming that the observed target engagement and pathway modulation translate into the desired effect, such as cell death in cancer cells or reduced inflammation.[27][28]
Comparison of Key Phenotypic Assays
| Assay | Principle | Throughput | Key Question Answered | Pros | Cons |
| High-Content Imaging (HCI) | Automated microscopy and image analysis software quantify multiple phenotypic parameters (e.g., morphology, protein localization, viability) in a single assay.[29][30] | High | Does my compound induce the expected morphological or spatial changes in the cell? | Multiparametric data, provides spatial resolution, unbiased discovery potential.[31][32] | Complex data analysis, requires significant investment in equipment and software. |
| Cell Viability/ Cytotoxicity Assays | Measures indicators of cell health, such as metabolic activity (MTT), membrane integrity (LDH release), or ATP content (CellTiter-Glo®).[33] | High | Does my compound selectively kill diseased cells while sparing healthy cells? | Simple, robust, well-established, easily automated.[34] | Can be confounded by effects on cell metabolism or proliferation, provides limited mechanistic insight on its own. |
| Apoptosis Assays | Detects biochemical and morphological hallmarks of programmed cell death, such as caspase activation, Annexin V staining, or DNA fragmentation. | Medium | If my compound kills cells, is it through the intended apoptotic mechanism? | Provides specific information on the mode of cell death. | Timing is critical, apoptosis is a transient process. |
Featured Workflow: High-Content Imaging (HCI) for MoA Confirmation
HCI is exceptionally powerful for MoA studies as it can simultaneously confirm a molecular event and link it to a phenotypic change. For example, one can stain for a transcription factor, the nucleus, and a cell death marker.
Self-Validation System:
-
Negative Control: Vehicle-treated cells provide the baseline phenotype.
-
Positive Control: A compound known to induce the expected phenotype (e.g., nuclear translocation of NF-κB) validates the assay's responsiveness.
-
Image Analysis Controls: Set analysis parameters based on positive and negative controls to ensure unbiased quantification.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells in optically clear multi-well plates (e.g., 96- or 384-well).
-
Treat with a dilution series of the test compound. Include positive and negative controls.
-
-
Staining:
-
Fix, permeabilize, and stain the cells with a cocktail of fluorescent probes. For example, to confirm inhibition of NF-κB signaling:
-
Hoechst stain: To identify nuclei (Blue channel).
-
Anti-NF-κB antibody: To track the protein's location (Green channel).
-
Cell viability dye: To measure cytotoxicity (Red channel).
-
-
-
Image Acquisition:
-
Use an automated high-content imaging system to capture images from multiple fields within each well across all required channels.[30]
-
-
Image Analysis:
-
Use HCA software to perform image segmentation, first identifying the nuclei (from Hoechst) and then the cell boundaries (cytoplasm).
-
Quantify parameters of interest. For the NF-κB example:
-
Nuclear-to-Cytoplasmic Intensity Ratio of NF-κB: A key measure of its translocation and activation.
-
Cell Count: To measure proliferation or cytotoxicity.
-
Intensity of Viability Dye: To quantify cell death.
-
-
-
Data Interpretation:
-
Generate dose-response curves for each parameter. A successful compound would show a dose-dependent decrease in the nuclear-to-cytoplasmic ratio of NF-κB following stimulation, correlated with a desired phenotypic outcome like increased apoptosis in cancer cells. This multi-parameter readout provides a powerful, integrated confirmation of the drug's MoA.
-
Conclusion
Confirming a drug's mechanism of action is a multi-faceted endeavor that demands a thoughtful, evidence-based approach. By strategically layering insights from target engagement, downstream signaling, and phenotypic assays, researchers can build a compelling and robust case for a compound's MoA. This guide provides a framework for choosing the right assays and designing them with inherent self-validation, ensuring that the data generated is not just a result, but a trustworthy answer. This mechanistic clarity is paramount for making confident decisions, mitigating risks, and ultimately, accelerating the development of novel and effective medicines.
References
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A Senior Application Scientist's Comparative Guide to the Synthetic Routes of 1,3,4-Thiadiazoles
The 1,3,4-thiadiazole nucleus is a prominent scaffold in medicinal chemistry, integral to a wide array of pharmaceuticals exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][2][3] The inherent stability of this aromatic heterocycle, combined with its ability to participate in hydrogen bonding, makes it a privileged structure in modern drug design. Consequently, the development of efficient, scalable, and versatile synthetic methodologies for 1,3,4-thiadiazole derivatives is a paramount objective for researchers in the pharmaceutical and agrochemical industries.
This guide presents a comparative analysis of the most prevalent and effective synthetic routes to the 1,3,4-thiadiazole core. We will delve into the mechanistic underpinnings of each pathway, provide a critical evaluation of their respective advantages and limitations, and furnish detailed, field-tested experimental protocols to empower researchers in their synthetic endeavors.
Comparative Analysis of Key Synthetic Strategies
The synthesis of the 1,3,4-thiadiazole ring is predominantly achieved through the cyclization of linear precursors. The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and considerations of reaction efficiency and environmental impact. The most common strategies commence from thiosemicarbazide or its derivatives.
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Typical Reaction Time | Typical Yields | Key Advantages | Key Disadvantages |
| Route 1: From Carboxylic Acids & Thiosemicarbazide | Carboxylic Acid, Thiosemicarbazide | POCl₃, H₂SO₄, or PPA; Heat | 2-10 hours | 60-95% | Readily available starting materials, straightforward procedure.[4][5] | Often requires harsh, corrosive reagents and high temperatures.[5] |
| Route 1 (Green Alternative): Microwave-Assisted Synthesis | Carboxylic Acid, Thiosemicarbazide | POCl₃ or H₂SO₄ (catalytic) | 3-10 minutes | 85-95% | Rapid reaction times, higher yields, reduced energy consumption.[6][7][8] | Requires specialized microwave synthesis equipment. |
| Route 2: From Thiosemicarbazide & Carbon Disulfide | Thiosemicarbazide, Carbon Disulfide | Anhydrous Na₂CO₃ or KOH in ethanol, followed by acidification | 4-6 hours | ~90% | Excellent method for producing the versatile 2-amino-5-mercapto-1,3,4-thiadiazole intermediate.[9][10] | Limited to the synthesis of the 2-amino-5-mercapto derivative. |
| Route 3: Oxidative Cyclization of Thiosemicarbazones | Aldehyde/Ketone, Thiosemicarbazide | Ferric chloride (FeCl₃) | 2-4 hours | 70-90% | A two-step, one-pot approach is possible; generally mild conditions.[1][11] | The use of stoichiometric amounts of an oxidizing agent can complicate purification. |
In-Depth Analysis of Synthetic Routes
Route 1: Cyclization of Thiosemicarbazide with Carboxylic Acids
This is arguably the most classical and widely employed method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles. The reaction proceeds via the initial acylation of thiosemicarbazide by the carboxylic acid, followed by an acid-catalyzed intramolecular cyclization and dehydration to afford the aromatic thiadiazole ring.
Mechanism:
The reaction is initiated by the activation of the carboxylic acid, typically by a strong dehydrating agent like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid. This is followed by a nucleophilic attack from the terminal nitrogen of thiosemicarbazide on the activated carbonyl carbon. The resulting intermediate then undergoes cyclization, driven by the nucleophilicity of the sulfur atom, and subsequent dehydration to yield the final product.[12][13]
Caption: Mechanism of 1,3,4-thiadiazole synthesis from a carboxylic acid.
Causality in Experimental Choices: The use of potent dehydrating agents like POCl₃ is crucial for activating the carboxylic acid and driving the final dehydration step to form the aromatic ring. The choice of temperature and reaction time is a balance between achieving a reasonable reaction rate and minimizing the formation of byproducts. The neutralization step is critical to protonate the amino group and precipitate the final product.
Green Chemistry Perspective: The classical approach often involves stoichiometric amounts of harsh reagents and high temperatures. Microwave-assisted synthesis has emerged as a superior alternative, dramatically reducing reaction times from hours to minutes and often leading to higher yields and cleaner reaction profiles.[6][8] This is attributed to the efficient and uniform heating provided by microwave irradiation, which accelerates the rate of the cyclodehydration step.
Route 2: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole
This method is the premier route for the synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole, a highly valuable and versatile building block for the synthesis of more complex thiadiazole derivatives. The reaction involves the cyclization of thiosemicarbazide with carbon disulfide in a basic medium.
Mechanism:
The reaction commences with the deprotonation of thiosemicarbazide by a base, such as sodium or potassium hydroxide. The resulting anion then acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. The intermediate formed undergoes an intramolecular cyclization with the elimination of a molecule of hydrogen sulfide to yield the thiadiazole ring.
Caption: Workflow for microwave-assisted synthesis of a 2-amino-5-aryl-1,3,4-thiadiazole.
Step-by-Step Methodology:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 4-chlorobenzoic acid (1.57 g, 10 mmol) and thiosemicarbazide (0.91 g, 10 mmol).
-
Carefully add phosphorus oxychloride (5 mL) to the vessel in a fume hood.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 300 W for 4 minutes.
-
After the irradiation is complete, allow the vessel to cool to room temperature.
-
In a fume hood, carefully pour the reaction mixture onto a beaker containing crushed ice.
-
Neutralize the acidic solution by slowly adding a 40% aqueous solution of sodium hydroxide until the pH reaches 9-10, while stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with copious amounts of cold water and then dry it.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole.
Protocol 2: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole
Step-by-Step Methodology:
-
To a suspension of thiosemicarbazide (9.1 g, 0.1 mol) and anhydrous sodium carbonate (5.3 g, 0.05 mol) in absolute ethanol (75 mL) in a round-bottom flask, add carbon disulfide (6 mL, 0.1 mol).
-
Stir the mixture at room temperature for 1 hour.
-
Heat the mixture to reflux and maintain for 4 hours.
-
Allow the reaction mixture to cool to room temperature and then concentrate it under reduced pressure.
-
Dissolve the residue in water and filter to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 5-6.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield 2-amino-5-mercapto-1,3,4-thiadiazole.
Protocol 3: Oxidative Cyclization of Benzaldehyde Thiosemicarbazone
Step-by-Step Methodology:
Part A: Synthesis of Benzaldehyde Thiosemicarbazone
-
Dissolve benzaldehyde (5.3 g, 0.05 mol) in ethanol (50 mL).
-
Add a solution of thiosemicarbazide (4.55 g, 0.05 mol) in hot water (50 mL).
-
Add a few drops of glacial acetic acid and heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with cold ethanol, and dry.
Part B: Oxidative Cyclization
-
Suspend the benzaldehyde thiosemicarbazone (3.54 g, 0.02 mol) in ethanol (50 mL).
-
Add a 10% aqueous solution of ferric chloride (FeCl₃) dropwise with stirring until a persistent brown color is observed.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture and pour it into cold water.
-
Neutralize with a dilute solution of sodium bicarbonate.
-
Collect the precipitate by vacuum filtration, wash with water, and recrystallize from ethanol to obtain 2-amino-5-phenyl-1,3,4-thiadiazole.
Conclusion
The synthesis of 1,3,4-thiadiazoles can be accomplished through several reliable and versatile methods. The classical approach of cyclizing thiosemicarbazides with carboxylic acids remains a workhorse in the field, with modern adaptations using microwave irradiation offering significant improvements in efficiency and sustainability. For the synthesis of the crucial 2-amino-5-mercapto-1,3,4-thiadiazole building block, the reaction of thiosemicarbazide with carbon disulfide is the method of choice. The oxidative cyclization of thiosemicarbazones presents a valuable alternative, particularly for its potential in one-pot procedures.
The selection of a specific synthetic route will ultimately depend on the target molecule's substitution pattern, the availability and cost of starting materials, and the desired scale of the reaction. By understanding the mechanistic nuances and practical considerations of each method presented in this guide, researchers can make informed decisions to efficiently and effectively synthesize novel 1,3,4-thiadiazole derivatives for a wide range of applications.
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- Jayalakshmi, P. M., et al. (2021). Microwave Assisted Synthesis and Antibacterial Evaluation of 1, 3, 4-Thiadiazole Derivatives. Research Journal of Pharmacy and Technology, 14(10), 5293-5296.
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- El-Sayed, W. A., et al. (2011). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 16(12), 10245-10275.
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- Al-Mansori, S. A. S. A. K. (2012). Synthesis of Some New Schiff Bases and Reaction with Urea & Thiourea Derivatives from 2- Amino -1,3,4-thiadiazole-5-thiol. Journal of Al-Nahrain University, 15(1), 22-34.
- Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(17), 11486-11496.
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A Senior Application Scientist's Guide to Benchmarking Novel Thiadiazoles Against Standard Antimicrobial Drugs
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) represents a formidable challenge to global health. The relentless adaptation of pathogenic microorganisms has rendered many frontline antibiotics ineffective, creating an urgent need for the discovery and development of new chemical entities with novel mechanisms of action. Among the various heterocyclic compounds explored, the 1,3,4-thiadiazole scaffold has emerged as a promising framework for the synthesis of new antimicrobial agents.[1][2][3][4][5] Its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties, making them a compelling subject for further investigation.[1][6][7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark novel thiadiazole derivatives against established, standard-of-care antimicrobial drugs. By adhering to standardized methodologies and a logical, stepwise approach, researchers can generate robust, comparable data essential for advancing promising candidates through the development pipeline.
Part 1: Foundational Strategy for a Robust Benchmarking Study
A successful benchmarking study is built on a foundation of meticulous planning and scientifically sound choices. The goal is not merely to generate data, but to produce meaningful, comparative insights.
Selection of Test Compounds: Thiadiazoles and Comparators
-
Standard Antimicrobial Drugs: The choice of comparator drugs is critical and should be guided by the target pathogens. These drugs serve as the "gold standard" against which the novel compounds are measured. A well-rounded panel includes agents with different mechanisms of action.
-
For Gram-Positive Bacteria (e.g., Staphylococcus aureus): Vancomycin (cell wall synthesis inhibitor), Linezolid (protein synthesis inhibitor), Daptomycin (cell membrane disruptor).
-
For Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa): Ciprofloxacin (DNA gyrase inhibitor), Ceftazidime (cell wall synthesis inhibitor), Meropenem (cell wall synthesis inhibitor).
-
For Fungal Pathogens (e.g., Candida albicans): Fluconazole (ergosterol synthesis inhibitor), Amphotericin B (ergosterol binder).
-
Selection of Microbial Strains: Ensuring Clinical Relevance
The choice of microbial strains must balance standardized, reproducible testing with clinical relevance.
-
Quality Control (QC) Strains: These are essential for validating experimental procedures. American Type Culture Collection (ATCC) strains with known susceptibility profiles must be included in every assay. For example, S. aureus ATCC 29213, E. coli ATCC 25922, and P. aeruginosa ATCC 27853 are standard choices.[6]
-
Clinically Relevant Strains: To assess the potential of the novel compounds against resistant pathogens, the panel should include well-characterized clinical isolates, particularly those from the WHO priority pathogens list (e.g., methicillin-resistant S. aureus (MRSA), vancomycin-resistant Enterococci (VRE), and carbapenem-resistant Enterobacteriaceae (CRE)).
Part 2: Core Experimental Protocols for Antimicrobial Benchmarking
Adherence to standardized protocols is paramount for generating data that is both reproducible and comparable across different studies and laboratories. The methodologies outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are the global standards.[9][10][11][12]
Workflow for Benchmarking Novel Antimicrobials
Below is a DOT script that visualizes the logical flow of a typical benchmarking study, from initial screening to more advanced characterization.
Caption: Experimental workflow for antimicrobial compound evaluation.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is the most common and standardized approach.[13]
Causality: This assay is the first critical gatekeeper. It quantifies the potency of a compound (static activity) and allows for direct comparison with standard drugs. Using a standardized bacterial inoculum and growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) ensures that the results are consistent and not influenced by variations in experimental conditions.
Methodology:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from fresh (18-24 hour) colonies. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Compound Dilution: Perform a two-fold serial dilution of the novel thiadiazoles and standard drugs in a 96-well microtiter plate. Concentrations should typically range from 128 µg/mL down to 0.06 µg/mL.
-
Controls: Include a growth control well (no drug) and a sterility control well (no bacteria). A QC strain with a known MIC for the standard drugs must be run in parallel to validate the assay.
-
Inoculation & Incubation: Add the prepared bacterial inoculum to each well. Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth.
Protocol: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay distinguishes between bacteriostatic (inhibits growth) and bactericidal (kills) activity.
Causality: For many severe infections, a bactericidal agent is clinically preferred over a bacteriostatic one. The MBC/MIC ratio is a key metric; a ratio of ≤4 is the generally accepted definition of bactericidal activity. This step is crucial for understanding the lethal potential of a lead compound.
Methodology:
-
Perform MIC Assay: Following the MIC protocol, identify the MIC value.
-
Subculturing: From the wells showing no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Determining MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
Protocol: Time-Kill Kinetic Assay
This dynamic assay provides insight into the rate at which an antimicrobial agent kills a bacterium over time.
Causality: While MIC and MBC provide single-point data, a time-kill assay reveals the pharmacodynamics of the drug-pathogen interaction. It can show whether a compound is rapidly bactericidal or exhibits a concentration-dependent killing rate, which is valuable information for predicting in vivo efficacy.
Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum in a larger volume of broth (e.g., 50 mL).
-
Drug Addition: Add the test compound (novel thiadiazole or standard drug) at various multiples of its MIC (e.g., 1x, 2x, 4x MIC). Include a growth control flask.
-
Sampling Over Time: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each flask.
-
Quantification: Perform serial dilutions of the collected aliquots and plate them to determine the viable bacterial count (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Part 3: Data Presentation and Interpretation
Clear and concise data presentation is essential for comparative analysis. Tables are highly effective for summarizing quantitative results.
Hypothetical Data: Benchmarking Thiadiazole-X against MRSA
| Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Thiadiazole-X | 2 | 4 | 2 | Bactericidal |
| Thiadiazole-Y | 4 | 32 | 8 | Bacteriostatic |
| Vancomycin | 1 | 2 | 2 | Bactericidal |
| Linezolid | 2 | >64 | >32 | Bacteriostatic |
Data presented is for illustrative purposes only.
Decision-Making Logic
The data gathered from these assays feeds into a logical decision-making process for prioritizing compounds for further development, such as in vivo efficacy studies and toxicology screening.
Caption: Decision tree for advancing a hit compound.
Conclusion and Future Directions
This guide outlines a standardized, scientifically rigorous approach to benchmarking novel thiadiazole derivatives. By systematically evaluating their potency (MIC), lethality (MBC), and killing kinetics against relevant QC and clinical strains, researchers can effectively compare their performance to standard antimicrobial drugs. Promising candidates that demonstrate potent, bactericidal activity and a favorable preliminary safety profile can then be prioritized for more advanced preclinical studies, including mechanism of action elucidation, resistance development studies, and in vivo efficacy models. The structured methodology presented here ensures the generation of high-quality, reproducible data, which is the cornerstone of successful antimicrobial drug development.
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A Comparative Guide to the Cytotoxicity of Thiadiazole Isomers for Cancer Research
Thiadiazole, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, exists in four isomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole.[1][2] This structural diversity gives rise to a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents.[3] This guide provides a comparative analysis of the cytotoxic properties of these isomers, synthesizing data from numerous studies to aid researchers in drug discovery and development. While direct comparative studies under identical conditions are scarce, this document collates available data to offer valuable insights into their relative potencies and mechanisms of action.
The Structural Isomers of Thiadiazole
The arrangement of the heteroatoms within the thiadiazole ring profoundly influences its physicochemical properties and, consequently, its interaction with biological targets.[4] Understanding these isomeric differences is fundamental to appreciating their distinct cytotoxic profiles.
Caption: The four structural isomers of the thiadiazole ring system.
Comparative Cytotoxicity Overview
Published research indicates that derivatives of all four thiadiazole isomers exhibit cytotoxic activity against various cancer cell lines. However, the 1,3,4-thiadiazole scaffold has been the most extensively studied and has shown the most significant therapeutic potential in many cases.[5] The cytotoxic potency, measured as the half-maximal inhibitory concentration (IC50), is highly dependent on the nature and position of the substituents on the thiadiazole ring.[6]
1,3,4-Thiadiazole Derivatives: The Most Promising Isomer
The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a fundamental component of nucleic acids, which may contribute to its ability to interfere with DNA replication processes in cancer cells.[7][8] Its mesoionic character also allows for efficient crossing of cellular membranes, enhancing bioavailability.[7][9] Derivatives of 1,3,4-thiadiazole have demonstrated potent cytotoxicity against a wide array of cancer cell lines, including breast, lung, colon, and leukemia.[10]
1,2,4-Thiadiazole Derivatives
Derivatives of 1,2,4-thiadiazole have also emerged as promising anticancer agents.[11] For instance, resveratrol analogues where the ethylenic bridge is replaced by a 1,2,4-thiadiazole ring have shown significant cytotoxicity against breast cancer cell lines.[1]
1,2,3-Thiadiazole Derivatives
While less explored than the 1,3,4- and 1,2,4-isomers, 1,2,3-thiadiazole derivatives have also demonstrated notable anticancer activity. Studies have shown that the position of substituents on this isomer is critical for its cytotoxic effect. For example, a 3,4,5-trimethoxyphenyl group at the 4th position resulted in significantly higher activity in three tested cell lines compared to when it was at the 5th position.[1]
1,2,5-Thiadiazole Derivatives
The 1,2,5-thiadiazole isomer has also been investigated for its cytotoxic properties. For example, certain anthra[2,1-c][1][9][12]thiadiazole-6,11-dione derivatives have shown remarkable sensitivity against leukemia, melanoma, ovarian, breast, and prostate cancer cell lines.[1]
Tabulated Cytotoxicity Data
The following tables summarize the in vitro anticancer activity of various derivatives of the four thiadiazole isomers against common cancer cell lines. It is crucial to interpret this data with the understanding that the activity is highly dependent on the specific substitutions on the thiadiazole ring.
Table 1: Cytotoxicity of 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | SK-MEL-2 (Skin Cancer) | 4.27 µg/mL | [5] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast Cancer) | 49.6 | [2] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast Cancer) | 53.4 | [2] |
| Imidazole-thiadiazole derivative | HEPG2-1 (Liver Cancer) | 0.86 | [5] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon Cancer) | 2.44 | [13] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast Cancer) | 23.29 | [13] |
Table 2: Cytotoxicity of 1,2,4-Thiadiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Resveratrol analogue (3-hydroxyderivative) | MCF-7 (Breast Cancer) | 4.7 - 39.8 | [1] |
| 1,2,4-thiadiazole-1,2,4-triazole derivative (8b) | MCF-7 (Breast Cancer) | 0.10 ± 0.084 | [14] |
| 1,2,4-thiadiazole-1,2,4-triazole derivative (8d) | A549 (Lung Cancer) | 0.25 ± 0.063 | [14] |
Table 3: Cytotoxicity of 1,2,3-Thiadiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| D-ring fused dehydroepiandrosterone derivative (25) | T47D (Breast Cancer) | 0.058 | [1] |
| Piperidine-based derivative | (Antiviral activity) | 3.59 µg/mL | [15] |
Table 4: Cytotoxicity of 1,2,5-Thiadiazole Derivatives
| Compound/Derivative | Cancer Cell Line | GI50 (µM) | Reference |
| Anthra[2,1-c][1][9][12]thiadiazole-6,11-dione (NSC745885) | Various | 0.16 - 7.71 | [1] |
| Phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide (TDZ) | CHO-K1 (Ovarian) | Genotoxic at 12.50 | [16] |
Mechanisms of Cytotoxicity
The anticancer effects of thiadiazole derivatives are attributed to their interaction with various cellular targets and signaling pathways. While the precise mechanism can vary depending on the specific isomer and its substitutions, several key pathways have been implicated.
-
Induction of Apoptosis: Many thiadiazole derivatives exert their cytotoxic effects by inducing programmed cell death, or apoptosis, in cancer cells.[10] This is often mediated through the activation of caspases and modulation of pro- and anti-apoptotic proteins.
-
Cell Cycle Arrest: Some thiadiazole compounds have been shown to arrest the cell cycle at different phases, preventing cancer cell proliferation.[17]
-
Inhibition of Signaling Pathways: Thiadiazole derivatives can interfere with critical signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways.[10][18]
-
Enzyme Inhibition: Certain thiadiazole-based compounds act as inhibitors of key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and topoisomerases.[10]
Caption: Simplified PI3K/Akt signaling pathway often targeted by thiadiazole derivatives.
Experimental Protocols for Cytotoxicity Assessment
The cytotoxicity data presented in this guide were primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell metabolic activity and, by extension, cell viability.[12]
Step-by-Step MTT Assay Protocol
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates at a specific density and allowed to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.[12]
-
Compound Treatment: The cells are then treated with various concentrations of the thiadiazole derivatives and incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: Following the incubation period, an MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 2-4 hours.[12] During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Caption: General workflow of the MTT assay for cytotoxicity evaluation.
Conclusion and Future Directions
The comparative analysis of thiadiazole isomers reveals a rich landscape for anticancer drug discovery. While 1,3,4-thiadiazole derivatives have been the most extensively investigated and have shown broad-spectrum cytotoxic activity, the other isomers also hold significant promise. The cytotoxic potency is intricately linked to the substitution patterns on the thiadiazole ring, highlighting the importance of structure-activity relationship (SAR) studies.
Future research should focus on direct, head-to-head comparative studies of the different isomers with a standardized panel of cancer cell lines and assays. Elucidating the precise molecular targets and mechanisms of action for a wider range of thiadiazole derivatives will be crucial for the rational design of more potent and selective anticancer agents. Furthermore, exploring the potential of these compounds to overcome multidrug resistance, a major challenge in cancer therapy, is a worthy avenue for investigation.[10]
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Bridging the Digital and the Physical: A Guide to Cross-Validating Experimental Findings with Computational Predictions
For researchers, scientists, and drug development professionals, the synergy between computational modeling and experimental validation is no longer a niche methodology but a cornerstone of modern therapeutic discovery. The ability to predict a compound's behavior in silico and then confirm it in vitro or in vivo accelerates timelines, reduces costs, and ultimately, de-risks the entire drug development pipeline.[1][2][3] This guide provides an in-depth technical comparison of these approaches, focusing on the practical integration and cross-validation of their findings to create a self-validating system for robust and reproducible results.
The Symbiotic Relationship: Why Neither Approach Stands Alone
Computational and experimental approaches in drug discovery are not competitors but partners in a symbiotic relationship. Computational methods, such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and machine learning, offer the advantage of rapidly screening vast chemical libraries and predicting a range of properties from binding affinity to toxicity.[1][4][5] This allows for the prioritization of resources on a smaller, more promising set of candidates.
However, computational models are, by their nature, abstractions of complex biological systems and can be prone to inaccuracies.[6][7] This is where experimental validation becomes indispensable. In vitro and in vivo assays provide the real-world data necessary to confirm, refute, or refine computational predictions.[8][9] Conversely, experimental work can be time-consuming and expensive; computational screening ensures that efforts in the lab are focused on the most viable compounds.[10]
This iterative feedback loop, where computational predictions guide experimental work and experimental results refine computational models, forms the basis of a self-validating system that is crucial for modern drug discovery.[11]
Core Computational Prediction Methodologies
A variety of computational tools are available to predict the interaction of small molecules with biological targets and their subsequent effects. The choice of method depends on the available data and the specific question being addressed.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12] The output is a "docking score," which is a numerical estimate of the binding affinity, often expressed in kcal/mol.[6][7]
Causality Behind the Choice: This method is ideal in the early stages of hit identification when the three-dimensional structure of the target protein is known. It allows for the rapid virtual screening of large compound libraries to identify potential binders.
Step-by-Step Methodology:
-
Protein Preparation: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to amino acid residues.
-
Ligand Preparation: Generate the 3D conformation of the small molecules to be docked. Assign correct bond orders and protonation states.
-
Binding Site Definition: Identify the active site of the protein where the ligand is expected to bind. This can be based on the location of a co-crystallized native ligand or predicted using pocket-finding algorithms.
-
Docking Simulation: Use docking software (e.g., AutoDock, Glide) to systematically search for the optimal binding pose of the ligand within the defined binding site.[7]
-
Scoring and Analysis: The software calculates a docking score for each pose, with lower scores generally indicating stronger predicted binding affinity.[13] Visualize the top-ranked poses to analyze key interactions like hydrogen bonds and hydrophobic contacts.[6][14]
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are statistical models that correlate the chemical structures of a set of compounds with their biological activity.[15][16] These models can then be used to predict the activity of new, untested compounds.
Causality Behind the Choice: QSAR is particularly useful when a set of compounds with known activities against a target is available, but the 3D structure of the target is unknown. It is also widely used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[2][15][17]
Step-by-Step Methodology:
-
Data Curation: Compile a dataset of compounds with experimentally determined activity or property values (e.g., IC50, LD50).[18] Ensure data quality and consistency.
-
Descriptor Calculation: For each molecule, calculate a set of numerical descriptors that represent its physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors).
-
Model Development: Split the dataset into a training set and a test set.[19] Use a statistical method (e.g., multiple linear regression, partial least squares, or machine learning algorithms) to build a mathematical model that relates the descriptors to the activity using the training set.[20]
-
Model Validation: Evaluate the predictive power of the model using the independent test set.[16][20] Key validation metrics include the coefficient of determination (R²) and the root mean square error (RMSE).[21]
-
Prediction: Use the validated QSAR model to predict the activity of new compounds based on their calculated descriptors.
Machine Learning
Machine learning algorithms, such as random forests, support vector machines, and deep neural networks, are increasingly being used to predict drug efficacy and toxicity.[19][22] These models can learn complex, non-linear relationships from large datasets.
Causality Behind the Choice: Machine learning is powerful when dealing with large and diverse datasets, such as those from high-throughput screening campaigns or public databases like ChEMBL and PubChem.[22] They can capture intricate patterns that may be missed by traditional QSAR models.
Step-by-Step Methodology:
-
Data Assembly and Preprocessing: Gather large datasets of compounds with associated biological activity or toxicity data.[22] Clean and standardize the data.
-
Feature Engineering: Generate molecular fingerprints or descriptors to represent the chemical structures numerically.
-
Model Training: Select an appropriate machine learning algorithm and train it on a portion of the dataset (the training set). This involves optimizing the model's hyperparameters to achieve the best performance.[19]
-
Model Evaluation: Assess the model's performance on a separate validation set. For classification models (e.g., predicting toxicity as "toxic" or "non-toxic"), metrics like the area under the receiver operating characteristic curve (AUC-ROC) are used.[22] For regression models (e.g., predicting IC50 values), R² and RMSE are common metrics.[22]
-
External Validation: Further validate the model on an external dataset that was not used in training or initial validation to ensure its generalizability.
Experimental Validation Protocols
The following are key experimental techniques used to validate the predictions from computational models.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a biophysical technique used to measure the binding kinetics and affinity of a ligand to a target protein in real-time without the need for labels.[23]
Causality Behind the Choice: SPR is the gold standard for validating the binding affinity predicted by molecular docking. It provides quantitative data on the dissociation constant (Kd), which can be directly compared to the predicted binding energy.[24]
Detailed Protocol:
-
Chip Preparation: A sensor chip with a gold surface is functionalized to immobilize the target protein (the ligand in SPR terminology).
-
Protein Immobilization: The target protein is flowed over the sensor chip and covalently attached to the surface. The amount of immobilized protein is measured in response units (RU).[25]
-
Analyte Injection: A solution containing the compound of interest (the analyte) at various concentrations is injected over the sensor surface.
-
Binding Measurement: As the analyte binds to the immobilized protein, the refractive index at the surface changes, which is detected by the SPR instrument and recorded in a sensorgram.
-
Data Analysis: The sensorgram data is fitted to a binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[26]
In Vitro Enzyme/Cell-Based Assays for Efficacy
These assays measure the functional effect of a compound on a target enzyme or a cellular pathway.
Causality Behind the Choice: These assays are crucial for validating the predicted efficacy from QSAR or machine learning models. They provide a direct measure of a compound's biological activity, such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).
Detailed Protocol (Example: Kinase Inhibition Assay):
-
Assay Setup: In a multi-well plate, combine the target kinase enzyme, its substrate, and ATP.
-
Compound Addition: Add the test compound at a range of concentrations to the wells.
-
Incubation: Incubate the plate to allow the enzymatic reaction to proceed.
-
Detection: Use a detection reagent that produces a signal (e.g., luminescence, fluorescence) proportional to the amount of product formed.
-
Data Analysis: Plot the signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability and Toxicity Assays
These assays assess the toxic effects of a compound on cells.
Causality Behind the Choice: These experiments are essential for validating toxicity predictions from QSAR or machine learning models. They provide an early indication of a compound's potential safety liabilities.
Detailed Protocol (Example: MTT Assay):
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the test compound at various concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to the wells. Viable cells will reduce the MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength using a plate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value for cytotoxicity.
Data Integration and Interpretation: Building a Self-Validating System
The true power of this integrated approach lies in the systematic comparison and correlation of computational and experimental data.
Quantitative Data Comparison:
| Parameter | Computational Prediction | Experimental Validation | Correlation Goal |
| Binding Affinity | Docking Score (kcal/mol) | Dissociation Constant (Kd) from SPR | A statistically significant correlation between lower docking scores and lower Kd values. |
| Efficacy | Predicted IC50/EC50 from QSAR/ML | Measured IC50/EC50 from in vitro assays | A high R² value and low RMSE between predicted and measured values. |
| Toxicity | Predicted Toxicity Class or LD50 | Measured Cytotoxicity (IC50) | High accuracy, sensitivity, and specificity for classification models. |
| ADMET Properties | Predicted Solubility, Permeability, etc. | Measured values from in vitro ADMET assays | Good correlation between predicted and experimental values. |
The Iterative Feedback Loop:
A robust cross-validation strategy relies on a continuous and collaborative feedback loop between computational and experimental teams.
This process is not linear but cyclical. Discrepancies between predictions and experimental results are not failures but opportunities to refine the computational models. For instance, if a compound with a high predicted binding affinity shows poor activity in an assay, this could lead to a re-evaluation of the docking parameters or the inclusion of additional descriptors in a QSAR model. This iterative refinement enhances the predictive power of the computational tools for future screening campaigns.
Ensuring Scientific Integrity and Reproducibility
For the cross-validation process to be trustworthy, both the computational and experimental components must be conducted with rigor and be fully reproducible.
Trustworthiness Through a Self-Validating System:
-
Internal Validation: Computational models must be rigorously validated internally using techniques like cross-validation and y-randomization before being used for prediction.[20]
-
External Validation: The ultimate test of a model is its ability to predict the properties of new, unseen data.[20]
-
Reproducibility Checklists: Both computational and experimental workflows should be meticulously documented to allow for independent reproduction of the results.[27][28][29][30][31] This includes specifying software versions, random seeds, and detailed experimental protocols.[27][28]
Experimental Workflow for Reproducibility:
Conclusion
The cross-validation of experimental findings with computational predictions is a powerful paradigm that enhances the efficiency and success rate of drug discovery. By leveraging the strengths of both in silico and in vitro/in vivo approaches in an iterative and self-validating framework, research teams can make more informed decisions, prioritize resources effectively, and ultimately accelerate the journey from a promising compound to a life-changing therapeutic. The key to success lies in a deep understanding of the methodologies, a commitment to scientific rigor and reproducibility, and a collaborative spirit that bridges the gap between the computational and the experimental worlds.
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The Thiadiazole Scaffold: A Privileged Bioisostere in Modern Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and overcoming developmental hurdles. Among the myriad of tools at a chemist's disposal, the concept of bioisosterism—the substitution of atoms or groups with similar physicochemical properties—stands out as a cornerstone of rational drug design. This guide provides an in-depth analysis of the thiadiazole ring system, a versatile five-membered heterocycle, as a bioisostere for other common heterocyclic rings, offering a comparative look at its impact on pharmacological activity, metabolic stability, and overall drug-like properties.
The Principle of Bioisosterism: More Than Just Swapping Atoms
Bioisosterism is a nuanced strategy that extends beyond simple structural mimicry.[1] It aims to retain or enhance the desired biological activity of a molecule while favorably modulating other properties such as potency, selectivity, pharmacokinetics, and toxicity. The successful application of bioisosterism hinges on a deep understanding of how subtle changes in electronic distribution, lipophilicity, hydrogen bonding capacity, and metabolic stability can influence a molecule's interaction with its biological target and its journey through the body.
Introducing the Thiadiazole Ring: A Chameleon in Heterocyclic Chemistry
Thiadiazoles are a class of five-membered aromatic heterocycles containing one sulfur and two nitrogen atoms.[2][3] They exist in four isomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole.[2] Of these, the 1,3,4-thiadiazole and 1,2,4-thiadiazole isomers are the most extensively studied and utilized in medicinal chemistry due to their synthetic accessibility and broad spectrum of biological activities.[3][4]
The thiadiazole ring possesses a unique combination of features that make it an attractive pharmacophore.[5] Its aromatic nature contributes to in vivo stability, while the presence of nitrogen and sulfur atoms provides opportunities for hydrogen bonding and other non-covalent interactions with biological targets.[2][6][7] Furthermore, the sulfur atom can enhance lipophilicity, potentially improving membrane permeability.[7][8]
Figure 1. Isomers and key properties of the thiadiazole ring.
Thiadiazole vs. Oxadiazole: A Tale of Two Bioisosteres
The 1,3,4-oxadiazole and 1,3,4-thiadiazole rings are classical bioisosteres, with the primary difference being the substitution of an oxygen atom for a sulfur atom.[7][9][10] This seemingly minor change can have profound effects on a compound's biological profile.
Comparative Physicochemical Properties:
| Property | 1,3,4-Oxadiazole | 1,3,4-Thiadiazole | Rationale for Difference |
| Electronegativity | Oxygen is more electronegative than sulfur. | Sulfur is less electronegative than oxygen. | This influences the electron density of the ring and its ability to act as a hydrogen bond acceptor. |
| Lipophilicity (logP) | Generally more polar. | Generally more lipophilic. | The larger size and lower electronegativity of sulfur compared to oxygen contribute to increased lipophilicity.[7] |
| Hydrogen Bond Acceptor Strength | The oxygen atom is a stronger hydrogen bond acceptor. | The sulfur atom is a weaker hydrogen bond acceptor. | The higher electronegativity of oxygen makes it a more effective hydrogen bond acceptor. |
| Metabolic Stability | Can be susceptible to metabolic cleavage. | Often exhibits greater metabolic stability. | The carbon-sulfur bond is generally more resistant to metabolic degradation than the carbon-oxygen bond.[11][12] |
| Size | The oxygen atom is smaller. | The sulfur atom is larger. | The difference in atomic radii can impact the overall conformation and fit of the molecule within a binding pocket. |
Case Study: Anticancer Agents
Numerous studies have explored the bioisosteric replacement of 1,3,4-oxadiazole with 1,3,4-thiadiazole in the development of anticancer agents.[9][13][14] In many instances, the thiadiazole analogues have demonstrated comparable or even superior cytotoxic activity.[13] This is often attributed to the enhanced metabolic stability and favorable lipophilicity of the thiadiazole ring, which can lead to improved cellular uptake and target engagement.[7][11]
Thiadiazole as a Bioisostere for Pyrazole and Thiazole
The versatility of the thiadiazole ring extends to its ability to mimic other five-membered heterocycles, such as pyrazole and thiazole.
Thiadiazole vs. Pyrazole:
The replacement of a carbon-carbon double bond in a pyrazole ring with a sulfur atom to form a thiadiazole can significantly alter the electronic and steric properties of the molecule. This has been explored in the context of developing novel therapeutic agents. For instance, in the development of cannabinoid receptor 1 (CB1) antagonists, thiadiazole-based compounds have been synthesized as bioisosteres of the pyrazole-containing drug rimonabant.[15][16]
Case Study: Celecoxib Analogues as COX-2 Inhibitors
Celecoxib, a well-known selective cyclooxygenase-2 (COX-2) inhibitor, features a central pyrazole ring. Researchers have synthesized and evaluated thiadiazole analogues of celecoxib, demonstrating that the thiadiazole ring can effectively mimic the pyrazole core and maintain potent and selective COX-2 inhibition.[17] These studies suggest that the thiadiazole scaffold can serve as a viable alternative to the pyrazole ring in the design of anti-inflammatory agents.[17][18][19]
Thiadiazole vs. Thiazole:
Thiadiazoles and thiazoles share a five-membered ring structure containing both sulfur and nitrogen. However, the number and position of the nitrogen atoms differ, leading to distinct electronic properties and hydrogen bonding patterns. The bioisosteric replacement of a thiazole with a thiadiazole has been investigated in various therapeutic areas, including the development of EGFR and HER-2 inhibitors.[20][21]
Experimental Protocols
General Procedure for the Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles:
This protocol describes a common method for synthesizing a key thiadiazole intermediate.
-
Step 1: Reaction Setup. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the desired aryl carboxylic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents) in a suitable solvent such as ethanol or phosphorus oxychloride.[2][22]
-
Step 2: Acid Catalysis. Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the reaction mixture.[22][23]
-
Step 3: Reflux. Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Step 4: Work-up. After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Step 5: Neutralization and Filtration. Neutralize the aqueous solution with a base, such as sodium bicarbonate, until a precipitate forms. Collect the solid product by vacuum filtration.
-
Step 6: Purification. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired 2-amino-5-aryl-1,3,4-thiadiazole.
Figure 2. General workflow for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.
In Vitro COX-1/COX-2 Inhibition Assay:
This protocol outlines a common method for evaluating the selective inhibitory activity of compounds against COX enzymes.
-
Step 1: Enzyme Preparation. Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Step 2: Compound Preparation. Prepare stock solutions of the test compounds and a reference inhibitor (e.g., celecoxib) in a suitable solvent (e.g., DMSO).
-
Step 3: Assay Reaction. In a 96-well plate, pre-incubate the enzymes with various concentrations of the test compounds or the reference inhibitor for a specified time at a controlled temperature.
-
Step 4: Substrate Addition. Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Step 5: Reaction Termination. After a defined incubation period, terminate the reaction.
-
Step 6: Prostaglandin Measurement. Quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available enzyme immunoassay (EIA) kit.
-
Step 7: Data Analysis. Calculate the percentage of inhibition for each compound concentration and determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2. The selectivity index (SI) is then calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Conclusion
The thiadiazole ring has firmly established itself as a privileged scaffold in medicinal chemistry, serving as a versatile and effective bioisostere for a range of other heterocyclic rings, most notably oxadiazoles, pyrazoles, and thiazoles. The strategic incorporation of a thiadiazole moiety can lead to significant improvements in a compound's pharmacological profile, including enhanced metabolic stability, optimized lipophilicity, and maintained or even improved biological activity. As the quest for novel and improved therapeutics continues, the judicious application of the thiadiazole bioisostere will undoubtedly remain a valuable strategy in the drug discovery and development toolkit.
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Safety Operating Guide
Navigating the Disposal of 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine: A Guide for Laboratory Professionals
For researchers engaged in the synthesis and application of novel chemical entities, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine (CAS No. 1014-25-1), a compound of interest in medicinal chemistry and drug development.[1] Adherence to these procedures is critical to mitigate risks to personnel and ensure compliance with regulatory standards.
Immediate Safety and Hazard Profile
Understanding the intrinsic hazards of this compound is the first step toward safe handling and disposal. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[2] |
Data sourced from PubChem.[2]
Given these potential health effects, the use of appropriate Personal Protective Equipment (PPE) is mandatory at all stages of handling and disposal. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A properly fastened laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[3]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[4][5] Under no circumstances should this compound or its containers be disposed of in general laboratory trash or washed down the drain.[4][5] The primary disposal route is through a licensed and approved waste disposal facility.[4]
Step 1: Waste Segregation
Proper segregation is crucial to prevent inadvertent chemical reactions and to facilitate correct disposal by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.
-
Solid Waste: Collect unadulterated this compound powder, as well as any contaminated disposable labware (e.g., weighing boats, pipette tips, gloves), in a designated, robust, and clearly labeled solid hazardous waste container.[5]
-
Liquid Waste: Solutions containing this compound and any solvent rinsates used for decontamination should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.[5] Do not mix with other incompatible waste streams.
Step 2: Container Management
The integrity and labeling of waste containers are paramount for safe storage and transport.
-
Original Containers: Whenever possible, keep the chemical in its original container.[4]
-
Waste Containers: If transferring to a dedicated waste container, ensure it is made of a compatible material and can be securely sealed.
-
Labeling: All waste containers must be accurately labeled with the full chemical name, "this compound," and the appropriate hazard pictograms (e.g., exclamation mark for irritant).[4]
Step 3: Storage Pending Disposal
Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory.[5] This area should be well-ventilated and away from heat sources or incompatible chemicals.
Step 4: Arranging for Final Disposal
Contact your institution's EHS office to schedule a pickup for the chemical waste.[5] You will be required to complete necessary waste disposal forms, providing all known hazard information.[4]
Spill Management Protocol
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Alert personnel in the immediate vicinity and, if necessary, evacuate the area.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined above.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the substance.[4]
-
Collection: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.[4]
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- BenchChem. (n.d.). Navigating the Safe Disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Procedural Guide.
- PubChem. (n.d.). This compound.
- BenchChem. (n.d.). Safe Disposal of 5-Methoxybenzo[d][6][2][4]thiadiazole: A Guide for Laboratory Professionals.
- PubChemLite. (n.d.). This compound.
- PubChem. (n.d.). 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-1,3,4-Thiadiazole, 97%.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- ChemSynthesis. (2025). This compound.
- European Chemicals Agency (ECHA). (2025). Substance Information.
- European Chemicals Agency (ECHA). (2023). Substance Information.
- European Chemicals Agency (ECHA). (2023). Substance Information.
- European Chemicals Agency (ECHA). (n.d.). Substance Information.
- PubChem. (n.d.). 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine.
- Difaem/EPN. (n.d.). A safety and chemical disposal guideline for Minilab users.
- Sunway Pharm Ltd. (n.d.). 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole.
- BenchChem. (n.d.). Proper Disposal Procedures for 1,3,4-Thiadiazole-2,5-dithiol.
Sources
A Senior Application Scientist's Guide to the Safe Handling of 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, experience-driven safety and logistical information for handling 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine. Moving beyond a simple checklist, this document explains the why behind each safety protocol, ensuring a deep understanding and a culture of safety in your laboratory.
Hazard Analysis: Understanding the Compound
This compound is a heterocyclic compound featuring a thiadiazole ring, an aromatic amine group, and a methoxyphenyl moiety. While specific toxicological data for this exact compound is limited, the known hazards of its structural components provide a strong basis for a robust safety protocol.
Key Hazard Considerations:
-
Skin and Eye Irritation: Like many thiadiazole derivatives and aromatic amines, this compound is classified as a skin and eye irritant.[1][2] Direct contact can lead to redness, inflammation, and discomfort.
-
Respiratory Irritation: Inhalation of the powdered form of this compound may cause respiratory tract irritation.[1]
-
Dermal Absorption and Systemic Effects: Aromatic amines as a class of compounds are known to be readily absorbed through the skin and can have systemic toxic effects.[3][4] Some aromatic amines are also suspected carcinogens.[3][4][5] Therefore, minimizing skin contact is a critical control measure.
A summary of the hazard information is presented in the table below.
| Hazard Classification | Description | GHS Pictogram |
| Skin Irritation (Category 2) | Causes skin irritation upon contact.[1] | ❗ |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation upon contact.[1] | ❗ |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | May cause respiratory irritation if inhaled.[1] | ❗ |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a regulatory requirement but a critical step in mitigating the identified hazards. The following table outlines the minimum PPE requirements for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[6][7] | Protects against splashes and airborne particles, preventing serious eye irritation. |
| Skin Protection | Chemical-impermeable gloves | Nitrile rubber gloves are a suitable choice. Always inspect gloves for integrity before use.[6][8] | Prevents skin contact, mitigating the risk of skin irritation and dermal absorption of this aromatic amine. |
| Lab Coat | Standard laboratory coat. | Provides a removable barrier to protect personal clothing and skin from contamination.[8][9] | |
| Respiratory Protection | Respirator | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced, especially when handling the powder.[6] | Minimizes the inhalation of airborne particles, preventing respiratory irritation.[6][9] |
Operational Plan: From Receipt to Disposal
A comprehensive operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6][9][10]
-
Avoiding Dust and Aerosols: Take care to avoid the formation of dust and aerosols during handling, weighing, and transfer.[6]
-
Container Integrity: Keep the container tightly closed when not in use to prevent contamination and accidental spills.[6]
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including waste containers, readily available.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure.
-
Use a spatula to carefully transfer the solid material. Avoid scooping in a manner that generates dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
Clean any contaminated surfaces thoroughly with an appropriate solvent and then soap and water.
-
Properly doff and dispose of gloves.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
The following diagram illustrates the workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its associated waste is crucial for environmental protection and laboratory safety. All waste containing this compound must be treated as hazardous waste.
Waste Segregation
-
Solid Waste: Collect all solid waste, including contaminated personal protective equipment (gloves, etc.), weigh boats, and pipette tips, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound and any solvent rinsate should be collected in a designated liquid hazardous waste container.
-
Empty Containers: Empty containers that held the compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[9] The rinsate from this process must be collected as liquid hazardous waste.[9] After triple-rinsing, deface the original label before disposal.
Final Disposal
-
All hazardous waste must be disposed of through an approved waste disposal plant in accordance with local, regional, and national regulations.[8][9]
-
Never dispose of this chemical down the drain or in the regular trash.[9]
The decision-making process for the disposal of this compound waste is outlined in the following diagram.
Caption: Decision tree for the proper disposal of waste containing this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).[8]
-
Carefully scoop the absorbed material into a suitable, sealed container for disposal.[8]
-
Clean the spill area thoroughly with a suitable solvent followed by soap and water.
-
By adhering to these detailed protocols, you can ensure a safe and productive research environment when working with this compound.
References
- Benchchem. (n.d.). Safe Disposal of 5-Methoxybenzo[d][10][11][1]thiadiazole: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Proper Disposal Procedures for 1,3,4-Thiadiazole-2,5-dithiol.
- PubChem. (n.d.). This compound.
- Benchchem. (n.d.). Personal protective equipment for handling 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole.
- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Benchchem. (n.d.). Navigating the Safe Disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Procedural Guide.
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Centers for Disease Control and Prevention. (n.d.). amines, aromatic 2002 | niosh.
- TCI Chemicals. (2024). SAFETY DATA SHEET.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
